1,3-Dimethyl-2-phenylbenzimidazoline
Description
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Properties
IUPAC Name |
1,3-dimethyl-2-phenyl-2H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2/c1-16-13-10-6-7-11-14(13)17(2)15(16)12-8-4-3-5-9-12/h3-11,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFIVJSRRJXMAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(N(C2=CC=CC=C21)C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90190025 | |
| Record name | Benzimidazoline, 1,3-dimethyl-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3652-92-4 | |
| Record name | 2,3-Dihydro-1,3-dimethyl-2-phenyl-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3652-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzimidazoline, 1,3-dimethyl-2-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003652924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzimidazoline, 1,3-dimethyl-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,3-Dimethyl-2-phenylbenzimidazoline (DMPBI)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dimethyl-2-phenylbenzimidazoline, commonly abbreviated as DMPBI, is a versatile and powerful organohydride reducing agent. Its efficacy in the mild and selective reduction of various functional groups, coupled with its convenient preparation and the ability to be regenerated, has established it as a valuable tool in modern organic synthesis. This technical guide provides a comprehensive overview of DMPBI, including its synthesis, physicochemical properties, and detailed mechanistic insights into its mode of action. Special emphasis is placed on its practical applications, with detailed experimental protocols for the reduction of key substrate classes. This document is intended to serve as a practical resource for researchers in academia and industry, enabling them to effectively utilize DMPBI in their synthetic endeavors.
Introduction
In the ever-evolving landscape of synthetic organic chemistry, the demand for mild, selective, and environmentally benign reagents is paramount. Organohydride reagents, which mimic the function of biological reducing cofactors like NADH, have emerged as a compelling alternative to traditional metal-based hydrides. Among these, this compound (DMPBI) has garnered significant attention as a potent C-H hydride donor.[1] Its utility stems from its ability to effect the reduction of a variety of functional groups, including α-halo ketones and α,β-unsaturated carbonyl compounds, under mild conditions.[2][3] This guide will delve into the essential technical aspects of DMPBI, providing the necessary information for its synthesis, characterization, and application in organic synthesis.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a reagent is crucial for its effective use and handling. The key physicochemical data for DMPBI are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 3652-92-4 | [4] |
| Molecular Formula | C₁₅H₁₆N₂ | [4] |
| Molecular Weight | 224.30 g/mol | [4] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 93-94 °C | |
| Boiling Point | 359.9 ± 42.0 °C (Predicted) | |
| Purity | Typically ≥98% | |
| Storage | Store at room temperature |
Synthesis and Regeneration
The accessibility of a reagent is a key factor in its widespread adoption. DMPBI can be readily synthesized in the laboratory and, importantly, the spent reagent can be efficiently regenerated, adding to its cost-effectiveness and sustainability.
Synthesis of this compound (DMPBI)
The most common and straightforward synthesis of DMPBI involves the condensation of N,N'-dimethyl-o-phenylenediamine with benzaldehyde.[2][3] This reaction is typically acid-catalyzed and proceeds in high yield.
Experimental Protocol:
-
Reactants:
-
N,N'-dimethyl-o-phenylenediamine
-
Benzaldehyde
-
Methanol (as solvent)
-
Glacial acetic acid (as catalyst)
-
Petroleum ether (for recrystallization)
-
-
Procedure:
-
In a round-bottom flask, dissolve N,N'-dimethyl-o-phenylenediamine in methanol.
-
Add an equimolar amount of benzaldehyde to the solution.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the product will precipitate out of the solution.
-
Collect the crude product by vacuum filtration.
-
Purify the product by recrystallization from petroleum ether to afford pure this compound as a white to off-white solid.[2][3]
-
Synthesis of this compound.
Regeneration of DMPBI
A significant advantage of DMPBI is that its oxidized form, the 1,3-dimethyl-2-phenylbenzimidazolium ion, can be readily reduced back to DMPBI.[2][4] This recycling process enhances the atom economy and reduces waste. The most common method for this regeneration is the use of sodium borohydride.[2][3]
Experimental Protocol:
-
Reactants:
-
1,3-Dimethyl-2-phenylbenzimidazolium salt (spent reagent)
-
Sodium borohydride (NaBH₄)
-
Methanol (as solvent)
-
-
Procedure:
-
Dissolve the 1,3-dimethyl-2-phenylbenzimidazolium salt in methanol in a suitable reaction vessel.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for a designated period.
-
Quench the reaction by the careful addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure to yield the regenerated this compound.
-
Regeneration of DMPBI.
Spectroscopic Characterization
Unequivocal characterization of DMPBI is essential for confirming its identity and purity. The following spectroscopic data are characteristic of the compound.
-
¹H NMR: The proton NMR spectrum of DMPBI is expected to show characteristic signals for the aromatic protons of the benzimidazole and phenyl rings, as well as singlets for the two N-methyl groups and the C2-proton.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the aromatic carbons, the N-methyl carbons, and the C2 carbon of the benzimidazoline ring. A study on 2-arylbenzimidazoline derivatives provides insights into the expected chemical shifts.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic and methyl groups, as well as C=C and C-N stretching vibrations of the heterocyclic ring system.
-
Mass Spectrometry (MS): The mass spectrum of DMPBI will show a molecular ion peak (M⁺) corresponding to its molecular weight.
Mechanism of Action
The reducing ability of DMPBI is attributed to its capacity to act as a hydride (H⁻) or hydrogen atom (H•) donor. In the presence of a suitable substrate, the C2-H bond of the benzimidazoline ring is cleaved, leading to the transfer of a hydride equivalent and the formation of the resonance-stabilized 1,3-dimethyl-2-phenylbenzimidazolium cation.[4]
Mechanistic studies, including kinetic isotope effect (KIE) experiments, have provided strong evidence for a hydride transfer mechanism in many reactions involving DMPBI. For instance, a significant primary kinetic isotope effect was observed in the reaction of DMPBI with NAD⁺ analogues, which is consistent with the C-H bond being broken in the rate-determining step.
The overall redox process can be depicted as follows:
General mechanism of reduction by DMPBI.
Applications in Organic Synthesis
DMPBI has proven to be a highly effective reagent for a range of reductive transformations. Its mild nature often allows for high functional group tolerance.
Reductive Dehalogenation of α-Halo Carbonyl Compounds
One of the primary applications of DMPBI is the reductive dehalogenation of α-halo ketones to the corresponding parent ketones.[2] This reaction is typically carried out under mild, neutral conditions and provides a valuable alternative to harsher reducing agents.
General Reaction:
R-C(=O)-CH(X)-R' + DMPBI → R-C(=O)-CH₂-R' + [DMPBI]⁺X⁻
Experimental Protocol: Reduction of Phenacyl Bromide
-
Reactants:
-
Phenacyl bromide
-
This compound (DMPBI)
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane)
-
-
Procedure:
-
Dissolve phenacyl bromide in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a stoichiometric amount of DMPBI to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, the product can be isolated by standard workup procedures, which may include washing with water to remove the benzimidazolium salt, followed by extraction, drying, and solvent evaporation.
-
The crude product can be purified by column chromatography or recrystallization if necessary.
-
Conjugate Reduction of α,β-Unsaturated Carbonyl Compounds
DMPBI is also capable of effecting the 1,4-conjugate reduction of α,β-unsaturated ketones (enones) and aldehydes to the corresponding saturated carbonyl compounds.[3] This transformation is highly valuable in organic synthesis for the selective reduction of a carbon-carbon double bond in the presence of a carbonyl group.
General Reaction:
R-CH=CH-C(=O)-R' + DMPBI → R-CH₂-CH₂-C(=O)-R' + [DMPBI]⁺
Experimental Protocol: Reduction of Chalcone
-
Reactants:
-
Chalcone
-
This compound (DMPBI)
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane)
-
-
Procedure:
-
In a flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve chalcone in the chosen anhydrous solvent.
-
Add a stoichiometric amount of DMPBI to the solution.
-
Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Work up the reaction mixture by washing with water, extracting the product into an organic solvent, drying the organic layer, and concentrating under reduced pressure.
-
Purify the resulting saturated ketone by column chromatography on silica gel or by recrystallization.
-
Table of Representative Reductions with DMPBI:
| Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| Phenacyl bromide | Acetophenone | Acetonitrile, room temp. | High | [5] |
| 2-Bromoacetophenone | Acetophenone | Acetonitrile, room temp. | High | [5] |
| Chalcone | Dihydrochalcone | Acetonitrile, room temp. | High | [3] |
| α,β-Epoxy ketones | β-Hydroxy ketones | Acetic acid, photoinduced | Good | [4] |
Safety and Handling
This compound is a stable solid that can be handled in the air. However, as with all chemical reagents, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is advisable to work in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound has established itself as a valuable and versatile organohydride reducing agent in the synthetic chemist's toolbox. Its ease of preparation, mild reaction conditions, and the ability to be regenerated make it an attractive alternative to traditional metal hydrides. The applications in reductive dehalogenation and conjugate reduction highlight its utility in selective transformations. A clear understanding of its mechanistic underpinnings, centered around hydride transfer, allows for the rational design of new synthetic strategies. This guide provides the fundamental knowledge and practical protocols to enable researchers to confidently and effectively employ DMPBI in their synthetic endeavors.
References
-
The Royal Society of Chemistry. (2017). Supporting information: c7dt02584j1.pdf. Retrieved from [Link]
-
The Royal Society of Chemistry. (2012). Supporting information: Cyclization of o-Phenylenediamines by CO2 in the presence of H2 to the Synthesis of Benzimidazoles. Retrieved from [Link]
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Khan, K. M., et al. (2016). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. BioMed Research International, 2016, 5890370. [Link]
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Lee, C. K., & Lee, I.-S. H. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 78(2), 449. [Link]
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National Center for Biotechnology Information. (n.d.). 1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium iodide. PubChem Compound Database. Retrieved from [Link]
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ResearchGate. (n.d.). Calculated and experimental 1 H and 13 C chemical shifts of the benzene part. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). This compound, DMPBI. Retrieved from [Link]
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Kobe University Repository. (2023). Sensitizer-Free Photochemical Regeneration of Benzimidazoline Organohydride. Retrieved from [Link]
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Chikashita, H., et al. (1986). This compound as a novel and efficient reagent for mild reductive dehalogenation of .alpha.-halo carbonyl compounds and acid chlorides. Journal of Organic Chemistry, 51(26), 5400–5405. [Link]
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MDPI. (2020). Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents. Retrieved from [Link]
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National Center for Biotechnology Information. (2019). Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts. ACS Omega, 4(26), 21959–21970. [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research. (2013). Green Chemistry as a Versatile Technique for the Synthesis of Benzimidazole Derivatives: Review. IJPPR, 3(1), 45-53. [Link]
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National Center for Biotechnology Information. (2022). Design, Synthesis, and Biological Activity of Novel Chalcone Derivatives Containing an 1,2,4-Oxadiazole Moiety. Molecules, 27(15), 4991. [Link]
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National Center for Biotechnology Information. (n.d.). 2,3-Dihydro-1,3-dimethyl-2-phenyl-1H-benzimidazole. PubChem Compound Database. Retrieved from [Link]
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Organic Syntheses. (2015). 1,3-‐Dimethylimidazoyl-‐2-‐ylidene borane. Organic Syntheses, 92, 342-355. [Link]
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National Center for Biotechnology Information. (2015). Synthesis of 1,3-Dialkylimidazol-2-ylidene Boranes from 1,3-Dialkylimidazolium Iodides and Sodium Borohydride. The Journal of Organic Chemistry, 80(19), 9794–9797. [Link]
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Introduction: Unveiling a Potent and Recyclable Organic Hydride Donor
An In-Depth Technical Guide to 1,3-Dimethyl-2-phenylbenzimidazoline (CAS 3652-92-4)
For Researchers, Scientists, and Drug Development Professionals
This compound, commonly abbreviated as DMPBI or BIH, is a heterocyclic organic compound that has garnered significant interest as a potent, metal-free hydride donor.[1] Its unique structure, combining the stability of the benzimidazole core with a reactive C-H bond at the 2-position, makes it an effective and mild reducing agent for a variety of functional groups.[2] Unlike many traditional metal hydride reagents, DMPBI offers the distinct advantages of being recyclable and often usable under milder, more selective conditions.[3][4]
The core utility of DMPBI lies in its ability to transfer a hydride ion (H⁻) to an electrophilic substrate, thereby effecting a reduction. This process oxidizes DMPBI to the stable 1,3-dimethyl-2-phenylbenzimidazolium cation. This oxidized form can be readily isolated and chemically reduced back to the active DMPBI, establishing a valuable, sustainable cycle for reduction reactions.[3][4] This guide provides a comprehensive overview of its synthesis, chemical properties, mechanistic pathways, and key applications in modern organic synthesis.
Physicochemical and Safety Data
A clear understanding of the compound's properties and hazards is paramount for its safe handling and effective use in a laboratory setting.
| Property | Value | Source |
| CAS Number | 3652-92-4 | [5][6] |
| Molecular Formula | C₁₅H₁₆N₂ | [6] |
| Molecular Weight | 224.31 g/mol | [5] |
| Appearance | White to light yellow solid/powder | Chemist Warehouse |
| Melting Point | 93-94 °C | [5][6] |
| Boiling Point | 359.9 ± 42.0 °C (Predicted) | [5] |
| Density | 1.095 ± 0.06 g/cm³ (Predicted) | [6] |
| Solubility | Soluble in common organic solvents like THF, Methanol, Dichloromethane. |
Safety and Handling:
DMPBI is classified as a hazardous substance and requires careful handling.
-
Signal Word: Warning[5]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water).[5]
Always consult the full Safety Data Sheet (SDS) before use and handle the compound within a fume hood using appropriate personal protective equipment (PPE).
Synthesis and Purification
The most common and straightforward synthesis of DMPBI involves the acid-catalyzed condensation of N¹,N²-dimethylbenzene-1,2-diamine with benzaldehyde.[2][4][7]
Reaction Scheme:
Caption: Synthesis of DMPBI via condensation.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from a general procedure for the synthesis of 2-aryl-1,3-dimethylbenzimidazoles.[7]
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve N¹,N²-dimethylbenzene-1,2-diamine (1.36 g, 10.0 mmol) in 20 mL of methanol.
-
Addition of Reagents: To this solution, add benzaldehyde (1.06 g, 1.0 mL, 10.0 mmol).
-
Catalysis: Add one drop of glacial acetic acid to the mixture.
-
Reaction: Sonicate the solution at room temperature or stir vigorously. Precipitation of the product is typically observed within 30-60 minutes.
-
Isolation: Collect the crude product by vacuum filtration through a Büchner funnel and wash the solid with a small amount of cold methanol to remove residual reactants.
Detailed Experimental Protocol: Purification
Purification is effectively achieved by recrystallization.
-
Solvent Selection: Transfer the crude solid to an Erlenmeyer flask. Petroleum ether is a suitable solvent for recrystallization.[2][4]
-
Dissolution: Add the minimum amount of hot petroleum ether required to fully dissolve the solid. This should be done on a hot plate with gentle heating.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once cooled, place the flask in an ice bath to maximize crystal formation.
-
Collection: Collect the purified white to pale-yellow crystals by vacuum filtration, wash with a small volume of ice-cold petroleum ether, and allow them to air dry or dry in a vacuum oven.
Mechanism of Action: Hydride vs. Single Electron Transfer (SET)
The reductive capability of DMPBI is primarily attributed to its function as an organic hydride donor. However, the precise mechanism can be substrate-dependent, potentially involving a single electron transfer (SET) pathway, particularly with substrates like α-haloketones.[8]
Hydride Transfer Mechanism
In the presence of a proton source (like acetic acid), DMPBI is believed to undergo oxidation through the sequential transfer of two electrons and one proton, which is mechanistically equivalent to the transfer of a hydride ion (H⁻).[3]
Caption: Generalized hydride transfer from DMPBI.
SET-Hydrogen Atom Abstraction Chain Mechanism
For certain substrates, such as α-haloacetophenones, a free-radical chain mechanism has been proposed.[8] This pathway is initiated by a single electron transfer from DMPBI to the substrate, generating a radical anion which then fragments. This process can be initiated by radical initiators like AIBN and inhibited by radical scavengers.[8]
Caption: Simplified SET radical chain mechanism.
Applications in Organic Synthesis
DMPBI is a versatile reagent for the reduction of various functional groups. Its mild nature allows for chemoselectivity that is often difficult to achieve with more powerful reducing agents.
Key Reductive Transformations:
-
Dehalogenation of α-Halo Ketones: Efficiently removes halogen atoms alpha to a carbonyl group.[2]
-
Reduction of α,β-Unsaturated Carbonyls: Selectively reduces the carbon-carbon double bond of enones and enals.[2]
-
Reduction of α-Nitro Sulfones. [2]
-
Reductive Transformation of α,β-Epoxy Ketones: In combination with acetic acid, DMPBI facilitates the photoinduced ring-opening and reduction of α,β-epoxy ketones to afford β-hydroxy ketones.[3]
Protocol Example: Photoinduced Reduction of an α,β-Epoxy Ketone
This protocol is based on the work of Hasegawa et al.[3]
-
Reactant Solution: In a suitable photoreactor vessel (e.g., Pyrex), dissolve the α,β-epoxy ketone (1.0 mmol) in a chosen solvent such as acetonitrile.
-
Addition of Reagents: Add this compound (DMPBI) (1.2 mmol, 1.2 eq) and glacial acetic acid (2.0 mmol, 2.0 eq) to the solution.
-
Photolysis: Irradiate the solution with a high-pressure mercury lamp (or a suitable visible light source) while stirring at room temperature. Monitor the reaction by TLC or GC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Extraction & Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting crude β-hydroxy ketone by silica gel column chromatography.
Reagent Regeneration
A significant advantage of DMPBI is its recyclability. The oxidized benzimidazolium salt, which is typically isolated after the reaction workup, can be efficiently reduced back to the active hydride donor using sodium borohydride (NaBH₄).[2][3][4]
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A Comprehensive Technical Guide to the Physical Properties of 1,3-Dimethyl-2-phenylbenzimidazoline
This guide provides an in-depth exploration of the core physical properties of 1,3-Dimethyl-2-phenylbenzimidazoline, a heterocyclic compound of significant interest in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights, ensuring a thorough understanding of the compound's characteristics and the methodologies for their determination.
Introduction: The Significance of this compound
This compound, also known by synonyms such as 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole and the abbreviation DMPBI, is a versatile reagent in organic chemistry.[1][2] Its utility primarily stems from its capacity to act as a potent hydride donor, making it a valuable tool for various reduction reactions.[2][3] Understanding its physical properties is paramount for its effective handling, application in synthetic protocols, and for the purification and characterization of its reaction products. This guide delves into the key physical parameters of this compound, offering both established data and the experimental rationale for their measurement.
Core Physical and Chemical Properties
A summary of the fundamental physical and chemical data for this compound is presented below. This information is critical for its use in a laboratory setting, from storage to reaction setup and workup.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₆N₂ | [1][4][5] |
| Molecular Weight | 224.31 g/mol | [1][6][7] |
| Physical Form | Solid; White to Light yellow powder/crystal | [1][8][9] |
| Melting Point | 93-94 °C | [1][5][6][8] |
| Boiling Point | 359.9 ± 42.0 °C at 760 mmHg | [1][5][6] |
| Purity | Typically >98% | [1][8] |
| Storage Conditions | Store at room temperature, under inert gas, away from air. | [1][9] |
| CAS Number | 3652-92-4 | [1][4][5][6][10] |
Experimental Determination of Physical Properties
The accurate determination of physical properties is the cornerstone of chemical characterization. The following sections outline the standard methodologies for measuring the key parameters of this compound.
Melting Point Determination
The melting point is a crucial indicator of purity. For a crystalline solid like this compound, a sharp melting range suggests high purity.
Methodology:
-
Sample Preparation: A small amount of the crystalline sample is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic peaks would correspond to C-H, C=C (aromatic), and C-N bonds.
Methodology:
-
Sample Preparation: The solid sample can be prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: A background spectrum is collected first. Then, the sample spectrum is recorded.
-
Data Analysis: The spectrum is analyzed to identify the characteristic absorption bands corresponding to different functional groups.
Synthesis of this compound
The compound is typically synthesized via the condensation of N¹,N²-dimethyl-o-phenylenediamine with benzaldehyde. [4][10]The reaction is often carried out in a methanol-acetic acid mixture, and the product can be purified by recrystallization. [4][10]
This synthesis is a robust method for obtaining the desired product. The resulting imidazolium ion from its use as a reducing agent can often be recycled back to this compound by treatment with a reducing agent like sodium borohydride. [2]
Conclusion
The physical properties of this compound are well-defined, making it a reliable and predictable reagent in the hands of a skilled chemist. Its solid nature, moderate melting point, and high boiling point are key considerations for its storage and use in various reaction conditions. The spectroscopic data provide a clear fingerprint for its identification and quality control. A thorough understanding of these properties, coupled with the knowledge of its synthesis, empowers researchers to fully leverage the synthetic potential of this valuable compound.
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An In-depth Technical Guide to the Physicochemical Properties of 1,3-Dimethyl-2-phenylbenzimidazoline
Prepared for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the melting and boiling points of 1,3-Dimethyl-2-phenylbenzimidazoline, a heterocyclic compound of interest in organic synthesis. Beyond a simple recitation of values, this document elucidates the experimental methodologies for their determination, the scientific principles underpinning these properties, and the implications for laboratory practice and drug development.
Introduction to this compound
This compound, also known as 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole, is a solid organic compound with the chemical formula C₁₅H₁₆N₂. Its structure, featuring a benzimidazole core with methyl groups on both nitrogen atoms and a phenyl group at the 2-position, makes it a valuable reagent in synthetic chemistry. It is particularly noted for its use in reduction reactions, such as the transformation of α,β-epoxy ketones to β-hydroxy ketones.[1] Understanding its fundamental physicochemical properties, such as melting and boiling points, is critical for its synthesis, purification, storage, and application in various chemical processes.
The synthesis of this compound is typically achieved through the condensation of N¹,N²-dimethyl-o-phenylenediamine with benzaldehyde.[2][3] The resulting product can be purified by recrystallization from petroleum ether.[2][3] The purity of the compound is paramount, as impurities can affect its physical properties, including depressing and broadening the melting point range.
Physicochemical Data Summary
The accurate determination of melting and boiling points is fundamental to characterizing a chemical compound. These values serve as indicators of purity and are essential for designing experimental and industrial processes.
| Property | Value | Conditions |
| Melting Point | 93-94 °C | Not specified |
| Boiling Point | 359.9 ± 42.0 °C | at 760 mmHg |
Data sourced from multiple chemical suppliers and databases.[4][5]
Experimental Determination of Melting and Boiling Points
The following sections detail the standard laboratory protocols for determining the melting and boiling points of this compound. The causality behind key experimental choices is explained to ensure methodological robustness.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology: Capillary Method
-
Sample Preparation: A small amount of dry, crystalline this compound is finely powdered. A capillary tube, sealed at one end, is tapped into the powder to pack a small amount (2-3 mm in height) of the sample into the bottom.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block or an oil bath and a thermometer.
-
Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has melted is recorded as the end of the range.
Causality in Experimental Choices:
-
Fine Powder: Grinding the sample into a fine powder ensures uniform heat distribution.
-
Slow Heating Rate: A slow heating rate near the melting point is crucial for accurate determination, as it allows for thermal equilibrium between the sample, the heating medium, and the thermometer.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
Methodology: Distillation Method
-
Apparatus Setup: A small quantity of this compound is placed in a distillation flask. The flask is fitted with a condenser and a thermometer. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
-
Heating: The flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb.
-
Observation: The temperature is recorded when it becomes constant. This constant temperature is the boiling point.
Causality in Experimental Choices:
-
Thermometer Placement: Correct placement of the thermometer is critical to ensure that the recorded temperature is that of the vapor in equilibrium with the boiling liquid, not the liquid itself.
-
Constant Temperature: A stable temperature reading indicates that the vapor phase is composed of the pure substance, and this is the true boiling point at the given atmospheric pressure.
Caption: Workflow for Boiling Point Determination.
Conclusion
The melting and boiling points of this compound are key physical constants that inform its handling, purification, and use in chemical synthesis. The well-defined melting point of 93-94 °C suggests that the compound is a crystalline solid at room temperature. The high boiling point of approximately 360 °C indicates its low volatility. Adherence to rigorous experimental protocols is essential for the accurate determination of these values, which are fundamental to ensuring the quality and consistency of research and development outcomes in the chemical and pharmaceutical sciences.
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ChemBK. (n.d.). 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole. Retrieved from [Link]
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Kobe University Repository. (2023). Sensitizer-Free Photochemical Regeneration of Benzimidazoline Organohydride. Retrieved from [Link]
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PubChem. (n.d.). 2,3-Dihydro-1,3-dimethyl-2-phenyl-1H-benzimidazole. Retrieved from [Link]
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MDPI. (2018). Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides. Molecules, 23(7), 1643. Retrieved from [Link]
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ChemBK. (n.d.). 1,3-Dimethyl-1,3-dihydro-2-phenyl-2H-benzimidazole. Retrieved from [Link]
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A Comprehensive Technical Guide to the Synthesis of 1,3-Dimethyl-2-phenylbenzimidazoline
Executive Summary
This guide provides an in-depth exploration of the synthesis of 1,3-Dimethyl-2-phenylbenzimidazoline, a versatile heterocyclic compound frequently utilized in organic chemistry as a potent hydride donor for various reduction reactions.[1][2] The primary synthetic route detailed herein involves the acid-catalyzed condensation of N,N'-dimethyl-o-phenylenediamine with benzaldehyde. This document offers a comprehensive overview of the underlying reaction mechanism, a detailed experimental protocol, and critical insights into the practical aspects of the synthesis, purification, and characterization of the target compound. It is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis who require a robust and reliable methodology for preparing this important reagent.
Introduction
This compound (also known as 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole) is a stable, crystalline solid belonging to the benzimidazoline class of heterocycles.[3] Its significance stems from its role as an organohydride, capable of delivering a hydride ion (H⁻) to reduce a variety of functional groups, including α-halo ketones and α,β-unsaturated carbonyl compounds.[1] The synthesis is most commonly achieved through a direct and efficient condensation reaction between N,N'-dimethyl-o-phenylenediamine and benzaldehyde. This approach is favored for its operational simplicity and the ready availability of the starting materials.[1][4] Understanding the nuances of this reaction is key to achieving high yields and purity, which is critical for its subsequent applications.
Reaction Mechanism and Theoretical Considerations
The formation of this compound from N,N'-dimethyl-o-phenylenediamine and benzaldehyde is a classic example of a condensation reaction that proceeds via an initial nucleophilic addition followed by intramolecular cyclization and dehydration.
Mechanism Breakdown:
-
Acid Catalysis and Carbonyl Activation: The reaction is typically performed in the presence of an acid catalyst, such as acetic acid.[1][4] The acid protonates the carbonyl oxygen of benzaldehyde, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack.
-
Nucleophilic Attack: One of the secondary amine groups of N,N'-dimethyl-o-phenylenediamine acts as a nucleophile, attacking the activated carbonyl carbon. This step forms a tetrahedral intermediate known as a hemiaminal.
-
Dehydration to Imine Intermediate: The hemiaminal is unstable and readily eliminates a molecule of water to form a protonated iminium ion, which is then deprotonated to yield a Schiff base (imine) intermediate.
-
Intramolecular Cyclization: The second secondary amine group of the diamine moiety then performs an intramolecular nucleophilic attack on the imine carbon. This ring-closing step forms the five-membered imidazoline ring.
-
Deprotonation: The final step involves the deprotonation of the resulting ammonium ion by a base (e.g., the solvent or the acetate conjugate base) to yield the neutral, stable this compound product.
The overall mechanism highlights the importance of pH control; sufficient acid is required to activate the aldehyde, but excessive acidity could lead to the full protonation of the diamine, diminishing its nucleophilicity.
Caption: Reaction mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on established literature procedures for the condensation of N,N'-dimethyl-o-phenylenediamine with benzaldehyde.[1][4]
Reagents and Materials:
-
N,N'-dimethyl-o-phenylenediamine (C₈H₁₂N₂)
-
Benzaldehyde (C₇H₆O)
-
Methanol (CH₃OH), reagent grade
-
Glacial Acetic Acid (CH₃COOH)
-
Petroleum Ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for filtration and recrystallization
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N,N'-dimethyl-o-phenylenediamine (1.0 eq.) in methanol.
-
Reagent Addition: To the stirred solution, add benzaldehyde (1.0 eq.). Following this, add a catalytic amount of glacial acetic acid (approximately 5-10% v/v of the methanol).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain this temperature with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Isolation: After completion, cool the reaction mixture to room temperature and then further chill in an ice bath to precipitate the crude product. Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold methanol to remove residual soluble impurities.
-
Purification: The crude product is purified by recrystallization. Dissolve the solid in a minimum amount of a suitable hot solvent (e.g., ethanol or isopropanol) and then add petroleum ether until turbidity persists. Allow the solution to cool slowly to room temperature and then to 0-4°C to induce the formation of pure crystals.
-
Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with cold petroleum ether, and dry under vacuum. The final product should be a white to pale yellow crystalline solid.[5] Confirm the identity and purity of the product using standard analytical techniques such as Melting Point, NMR spectroscopy, and Mass Spectrometry.
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stability and storage of 1,3-Dimethyl-2-phenylbenzimidazoline
An In-Depth Technical Guide to the Stability and Storage of 1,3-Dimethyl-2-phenylbenzimidazoline
Introduction
This compound (DMPBI) is a potent reducing agent, frequently utilized in organic synthesis as a hydride donor. Its efficacy is intrinsically linked to its chemical integrity. However, the very nature of its reactivity—the capacity to donate a hydride—renders it susceptible to degradation. This guide provides a comprehensive technical overview of the stability profile of DMPBI, outlining its principal degradation pathways and offering field-proven methodologies for its assessment and long-term storage. This document is intended for researchers, chemists, and quality control professionals who handle DMPBI and require a deep understanding of its stability characteristics to ensure experimental reproducibility and material quality.
Physicochemical Properties
A foundational understanding of the compound's basic properties is essential before delving into its stability.
| Property | Value | Source(s) |
| CAS Number | 3652-92-4 | [1] |
| Molecular Formula | C₁₅H₁₆N₂ | [1] |
| Molecular Weight | 224.31 g/mol | [1] |
| Physical Form | Solid | [1] |
| Melting Point | 93-94 °C | [1] |
| Boiling Point | ~360 °C at 760 mmHg | [1] |
Known Chemical Reactivity and Primary Degradation Pathway
The primary function of this compound is to act as a hydride or hydrogen atom donor. This reactivity is also its primary intrinsic instability. In the presence of an appropriate substrate or an acidic proton source, DMPBI undergoes a two-electron, one-proton oxidation. This process involves the cleavage of the C-H bond at the C2 position, leading to the formation of the resonance-stabilized 1,3-dimethyl-2-phenylbenzimidazolium cation.[2]
This transformation is not merely a reaction but a degradation pathway, as the parent compound is consumed and converted into its oxidized, non-hydridic form. Therefore, exposure to oxidizing agents or acidic environments represents a significant risk to the stability of DMPBI.
Caption: Primary Oxidative Degradation of DMPBI.
Predicted Degradation Pathways Based on the Benzimidazole Core
While specific forced degradation studies on DMPBI are not extensively published, the benzimidazole scaffold is common in pharmaceuticals, and its stability profile is well-documented. Based on this body of knowledge, several other degradation pathways can be predicted for DMPBI under stress conditions.[3]
Photodegradation
The benzimidazole ring system is known to be photosensitive, particularly in solution.[4][5] Exposure to light, especially UV radiation, can induce photochemical reactions. For 2-phenylbenzimidazole derivatives, direct photolysis has been shown to cause cleavage of the benzimidazole ring.[6] While DMPBI is more stable as a solid, solutions should be considered light-sensitive.[4]
Hydrolytic Degradation
Hydrolysis is a potential degradation pathway, particularly under non-neutral pH conditions. Studies on related benzimidazoles show significant degradation in alkaline solutions.[7] While generally more stable in acidic solution, acidic conditions can facilitate other degradation mechanisms like photolysis.[6][7]
Further Oxidative Degradation
Beyond the primary oxidation to the benzimidazolium cation, harsh oxidative conditions (e.g., exposure to peroxides) could potentially lead to the formation of N-oxides or cleavage of the imidazole ring, common pathways for nitrogen-containing heterocycles.[8]
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Spectroscopic Characterization of 1,3-Dimethyl-2-phenylbenzimidazoline: A Technical Guide
Introduction: The Structural Elucidation of a Key Heterocycle
1,3-Dimethyl-2-phenylbenzimidazoline (DMPBI) is a heterocyclic compound of significant interest in organic synthesis, often employed as a potent reducing agent.[1] Its efficacy and reaction mechanisms are intrinsically linked to its unique electronic and structural properties. A precise understanding of its molecular architecture is therefore paramount for its effective application and for the development of novel synthetic methodologies. This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that collectively enable the unambiguous structural confirmation of DMPBI. For researchers in medicinal chemistry and materials science, this guide will serve as a practical reference for the characterization of DMPBI and related benzimidazoline derivatives.
Molecular Structure and Spectroscopic Correlation
The structural features of this compound, presented below, give rise to a unique spectroscopic fingerprint. Each analytical technique interrogates different aspects of the molecule's constitution, and a combined interpretation provides a comprehensive structural picture.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For DMPBI, both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus, confirming the connectivity and substitution patterns.
Expertise & Experience: Causality Behind Experimental Choices
The choice of deuterated solvent is crucial for NMR analysis. While chloroform-d (CDCl₃) is a common choice, dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for benzimidazole derivatives. This is because DMSO-d₆ is an excellent solvent for this class of compounds and can help in observing exchangeable protons if any were present.[2] The spectra are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
¹H NMR Spectroscopy Data
The ¹H NMR spectrum of DMPBI is characterized by distinct signals for the aromatic protons of the benzimidazoline and phenyl rings, the methine proton at the C2 position, and the two methyl groups attached to the nitrogen atoms.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.42 | d | 2H | ortho-H of Phenyl ring |
| 7.27 | t | 2H | meta-H of Phenyl ring |
| 7.21 | t | 1H | para-H of Phenyl ring |
| 6.64 | dd | 2H | H-4, H-7 of Benzimidazoline |
| 6.49 | dd | 2H | H-5, H-6 of Benzimidazoline |
| 5.40 | s | 1H | C2-H |
| 2.65 | s | 6H | N-CH₃ |
| Data obtained in CDCl₃.[3] |
The downfield shift of the ortho-protons of the phenyl group can be attributed to the anisotropic effect of the adjacent benzimidazoline ring system. The singlet at 5.40 ppm is highly characteristic of the C2-H proton, confirming the reduced state of the imidazoline ring.[3]
¹³C NMR Spectroscopy Data
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule and their electronic nature.
| Chemical Shift (δ) ppm | Assignment |
| 143.5 | C-3a, C-7a |
| 142.2 | ipso-C of Phenyl ring |
| 128.8 | meta-C of Phenyl ring |
| 127.8 | para-C of Phenyl ring |
| 126.9 | ortho-C of Phenyl ring |
| 118.8 | C-5, C-6 |
| 107.0 | C-4, C-7 |
| 77.2 | C-2 |
| 30.8 | N-CH₃ |
| Data obtained in CDCl₃.[3] |
The upfield chemical shift of the C-2 carbon at 77.2 ppm is a definitive indicator of its sp³ hybridization, a key feature of the benzimidazoline structure as opposed to its oxidized benzimidazolium counterpart where this carbon is significantly downfield.[3]
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. The IR spectrum of DMPBI is expected to show characteristic absorption bands corresponding to its aromatic and heterocyclic components.
Expertise & Experience: Causality Behind Experimental Choices
For solid samples like DMPBI, the KBr pellet technique is a common and effective method for obtaining a high-quality IR spectrum. This involves grinding the sample with potassium bromide and pressing it into a transparent disk. This minimizes scattering effects and produces sharp, well-defined absorption bands.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic C-H |
| 2950-2850 | C-H Stretch | Aliphatic C-H (N-CH₃, C2-H) |
| 1600-1585 | C=C Stretch | Aromatic Ring |
| 1500-1400 | C=C Stretch | Aromatic Ring |
| ~1250 | C-N Stretch | Aryl-N |
| 1000-650 | C-H Bend | Aromatic C-H out-of-plane |
The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl and methine groups will appear just below 3000 cm⁻¹.[4] The C=C stretching vibrations of the aromatic rings typically give rise to a series of bands in the 1600-1400 cm⁻¹ region.[5] The C-N stretching of the aryl-nitrogen bond is also a characteristic feature. The fingerprint region (below 1000 cm⁻¹) will contain a complex pattern of bands unique to the overall molecular structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.
Expertise & Experience: Causality Behind Experimental Choices
Electron Impact (EI) is a common ionization technique for relatively stable, small molecules like DMPBI. It typically produces a clear molecular ion peak and a rich fragmentation pattern that is useful for structural elucidation. Electrospray ionization (ESI) can also be used, particularly for confirming the molecular weight with high accuracy.[6]
Expected Mass Spectrum and Fragmentation
The molecular formula of DMPBI is C₁₅H₁₆N₂ giving it a molecular weight of 224.30 g/mol .[7] The mass spectrum is therefore expected to show a molecular ion peak (M⁺) at m/z = 224.
The fragmentation of benzimidazoline derivatives often involves cleavages around the heterocyclic ring. A plausible fragmentation pathway for DMPBI is outlined below:
Caption: Plausible mass fragmentation pathway for this compound.
A primary fragmentation event would be the loss of a methyl radical (-CH₃) to give a fragment at m/z = 209. Another likely fragmentation is the cleavage of the bond between C2 and the phenyl ring, resulting in a fragment at m/z = 133, corresponding to the dimethylbenzimidazoline core.[8] The phenyl radical would give rise to a signal at m/z = 77. Further fragmentation of the m/z 133 ion could lead to other smaller fragments.
Experimental Protocols
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation : Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR into a clean, dry vial.[7]
-
Solvent Addition : Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) to the vial.[7]
-
Dissolution : Gently vortex or sonicate the vial to ensure the sample is fully dissolved.
-
Transfer : Filter the solution through a pipette with a small cotton plug into a clean, dry 5 mm NMR tube.
-
Data Acquisition : Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Use standard acquisition parameters, referencing the spectra to the residual solvent signal.[9]
Protocol 2: IR Sample Preparation and Analysis (KBr Pellet)
-
Grinding : Place approximately 1-2 mg of this compound and about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
Mixing : Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation : Transfer a portion of the powder to a pellet-forming die and apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.
-
Data Acquisition : Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer should be acquired beforehand.
Protocol 3: Mass Spectrometry Analysis (Electron Impact)
-
Sample Introduction : Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe, or a dilute solution in a volatile solvent (e.g., methanol or dichloromethane) via a suitable inlet system.
-
Ionization : Utilize a standard electron impact (EI) source with an ionization energy of 70 eV.
-
Mass Analysis : Scan a mass range appropriate for the compound, for instance, from m/z 40 to 300, to detect the molecular ion and key fragments.
-
Data Interpretation : Analyze the resulting mass spectrum to identify the molecular ion peak and propose fragmentation patterns based on the observed fragment ions.
Conclusion
The spectroscopic data presented in this guide provide a robust and self-validating system for the structural confirmation of this compound. The combination of ¹H and ¹³C NMR definitively establishes the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation. These data and protocols offer a comprehensive resource for scientists working with this important class of heterocyclic compounds.
References
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University of the West Indies. Sample preparation for FT-IR. (n.d.). Retrieved from [Link]
- Lee, C. K., & Lee, I.-S. H. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 78(2), 425.
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Organic Chemistry Portal. This compound, DMPBI. (n.d.). Retrieved from [Link]
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PubChem. 2,3-Dihydro-1,3-dimethyl-2-phenyl-1H-benzimidazole. (n.d.). Retrieved from [Link]
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ResearchGate. Maxima of selected absorption bands in the IR spectra of the... (n.d.). Retrieved from [Link]
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Supporting Information. dihydrodibenzo[a,c]phenazine. (n.d.). Retrieved from [Link]
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University of Colorado Boulder. Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]
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-
ResearchGate. The Fourier transform infrared (FTIR) spectra of 1‐benzylimidazole... (n.d.). Retrieved from [Link]
- Hadži, D. (1965). Infrared Absorption Spectra of 2-Oxo-1,3-bis-(phenylhydrazono) Derivatives and Related Bis- and Tris-phenylhydrazones. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 69A(5), 403–409.
-
MDPI. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. (n.d.). Retrieved from [Link]
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RACO. Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. (n.d.). Retrieved from [Link]
- Zhang, S., et al. (2013). Mechanistic Study on the Solution-Phase n-Doping of 1,3-Dimethyl-2-aryl-2,3-dihydro-1H-benzoimidazole Derivatives. Journal of the American Chemical Society, 135(43), 16364–16373.
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- 9. 3652-92-4 | 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole | Perovskite Solar Cell (PSC) Materials | Ambeed.com [ambeed.com]
Methodological & Application
The Organic Chemist's Hydride Maverick: A Detailed Guide to 1,3-Dimethyl-2-phenylbenzimidazoline (DMPBI) as a Reducing Agent
For Researchers, Scientists, and Drug Development Professionals
In the vast arsenal of reducing agents available to the synthetic chemist, 1,3-Dimethyl-2-phenylbenzimidazoline, commonly abbreviated as DMPBI, has carved out a niche as a potent, yet remarkably mild and selective, hydride donor. Unlike its more aggressive counterparts, such as lithium aluminum hydride (LiAlH4), DMPBI offers a nuanced reactivity profile, enabling the selective reduction of a wide array of functional groups with excellent functional group tolerance. This application note serves as a comprehensive guide to the practical application of DMPBI, delving into its mechanistic underpinnings, providing detailed experimental protocols for its synthesis, regeneration, and use in key synthetic transformations, and offering a comparative analysis with other common hydride reagents.
The DMPBI Advantage: Understanding the Mechanism of Action
At its core, DMPBI is a powerful neutral C-H hydride donor.[1] Its reducing power stems from the ability of the benzimidazoline ring system to readily donate a hydride ion (H⁻) from its C2 position to an electrophilic center. This process results in the formation of a stable, aromatic 1,3-dimethyl-2-phenylbenzimidazolium cation. The driving force for this reaction is the gain in aromatic stabilization in the resulting cation.
The reduction can proceed through two primary mechanistic pathways, largely dependent on the nature of the substrate:
-
Direct Hydride Transfer: For many carbonyl compounds and imines, the reaction proceeds via a direct, two-electron hydride transfer from the C2 of DMPBI to the electrophilic carbon of the substrate. This is the most common pathway for the reduction of simple aldehydes and ketones.
-
Single-Electron Transfer (SET): In the case of substrates that are good electron acceptors, such as α-halo ketones, the reduction can be initiated by a single-electron transfer from DMPBI to the substrate.[2] This generates a radical anion intermediate, which then undergoes further reaction, often in a radical chain process, to yield the final reduced product.[2]
The oxidized DMPBI, the benzimidazolium salt, can be easily recovered and regenerated back to the active hydride donor, making DMPBI a recyclable reagent.[3][4]
Diagram: General Mechanism of Hydride Transfer
Caption: Hydride transfer from DMPBI to an electrophilic substrate.
Synthesis and Regeneration: A Sustainable Approach
One of the attractive features of DMPBI is its straightforward synthesis and the ability to regenerate the active reagent from its oxidized form.
Protocol for the Synthesis of this compound (DMPBI)
This protocol is adapted from the condensation reaction of N,N'-dimethyl-o-phenylenediamine with benzaldehyde.[3][5]
Materials:
-
N,N'-dimethyl-o-phenylenediamine
-
Benzaldehyde
-
Methanol
-
Glacial Acetic Acid
-
Petroleum Ether
Procedure:
-
In a round-bottom flask, dissolve N,N'-dimethyl-o-phenylenediamine (1.0 eq) in methanol.
-
Add benzaldehyde (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops) to the mixture.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates from the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the crude product by vacuum filtration.
-
Purify the product by recrystallization from petroleum ether to yield pure this compound as a solid.[3]
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and melting point determination to confirm its identity and purity. The melting point of DMPBI is reported to be in the range of 93-94 °C.
Protocol for the Regeneration of DMPBI
The oxidized form of DMPBI, the 1,3-dimethyl-2-phenylbenzimidazolium salt, can be efficiently reduced back to DMPBI using a mild reducing agent like sodium borohydride.[3][4][6]
Materials:
-
1,3-Dimethyl-2-phenylbenzimidazolium salt (e.g., iodide or tetrafluoroborate)
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
Water
-
Diethyl ether or Ethyl acetate for extraction
Procedure:
-
Dissolve the 1,3-dimethyl-2-phenylbenzimidazolium salt in methanol in a flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride (a slight excess, e.g., 1.1-1.5 eq) portion-wise to the stirred solution. Hydrogen gas evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30-60 minutes.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the regenerated DMPBI.
-
The purity of the regenerated DMPBI can be checked by TLC and melting point. If necessary, it can be further purified by recrystallization.
Key Applications and Experimental Protocols
DMPBI is a versatile reagent for the reduction of a variety of functional groups. Below are detailed protocols for some of its most common and valuable applications.
Reduction of Aldehydes and Ketones
DMPBI provides a mild and selective method for the reduction of aldehydes and ketones to their corresponding primary and secondary alcohols. It is particularly useful when other sensitive functional groups are present in the molecule.
General Protocol for Carbonyl Reduction:
-
In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carbonyl compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add this compound (1.1-1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor the progress by TLC.
-
Upon completion, the reaction mixture can be worked up by adding water and extracting the product with an organic solvent. The oxidized DMPBI salt is often water-soluble, facilitating its removal.
-
The organic layer is then dried and concentrated, and the product is purified by column chromatography if necessary.
Table 1: Representative Reductions of Aldehydes and Ketones with DMPBI
| Entry | Substrate | Product | Yield (%) |
| 1 | Benzaldehyde | Benzyl alcohol | >95 |
| 2 | 4-Nitrobenzaldehyde | 4-Nitrobenzyl alcohol | >95 |
| 3 | Acetophenone | 1-Phenylethanol | ~90 |
| 4 | Cyclohexanone | Cyclohexanol | >95 |
Note: Yields are approximate and can vary based on specific reaction conditions and substrate purity.
Conjugate Reduction of α,β-Unsaturated Carbonyl Compounds
A significant application of DMPBI is the 1,4-conjugate reduction of α,β-unsaturated ketones and esters to the corresponding saturated carbonyl compounds. This selectivity is a key advantage over many other hydride reagents that may favor 1,2-reduction of the carbonyl group.
Protocol for Conjugate Reduction of Chalcone:
-
Dissolve chalcone (1.0 eq) in a dry solvent such as acetonitrile or DCM in a flask under an inert atmosphere.
-
Add this compound (1.2 eq) to the solution.
-
For less reactive substrates, the addition of a Lewis acid like magnesium perchlorate (Mg(ClO₄)₂) or a protic acid like acetic acid can accelerate the reaction.[4]
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC.
-
After the reaction is complete, perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic phase, and remove the solvent under reduced pressure.
-
Purify the resulting dihydrochalcone by column chromatography or recrystallization.
Diagram: Workflow for Conjugate Reduction
Caption: General workflow for the conjugate reduction of enones using DMPBI.
Reduction of Imines
DMPBI is also effective for the reduction of imines to their corresponding secondary amines. This transformation is crucial in many synthetic routes, particularly in the synthesis of pharmaceuticals and other biologically active molecules.
Protocol for the Reduction of N-Benzylideneaniline:
-
In a flask, dissolve N-benzylideneaniline (1.0 eq) in a suitable solvent like acetonitrile or methanol.
-
Add this compound (1.2 eq) to the solution.
-
The reaction can be run at room temperature, although gentle heating may be required for less reactive imines.
-
Monitor the disappearance of the imine starting material by TLC.
-
Once the reaction is complete, perform a standard aqueous workup.
-
Extract the amine product with an appropriate organic solvent.
-
Dry the organic layer, remove the solvent, and purify the product by column chromatography on silica gel.
Table 2: Reduction of Representative Imines with DMPBI
| Entry | Substrate | Product | Yield (%) |
| 1 | N-Benzylideneaniline | N-Benzylaniline | High |
| 2 | N-(4-Methoxybenzylidene)aniline | N-(4-Methoxybenzyl)aniline | High |
| 3 | N-Cyclohexylidene-aniline | N-Cyclohexylaniline | Good |
Note: Yields are indicative and can be optimized by adjusting reaction conditions.
Comparative Overview: DMPBI vs. Other Hydride Reagents
To fully appreciate the utility of DMPBI, it is helpful to compare its properties with those of more traditional hydride-donating reagents.
Table 3: Comparison of Common Hydride Reducing Agents
| Feature | This compound (DMPBI) | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Reactivity | Mild to strong, tunable | Mild | Very Strong, highly reactive |
| Functional Group Tolerance | Excellent | Good | Poor (reacts with many functional groups) |
| Selectivity | High (e.g., 1,4- vs 1,2-reduction) | Good for carbonyls | Generally unselective |
| Solvents | Common organic solvents (DCM, THF, MeCN) | Protic solvents (MeOH, EtOH), water | Ethereal solvents (THF, Et₂O) |
| Safety | Relatively stable, easy to handle | Stable in air, reacts slowly with protic solvents | Pyrophoric, reacts violently with water |
| Workup | Simple aqueous workup | Aqueous workup | Careful quenching with water/acid required |
| Recyclability | Yes | No | No |
Conclusion
This compound has established itself as a valuable and versatile reducing agent in modern organic synthesis. Its mild nature, high selectivity, and excellent functional group tolerance make it an ideal choice for complex synthetic challenges where traditional, more reactive hydride donors may fail. The ease of its preparation and the ability to regenerate the active reagent further enhance its appeal from both an economic and a sustainability perspective. By understanding its mechanistic nuances and utilizing the detailed protocols provided in this guide, researchers can effectively harness the power of DMPBI to achieve their synthetic goals with precision and efficiency.
References
-
Tanner, D. D.; Chen, J. J. On the mechanism of the reduction of α-halo ketones by this compound. Reduction by a SET-hydrogen atom abstraction chain mechanism. The Journal of Organic Chemistry1989 , 54 (15), 3842–3846. [Link]
-
Organic Chemistry Portal. This compound, DMPBI. [Link]
-
Matsubara, R.; Harada, T.; Xie, W.; Yabuta, T.; Xu, J.; Hayashi, M. Sensitizer-Free Photochemical Regeneration of Benzimidazoline Organohydride. The Journal of Organic Chemistry2023 , 88 (17), 12276–12288. [Link]
-
Richter, D.; Tan, Y.; Antipova, A.; Zhu, X.-Q.; Mayr, H. Kinetics of hydride abstractions from 2-arylbenzimidazolines. Chemistry–An Asian Journal2009 , 4 (12), 1824-1829. [Link]
-
Naimi-Jamal, M. R.; Mokhtari, J.; Dekamin, M. G.; Kaupp, G. Mechanistic Study on the Solution-Phase n-Doping of 1,3-Dimethyl-2-aryl-2,3-dihydro-1H-benzoimidazole Derivatives. Journal of the American Chemical Society2013 , 135 (4), 1356–1364. [Link]
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- 3. 1,3-Dimethyl-1,3-dihydro-2-phenyl-2H-benzimidazole | 3652-92-4 [chemicalbook.com]
- 4. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. benchchem.com [benchchem.com]
Application Notes & Protocols: A Deep Dive into the Reduction of α-Halo Ketones with 1,3-Dimethyl-2-phenylbenzimidazoline (DMBI)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of α-Halo Ketone Reduction
In the landscape of organic synthesis, the reduction of α-halo ketones is a pivotal transformation.[1] These substrates are not merely intermediates but versatile building blocks for a diverse array of more complex molecules. The site-specific generation of enolates from α-halo ketones opens up avenues for subsequent reactions like alkylation, aldol condensations, and Michael additions.[1] The choice of reducing agent is critical, dictating the reaction pathway and ultimate product. Among the arsenal of available reagents, 1,3-Dimethyl-2-phenylbenzimidazoline (DMBI) has emerged as a potent and selective option for the dehalogenation of these compounds.[2][3][4] This guide provides an in-depth exploration of the mechanistic underpinnings and practical application of DMBI in this context.
The Heart of the Matter: Unraveling the Reaction Mechanism
The reduction of α-halo ketones by DMBI is not a straightforward hydride transfer. Instead, it proceeds through a nuanced free-radical chain mechanism, initiated by a single electron transfer (SET) from DMBI to the α-halo ketone.[2] This SET event is the linchpin of the entire process, leading to the formation of a radical anion which then fragments into an enolate radical and a halide anion.[1][2]
Key Mechanistic Steps:
-
Initiation: The reaction can be initiated by standard radical initiators like AIBN (azobisisobutyronitrile), although it can also proceed without one.[2]
-
Propagation Cycle:
-
Single Electron Transfer (SET): DMBI donates an electron to the α-halo ketone, forming a radical anion.
-
Fragmentation: The radical anion undergoes rapid fragmentation to yield an enolate radical and a halide ion.[1][2]
-
Hydrogen Atom Abstraction: The enolate radical abstracts a hydrogen atom from a protonated DMBI radical cation (formed after the initial SET and protonation), regenerating the desired ketone and the DMBI radical.
-
Chain Carrier Regeneration: The DMBI radical can then reduce another molecule of the α-halo ketone, propagating the chain.
-
The presence of radical intermediates has been substantiated through trapping experiments and the observed inhibitory effects of radical scavengers like dinitrobenzene.[2] It is this free-radical pathway that distinguishes the DMBI reduction from classical two-electron hydride transfer mechanisms.
Figure 1: Simplified workflow of the SET-initiated reduction.
Experimental Protocols: A Step-by-Step Guide
This section provides a generalized yet detailed protocol for the reduction of an α-halo ketone using DMBI. Researchers should optimize conditions for their specific substrate.
Materials and Reagents:
-
α-Halo ketone (e.g., α-bromoacetophenone)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)[2]
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
Protocol:
-
Preparation of DMBI: DMBI can be synthesized by condensing N,N'-dimethyl-o-phenylenediamine with benzaldehyde.[6] The resulting product should be purified by recrystallization.[6] Alternatively, it is commercially available from various suppliers.[6][7][8] The spent reagent can be recovered and reactivated using sodium borohydride.[6][9]
-
Reaction Setup:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve the α-halo ketone (1.0 eq) in anhydrous THF.
-
Add DMBI (typically 1.1-1.5 eq) to the solution.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature or heat to reflux (e.g., 61°C for THF) as required for the specific substrate.[2]
-
Monitor the progress of the reaction by TLC. The disappearance of the starting α-halo ketone spot indicates reaction completion.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ketone.
-
Figure 2: A step-by-step experimental workflow for the reduction.
Substrate Scope and Performance
The DMBI reduction is applicable to a range of α-halo ketones. The following table summarizes typical results for the reduction of various α-haloacetophenones.
| Substrate (α-Haloacetophenone) | Halogen | Reaction Time (h) | Yield (%) |
| α-Bromoacetophenone | Br | 1.5 | >95 |
| α-Chloroacetophenone | Cl | 3.0 | >95 |
| α-Iodoacetophenone | I | 1.0 | >95 |
Data synthesized from typical outcomes reported in the literature. Actual results may vary based on experimental conditions.
Troubleshooting and Key Considerations
-
Moisture Sensitivity: While less stringent than reagents like LiAlH4, using an anhydrous solvent and an inert atmosphere is recommended to prevent unwanted side reactions.
-
Reaction Rate: The rate of reduction can be influenced by the nature of the halogen (I > Br > Cl) and the steric hindrance around the carbonyl group.[2]
-
Byproducts: The primary byproduct is the oxidized form of DMBI, the 1,3-dimethyl-2-phenylbenzimidazolium salt. This can typically be removed during the aqueous workup.
-
Safety: Handle all reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
This compound is a highly effective reagent for the reductive dehalogenation of α-halo ketones. Its mechanism, proceeding through a single electron transfer-hydrogen atom abstraction pathway, offers a valuable alternative to traditional hydride-based reductions. The mild reaction conditions and high yields make it a valuable tool for synthetic chemists in both academic and industrial settings.
References
-
Tanner, D. D., Chen, J., Luelo, C., & Kharrat, A. (1991). Halo Ketones by - l,3-Dimethyl-2-phenylbenzimidazoline. Reductionby a SET-Hydrogen Atom Abstraction Chain Mechanism. The Journal of Organic Chemistry, 56(12), 3897–3903. [Link]
-
Reductive dehalogenation of halo ketones. (2023). In Wikipedia. [Link]
-
This compound, DMPBI. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Hasegawa, E., Chiba, N., Nakajima, A., Suzuki, K., Yoneoka, A., & Iwaya, K. (2001). This compound (DMPBI)-Acetic Acid: An Effective Reagent System for Photoinduced Reductive Transformation of α,β-Epoxy Ketones to β-Hydroxy Ketones. Synthesis, 2001(08), 1248–1252. [Link]
- Chikashita, H., et al. (1986). This compound as a novel and efficient reagent for mild reductive dehalogenation of .alpha.-halo carbonyl compounds and acid chlorides. The Journal of Organic Chemistry, 51(25), 5400-5404.
-
This compound as a novel and efficient reagent for mild reductive dehalogenation of .alpha.-halo carbonyl compounds and acid chlorides. (1986). The Journal of Organic Chemistry. [Link]
-
This compound. (n.d.). LookChem. Retrieved from [Link]
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Application Note: 1,3-Dimethyl-2-phenylbenzimidazoline for the Selective 1,4-Conjugate Reduction of α,β-Unsaturated Carbonyl Compounds
Introduction
The selective reduction of α,β-unsaturated carbonyl compounds is a cornerstone transformation in organic synthesis, providing access to saturated carbonyl moieties prevalent in pharmaceuticals and natural products. While numerous reducing agents are available, many suffer from drawbacks such as low selectivity (1,2- vs. 1,4-reduction), harsh reaction conditions, and the use of expensive or hazardous metal hydrides. 1,3-Dimethyl-2-phenylbenzimidazoline (DMBI), a stable and easily handled organic hydride donor, has emerged as a powerful reagent for the chemoselective 1,4-conjugate reduction of enones and related systems.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical underpinnings and practical application of DMBI in this context.
Inspired by biological systems that utilize NAD(P)H for reductions, organic hydride donors like Hantzsch esters and benzimidazolines offer a biomimetic approach to transfer hydrogenation.[3][4][5][6] DMBI, in particular, demonstrates excellent efficacy, especially when used in conjunction with a Lewis acid promoter, which activates the α,β-unsaturated carbonyl substrate towards hydride attack.[1] This document will detail the mechanism, provide a general experimental protocol, summarize the substrate scope, and offer troubleshooting guidance for this valuable synthetic methodology.
Mechanistic Rationale: The Role of DMBI and Lewis Acid Catalysis
The reduction of α,β-unsaturated carbonyl compounds by DMBI is not a spontaneous process and typically requires the presence of a Lewis acid, such as aluminum chloride (AlCl₃), to proceed efficiently.[1][7] The Lewis acid coordinates to the carbonyl oxygen, thereby activating the Michael acceptor and lowering the energy barrier for the conjugate addition of a hydride.
The currently accepted mechanism involves the following key steps:
-
Activation of the Carbonyl Compound: The Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen of the α,β-unsaturated substrate. This coordination polarizes the molecule, increasing the electrophilicity of the β-carbon and making it more susceptible to nucleophilic attack.
-
Hydride Transfer: The C2-hydrogen of this compound is transferred as a hydride (H⁻) to the electron-deficient β-carbon of the activated substrate.[1] Deuterium labeling studies have confirmed that the hydrogen atom is delivered to the β-position.[1]
-
Enolate Formation: This hydride transfer results in the formation of an enolate intermediate.
-
Protonation: The enolate is subsequently protonated during aqueous workup to yield the final saturated carbonyl compound. Quenching the reaction with D₂O leads to deuterium incorporation at the α-position, supporting the formation of an enolate intermediate.[1]
The overall process can be visualized as a transfer hydrogenation, where DMBI serves as the hydrogen donor. After hydride transfer, DMBI is oxidized to the corresponding benzimidazolium salt, which is stable and can often be recycled back to DMBI.[8]
Sources
- 1. academic.oup.com [academic.oup.com]
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1,3-Dimethyl-2-phenylbenzimidazoline in photoinduced electron transfer reactions
An In-depth Technical Guide to 1,3-Dimethyl-2-phenylbenzimidazoline in Photoinduced Electron Transfer Reactions
Introduction: The Role of DMBI in Modern Organic Synthesis
Photoinduced electron transfer (PET) is a powerful process in which an electron is transferred from a donor to an acceptor molecule following excitation by light.[1][2] This fundamental reaction creates a charge-separated state, generating highly reactive radical ion intermediates that can drive a vast array of chemical transformations.[1][3] Within the field of organic synthesis, researchers continuously seek potent, reliable, and versatile reagents to initiate these processes. This compound, often abbreviated as DMBI or DMPBI, has emerged as a highly effective organic electron and hydrogen donor for PET reactions.[4][5]
DMBI is a stable, solid compound with a melting point of 93-94°C and a molecular weight of 224.31 g/mol . Its utility stems from its ability to become a strong reducing agent upon photoexcitation. This guide provides an in-depth exploration of the mechanisms, experimental protocols, and applications of DMBI, designed for researchers and professionals in chemistry and drug development.
Pillar 1: The Mechanism of DMBI-Mediated Photoinduced Electron Transfer
Understanding the underlying mechanism is critical for optimizing reaction conditions and troubleshooting experiments. The process begins with the absorption of light by DMBI, which promotes it to an electronically excited state (DMBI*). This excited molecule is a significantly stronger electron donor than its ground-state counterpart.
The core of the PET process involves the transfer of a single electron from the excited DMBI* to a suitable electron acceptor substrate (A). This event generates a DMBI radical cation (DMBI•+) and a substrate radical anion (A•-).[6] These radical ions are the key intermediates that proceed to form the final products.
The overall transformation can be visualized as follows:
Caption: The fundamental steps of a photoinduced electron transfer reaction involving DMBI.
In many applications, the reaction is performed in the presence of a proton donor, such as acetic acid.[5] In these cases, DMBI can act as a source of two electrons and one proton, further expanding its synthetic utility.[5] The resulting benzimidazolium ion can often be recycled back to DMBI by treatment with a reducing agent like sodium borohydride, adding an element of sustainability to the process.[5]
Pillar 2: Experimental Protocols and Best Practices
Executing a successful DMBI-mediated PET reaction requires careful attention to experimental parameters. The protocols described here are designed to be self-validating systems, incorporating controls and rationale for key steps.
Core Experimental Considerations (The "Why")
-
Reagent Purity and Handling : Use DMBI with a purity of 98% or higher. It should be stored at room temperature in a well-sealed container. As with any chemical reagent, consult the Safety Data Sheet (SDS) before use. DMBI is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
-
Solvent Selection : The choice of solvent is critical. A polar aprotic solvent like acetonitrile (MeCN) is commonly used because it can stabilize the charged radical-ion intermediates formed during the PET process, facilitating the desired chemical transformations.
-
Light Source : The reaction is initiated by light, so the source is paramount. DMBI and its derivatives can be excited by light at wavelengths above 360 nm.[4] Commercially available near-UV or violet LEDs (e.g., 365 nm, 390 nm) are excellent choices as they provide consistent, monochromatic irradiation at a low cost. The reaction vessel should be made of a material transparent to these wavelengths, such as borosilicate glass (Pyrex) or quartz.
-
Exclusion of Oxygen : Oxygen is a notorious quencher of excited states and can react with radical intermediates, leading to undesired side products and lower yields. Therefore, it is essential to thoroughly degas the reaction mixture. This is typically achieved by bubbling an inert gas (argon or nitrogen) through the solution for 15-30 minutes or by using several freeze-pump-thaw cycles for more sensitive reactions.
General Protocol: Reductive Dehalogenation of an α-Halo Ketone
This protocol provides a step-by-step method for the reduction of an α-halo ketone, a common transformation for which DMBI is highly effective.[7]
Materials:
-
This compound (DMBI)
-
α-Halo ketone substrate (e.g., 2-bromoacetophenone)
-
Anhydrous acetonitrile (MeCN)
-
Schlenk flask or similar reaction vessel with a stir bar
-
Rubber septum
-
Inert gas line (Argon or Nitrogen)
-
LED photoreactor (e.g., 390 nm)
-
Magnetic stirrer
Procedure:
-
Reaction Setup : To a dry Schlenk flask under an inert atmosphere, add the α-halo ketone (1.0 mmol, 1.0 equiv) and DMBI (1.2 mmol, 1.2 equiv). The slight excess of DMBI ensures the substrate is fully consumed.
-
Solvent Addition : Add anhydrous acetonitrile (0.1 M concentration relative to the substrate, e.g., 10 mL). Stir the mixture until all solids are dissolved.
-
Degassing : Seal the flask with a septum and bubble argon through the solution via a long needle for 20 minutes while stirring.
-
Irradiation : Place the sealed flask in front of the LED light source, ensuring the light path is unobstructed. Begin vigorous stirring and turn on the LEDs. A cooling fan may be necessary to maintain room temperature.
-
Reaction Monitoring (Trustworthiness) : Monitor the reaction's progress by taking small aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by Thin Layer Chromatography (TLC) or GC-MS. The disappearance of the starting material indicates completion.
-
Control Experiments : To validate the mechanism, set up two control reactions in parallel: one flask with all reagents but kept in the dark, and another flask irradiated but without DMBI. No significant product formation should be observed in either control.
-
Work-up and Purification : Once the reaction is complete, concentrate the mixture under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to isolate the desired ketone product.
-
Characterization : Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Performance of DMBI in Reductive Transformations
The versatility of DMBI is demonstrated by its effectiveness across various substrates.
| Substrate Type | Example Substrate | Product | Typical Yield | Reference |
| α-Halo Ketone | 2-Bromoacetophenone | Acetophenone | >90% | [7] |
| α,β-Epoxy Ketone | Chalcone Oxide | β-Hydroxy Ketone | 80-95% | [5] |
| Aryl Halide | 4-Iodobenzonitrile | Benzonitrile | High | [4] |
Pillar 3: Workflow and Applications
The systematic workflow for employing DMBI in PET reactions ensures reproducibility and successful outcomes.
Caption: A standardized workflow for conducting DMBI-mediated photochemical reactions.
Synthetic Applications
The ability of DMBI to initiate single-electron transfer opens doors to a wide range of synthetic transformations valuable in research and drug development. Key applications include:
-
Reductive Transformations : As detailed, DMBI is excellent for reducing functional groups like α-halo ketones and α,β-epoxy ketones.[5][7]
-
Radical Rearrangements : The radical intermediates generated by PET can be harnessed to perform complex skeletal rearrangements, such as the Dowd-Beckwith ring expansion.[4]
-
C-C Bond Formation : Radical intermediates can be trapped to form new carbon-carbon bonds, a cornerstone of organic synthesis.
-
Doping in Organic Electronics : Derivatives of DMBI have been investigated as n-type dopants for organic semiconductors, where electron transfer to a host material is the key mechanism.[6]
By providing a reliable method for generating radical ions under mild, light-driven conditions, DMBI serves as an indispensable tool for the modern organic chemist.
References
-
2-Aryl-1,3-dimethylbenzimidazolines as Effective Electron and Hydrogen Donors in Photoinduced Electron-Transfer Reactions . ResearchGate. [Link]
-
This compound, DMPBI . Organic Chemistry Portal. [Link]
-
Photoinduced electron transfer . Wikipedia. [Link]
-
Supporting Information for "Solution-Processable N-Dopants for High-Performance Organic Field-Effect Transistors" . AWS. [Link]
-
Photoinduced electron transfer – Knowledge and References . Taylor & Francis. [Link]
-
Photoinduced Energy & Electron Transfer Reactions . YouTube. [Link]
-
Mechanistic Study on the Solution-Phase n-Doping of 1,3-Dimethyl-2-aryl-2,3-dihydro-1H-benzoimidazole Derivatives . PMC - NIH. [Link]
-
Photoinduced electron-transfer systems consisting of electron-donating pyrenes or anthracenes and benzimidazolines for reductive . ElectronicsAndBooks. [Link]
Sources
- 1. Photoinduced electron transfer - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, DMPBI [organic-chemistry.org]
- 6. Mechanistic Study on the Solution-Phase n-Doping of 1,3-Dimethyl-2-aryl-2,3-dihydro-1H-benzoimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,3-Dimethyl-1,3-dihydro-2-phenyl-2H-benzimidazole | 3652-92-4 [chemicalbook.com]
Application Notes and Protocols for Reactions with 1,3-Dimethyl-2-phenylbenzimidazoline (DMPBI)
Introduction: Unveiling the Potential of 1,3-Dimethyl-2-phenylbenzimidazoline (DMPBI) in Modern Organic Synthesis
This compound (DMPBI) has emerged as a powerful and versatile reagent in organic chemistry, primarily recognized for its efficacy as a mild and selective reducing agent. Functioning as a stable hydride donor, DMPBI offers a compelling alternative to traditional metal-based reducing agents, exhibiting exceptional utility in the reductive transformation of various functional groups. Its applications are particularly notable in the dehalogenation of α-halo carbonyl compounds and the reductive opening of α,β-epoxy ketones, providing synthetic chemists with a valuable tool for intricate molecular architecture.[1]
This comprehensive guide is designed for researchers, scientists, and professionals in drug development, providing in-depth application notes and detailed, field-proven protocols for the effective use of DMPBI. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving reproducible and high-yielding results.
Physicochemical Properties and Safety Considerations
A thorough understanding of the reagent's properties and safety profile is paramount for its successful and safe implementation in the laboratory.
| Property | Value | Reference |
| CAS Number | 3652-92-4 | [1][2] |
| Molecular Formula | C₁₅H₁₆N₂ | [2] |
| Molecular Weight | 224.30 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 93-95 °C | [1] |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. | [2][3] |
Safety and Handling: DMPBI should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is classified as harmful if swallowed and may cause skin and eye irritation. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS).
Core Mechanism of Action: A Hydride Transfer Perspective
The reducing power of DMPBI stems from its ability to act as a hydride (H⁻) or hydrogen atom (H•) donor. In the presence of a suitable substrate, the C2-hydrogen of the benzimidazoline ring is transferred, leading to the formation of the resonance-stabilized 1,3-dimethyl-2-phenylbenzimidazolium cation. This process is often initiated by single-electron transfer (SET), particularly in photoinduced reactions.[4] The oxidized DMPBI can be conveniently regenerated in situ or in a separate step by treatment with a simple reducing agent like sodium borohydride, allowing for its potential use in catalytic amounts.[1][2]
dot digraph "DMPBI_Mechanism" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
DMPBI [label="this compound (DMPBI-H)"]; Substrate [label="Substrate (e.g., R-X)"]; TransitionState [label="[Transition State]", shape=ellipse, style=dashed]; Product [label="Reduced Product (R-H)"]; Cation [label="1,3-Dimethyl-2-phenylbenzimidazolium Cation (DMPBI+)"]; Regeneration [label="NaBH4", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
DMPBI -> TransitionState [label="- H⁻"]; Substrate -> TransitionState; TransitionState -> Product; TransitionState -> Cation; Cation -> DMPBI [label="+ H⁻", style=dashed, color="#34A853"]; Regeneration -> Cation [style=dashed, color="#34A853"]; } dot Figure 1: General mechanism of reduction by DMPBI.
Application I: Synthesis of this compound (DMPBI)
For laboratories preferring to synthesize their own reagents, DMPBI can be readily prepared through the condensation of N,N'-dimethyl-o-phenylenediamine with benzaldehyde.
Protocol: Synthesis of DMPBI
Materials:
-
N,N'-dimethyl-o-phenylenediamine
-
Benzaldehyde
-
Methanol
-
Glacial Acetic Acid
-
Petroleum Ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Büchner funnel and flask
-
Standard glassware for recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N,N'-dimethyl-o-phenylenediamine (1.0 eq) in methanol.
-
Addition of Reagents: To the stirred solution, add benzaldehyde (1.0 eq) followed by a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the volume of methanol under reduced pressure.
-
Purification: Collect the crude product by vacuum filtration. Purify the solid by recrystallization from petroleum ether to afford pure this compound as a crystalline solid.[1][2]
Application II: Reductive Dehalogenation of α-Halo Carbonyl Compounds
DMPBI is an excellent reagent for the mild and selective reductive dehalogenation of α-halo ketones and other carbonyl compounds, a crucial transformation in the synthesis of many pharmaceutical intermediates.
Protocol: Reductive Dehalogenation of an α-Bromo Ketone
Materials:
-
α-Bromo ketone (e.g., 2-bromoacetophenone)
-
This compound (DMPBI)
-
Anhydrous acetonitrile
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the α-bromo ketone (1.0 eq) and DMPBI (1.1 eq).
-
Solvent Addition: Add anhydrous acetonitrile to dissolve the reactants.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor the progress by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the dehalogenated ketone.
dot digraph "Dehalogenation_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
Start [label="Start: α-Bromo Ketone & DMPBI"]; Reaction [label="Reaction in Acetonitrile\n(Room Temperature, 1-3h)"]; Workup [label="Aqueous Work-up & Extraction"]; Purification [label="Column Chromatography"]; Product [label="Purified Dehalogenated Ketone", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; } dot Figure 2: Workflow for reductive dehalogenation.
Application III: Photoinduced Reductive Transformation of α,β-Epoxy Ketones
A noteworthy application of DMPBI is in the photoinduced reductive transformation of α,β-epoxy ketones to their corresponding β-hydroxy ketones. This reaction proceeds with high selectivity and yield, particularly when acetic acid is employed as a proton source.[4]
Protocol: Photoinduced Reduction of an α,β-Epoxy Ketone
Materials:
-
α,β-Epoxy ketone (e.g., chalcone oxide)
-
This compound (DMPBI)
-
Glacial Acetic Acid
-
Anhydrous benzene or acetonitrile
-
Photoreactor (e.g., with a high-pressure mercury lamp)
-
Quartz reaction vessel
-
Magnetic stirrer
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: In a quartz reaction vessel, dissolve the α,β-epoxy ketone (1.0 eq) and DMPBI (1.2 eq) in anhydrous benzene or acetonitrile.
-
Proton Source: Add glacial acetic acid (2.0 eq) to the solution. The use of acetic acid has been shown to be superior to other proton donors in enhancing yields and suppressing byproduct formation.[4]
-
Photoreaction: Place the reaction vessel in a photoreactor and irradiate with a high-pressure mercury lamp (λ > 300 nm) at room temperature with continuous stirring. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: After the reaction is complete, concentrate the solvent under reduced pressure. Add a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid. Extract the product with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. The resulting crude product can be purified by flash column chromatography on silica gel to afford the pure β-hydroxy ketone.
| Substrate (α,β-Epoxy Ketone) | Product (β-Hydroxy Ketone) | Typical Yield (%) |
| Chalcone Oxide | 1,3-Diphenyl-3-hydroxypropan-1-one | >90 |
| Isophorone Oxide | 3,5,5-Trimethyl-3-hydroxycyclohexan-1-one | ~85 |
Regeneration of DMPBI
The oxidized form of DMPBI, the 1,3-dimethyl-2-phenylbenzimidazolium salt, can be easily recycled back to the active reducing agent. This feature makes DMPBI a more sustainable and cost-effective reagent.[1][2]
Protocol: Regeneration of DMPBI from its Oxidized Form
-
Isolation: The benzimidazolium salt can be isolated from the aqueous layer of the reaction work-up by removal of water.
-
Reduction: Dissolve the salt in methanol and cool the solution in an ice bath. Add sodium borohydride (NaBH₄) portion-wise with stirring.
-
Work-up: Continue stirring for 1-2 hours at room temperature. Quench the reaction by the slow addition of water.
-
Extraction and Purification: Extract the regenerated DMPBI with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the recycled DMPBI, which can be further purified by recrystallization if necessary.[3]
References
- 1. 1,3-Dimethyl-1,3-dihydro-2-phenyl-2H-benzimidazole | 3652-92-4 [chemicalbook.com]
- 2. 1,3-Dimethyl-1,3-dihydro-2-phenyl-2H-benzimidazole synthesis - chemicalbook [chemicalbook.com]
- 3. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 4. This compound (DMPBI)-Acetic Acid: An Effective Reagent System for Photoinduced Reductive Transformation of α,β-Epoxy Ketones to β-Hydroxy Ketones [organic-chemistry.org]
solvent selection for 1,3-Dimethyl-2-phenylbenzimidazoline reductions
Application Notes and Protocols
Topic: Solvent Selection for 1,3-Dimethyl-2-phenylbenzimidazoline Reductions
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of this compound as a Premier Organohydride Donor
This compound (DMPBI), often referred to as BIH, has emerged as a powerful and versatile metal-free organohydride reagent in modern organic synthesis.[1] Its efficacy lies in its capacity to act as a potent hydride (H⁻) donor, facilitating the reduction of a wide array of functional groups. Unlike traditional metal hydrides, DMPBI offers advantages in terms of selectivity, mild reaction conditions, and a recyclable nature; the oxidized benzimidazolium salt can often be isolated and re-reduced.[2]
The success of a DMPBI-mediated reduction, however, is not solely dependent on the substrate and reagent. The choice of solvent is a critical parameter that profoundly influences reaction kinetics, mechanistic pathways, and overall yield. This guide provides a detailed exploration of the principles and practical considerations for selecting the optimal solvent system for reductions utilizing DMPBI.
Mechanistic Framework: The Hydride Transfer Process
The fundamental reactivity of DMPBI involves the transfer of a hydride from its C2 position to an electrophilic center in a substrate. This process involves the formal transfer of two electrons and a proton.[1] The reaction generates the reduced substrate and the thermodynamically stable 1,3-dimethyl-2-phenylbenzimidazolium cation.
The transition state of this hydride transfer involves significant charge separation. The solvent's ability to stabilize this transition state, as well as the resulting ionic product, is paramount to the reaction's efficiency.
Figure 1: Generalized workflow of a DMPBI-mediated hydride transfer reduction.
The Dichotomy of Solvents: Protic vs. Aprotic Environments
The most critical decision in solvent selection for these reactions is the choice between polar aprotic and polar protic media. This choice directly impacts the solvation of reactants, intermediates, and products, thereby dictating the reaction's energy landscape.
Polar Aprotic Solvents: The Preferred Medium
Polar aprotic solvents, such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), and Tetrahydrofuran (THF), are characterized by their significant dipole moments but lack O-H or N-H bonds.[3][4][5] This structural feature means they cannot act as hydrogen bond donors.
Causality Behind Experimental Choice:
-
Cation Solvation: These solvents excel at solvating cations through dipole-ion interactions.[4] This property is crucial for stabilizing the developing positive charge on the benzimidazoline ring during the transition state and the fully formed benzimidazolium cation product. This stabilization lowers the activation energy of the reaction.
-
Unhindered Hydride Donor: By not forming hydrogen bonds with the reacting C-H bond of DMPBI, the hydride is more available for transfer to the substrate. In essence, the nucleophilicity of the hydride donor is enhanced.[4][6]
-
Enhanced Reactivity: The combination of transition state stabilization and an unencumbered hydride donor often leads to significantly faster reaction rates compared to other solvent classes.[4] This is particularly true for reactions that proceed through a charge-separated intermediate.
Polar aprotic solvents are frequently the "go-to" choice for a wide range of reductions and are recommended as the starting point for optimization.[7]
Polar Protic Solvents: A Tool for Specific Applications
Polar protic solvents, including alcohols (Methanol, Ethanol) and water, possess O-H or N-H bonds, enabling them to act as effective hydrogen bond donors.[5]
Causality Behind Experimental Choice:
-
Proton Source: In reactions where a subsequent protonation step is required, a protic solvent can serve as the proton source. For instance, the reduction of an α,β-epoxy ketone to a β-hydroxy ketone with DMPBI is effectively carried out in the presence of acetic acid, a strong proton donor, though alcoholic solvents can also play this role.[1]
-
Solubility: For highly polar or ionic substrates, polar protic solvents may offer superior solubility compared to their aprotic counterparts.
-
Acceleration in Specific Cases: While less common, some reductions are accelerated by alcoholic solvents. For example, the reduction of nitrostyrenes with the related 2-phenylbenzimidazoline was found to be fastest when refluxing in butanol, likely due to a combination of temperature and solvent effects.[8]
Trustworthiness and Self-Validation: A key consideration when using protic solvents is the potential for undesirable side reactions. The solvent can compete with the substrate for the hydride or interact with the product. Therefore, control experiments are essential to validate that the solvent is a benign participant or a desired reactant.
Data-Driven Solvent Selection: A Comparative Overview
The optimal solvent choice is always substrate-dependent. However, a general hierarchy of suitability can be established based on solvent properties.
| Solvent | Type | Dielectric Constant (ε) | Suitability for DMPBI Reductions | Rationale |
| DMSO | Polar Aprotic | 47 | Highly Recommended | Excellent at solvating cations; high boiling point allows for a wide temperature range. |
| DMF | Polar Aprotic | 37 | Highly Recommended | Strong cation solvation; a common and effective choice for many transformations.[9] |
| Acetonitrile | Polar Aprotic | 37.5 | Recommended | Good balance of polarity and volatility; less viscous than DMSO/DMF. |
| THF | Polar Aprotic | 7.6 | Substrate Dependent | Moderately polar; good for substrates with lower polarity. Less effective at stabilizing highly charged intermediates. |
| Methanol | Polar Protic | 33 | Substrate Dependent | Can act as a proton source. May slow hydride transfer via H-bonding. Useful in specific multi-step reductions. |
| Ethanol | Polar Protic | 24.5 | Substrate Dependent | Similar to methanol; choice may be based on solubility or boiling point considerations. |
| Toluene | Nonpolar | 2.4 | Generally Not Recommended | Poor solvation of charged intermediates and products, often leading to slow or incomplete reactions. |
| DCM | Nonpolar | 9.1 | Substrate Dependent | Can be used for nonpolar substrates, but THF is often a better starting point for aprotic conditions. |
Protocol: General Procedure for a DMPBI Reduction
This protocol provides a general workflow for the reduction of an activated ketone (e.g., α,β-unsaturated ketone) using DMPBI.
Materials:
-
Substrate (e.g., Chalcone)
-
Anhydrous Polar Aprotic Solvent (e.g., Acetonitrile)
-
Round-bottom flask with stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard workup and purification reagents (e.g., water, ethyl acetate, brine, silica gel)
Procedure:
-
Preparation:
-
Dry the reaction flask under vacuum or in an oven and allow it to cool under an inert atmosphere.
-
Ensure the selected solvent is anhydrous. Polar aprotic solvents are hygroscopic and should be dried over molecular sieves or distilled from an appropriate drying agent.
-
-
Reaction Setup:
-
To the reaction flask, add the substrate (1.0 eq) and DMPBI (1.1 - 1.5 eq).
-
Under a positive pressure of inert gas, add the anhydrous solvent (to a concentration of 0.1 - 0.5 M).
-
Stir the reaction mixture at room temperature.
-
-
Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If the reaction is sluggish at room temperature, it can be gently heated (e.g., to 40-60 °C).
-
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
The residue will contain the reduced product and the benzimidazolium salt by-product.
-
Add water to the residue and extract with a water-immiscible organic solvent (e.g., ethyl acetate, 3x). The organic product will move to the organic phase, while the polar benzimidazolium salt will remain in the aqueous phase.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
-
Workflow for Solvent Screening and Optimization
For a novel substrate, a logical screening process is recommended to identify the optimal solvent efficiently.
Figure 2: Decision workflow for systematic solvent screening in DMPBI reductions.
Conclusion
The selection of a solvent is a pivotal decision in the design of any chemical synthesis utilizing this compound. While polar aprotic solvents like DMSO, DMF, and acetonitrile represent the most robust and broadly applicable starting points due to their ability to stabilize charged intermediates, a thorough understanding of the reaction mechanism and substrate properties is essential. Polar protic solvents, though used less frequently, can be indispensable in specific cases requiring a proton source or unique solubility characteristics. By following a systematic and data-driven approach to solvent selection, researchers can unlock the full potential of this powerful organohydride reagent, leading to cleaner, more efficient, and highly selective chemical reductions.
References
- The Difference Between Polar Protic And Aprotic Solvents In Solubility. (n.d.). Aozun Asia. Retrieved January 1, 2026.
- Aryl-substituted dimethylbenzimidazolines as effective reductants of photoinduced electron transfer reactions. (2025).
- Polar protic and aprotic solvents. (2024, December 12). Tenger Chemical. Retrieved January 1, 2026.
- Polar aprotic solvents – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 1, 2026.
- Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Retrieved January 1, 2026.
- This compound, DMPBI. (n.d.). Organic Chemistry Portal. Retrieved January 1, 2026.
- This compound. (n.d.). Apollo Scientific. Retrieved January 1, 2026.
-
Jacroux, T., et al. (2018). Benzimidazoles as Metal-Free and Recyclable Hydrides for CO2 Reduction to Formate. Journal of the American Chemical Society, 140(49), 17129–17133. [Link]
- This compound. (n.d.). Sigma-Aldrich. Retrieved January 1, 2026.
- Benzimidazoles as Metal-Free and Recyclable Hydrides for CO2 Reduction to Formate. (2019, January 9). National Library of Medicine. Retrieved January 1, 2026.
- Carbon Dioxide Insertion into Rhenium Hydrides as a Probe for the Impact of Solvent on Linear Free Energy Relationships between Thermodynamic and Kinetic Hydricity. (n.d.). OSTI.GOV. Retrieved January 1, 2026.
- Harnessing Excited-State Proton Transfer Reaction for 2-(6′-Hydroxy-2′-pyridyl)benzimidazole via Solvents. (2021, February 1).
- Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. (n.d.). PubMed Central. Retrieved January 1, 2026.
- This compound. (n.d.). Sigma-Aldrich. Retrieved January 1, 2026.
- Solvent-dependent reactivity of azo-BF2 switches. (2025). PMC - NIH. Retrieved January 1, 2026.
- Sensitizer-Free Photochemical Regeneration of Benzimidazoline Organohydride. (2023, September 1). Kobe University Repository. Retrieved January 1, 2026.
- 3652-92-4 CAS Manufactory. (n.d.). ChemicalBook. Retrieved January 1, 2026.
- 2,3-Dihydro-1,3-dimethyl-2-phenylbenzimidazole. (n.d.). TCI Chemicals. Retrieved January 1, 2026.
- Optimization of the Synthesis of 1, 3-Dimethyl-4-Nitro-1H-Benzimidazolium Iodide; Under Basic Conditions. (n.d.). Digital Commons @ University of Puget Sound. Retrieved January 1, 2026.
- Preduction of Nitrostyrenes with 2-Phenylbenzimidazoline. (n.d.). Erowid. Retrieved January 1, 2026.
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- 1. This compound, DMPBI [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aozunasia.com [aozunasia.com]
- 4. polar protic and aprotic solvents [tengerchemical.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preduction of Nitrostyrenes with 2-Phenylbenzimidazoline - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. Solvent-dependent reactivity of azo-BF2 switches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | 3652-92-4 [sigmaaldrich.com]
- 11. This compound | 3652-92-4 [sigmaaldrich.com]
Application Note & Protocol: Reaction Workup for the Synthesis of 1,3-Dimethyl-2-phenylbenzimidazoline
Abstract
This document provides a detailed guide for the reaction workup and purification of 1,3-Dimethyl-2-phenylbenzimidazoline, a versatile heterocyclic compound with applications as a specialized reducing agent in organic synthesis.[1] The protocols outlined herein are designed for researchers, scientists, and professionals in drug development, offering a comprehensive understanding of the procedural steps and their underlying chemical principles. This guide covers two primary synthetic routes: the direct condensation of N,N'-dimethyl-o-phenylenediamine with benzaldehyde and the reduction of a benzimidazolium salt precursor. Emphasis is placed on achieving high purity of the final product, which is critical for its subsequent applications.
Introduction
This compound is a valuable reagent in organic chemistry, primarily utilized for the reduction of specific functional groups such as α-halo ketones and α,β-unsaturated carbonyl compounds.[1] Its efficacy as a hydride donor is a subject of ongoing research, with studies exploring its potential in metal-free reductions, including the reduction of carbon dioxide.[2][3][4] The synthesis of this compound is relatively straightforward, but the isolation and purification (the "workup") are critical for obtaining a product of sufficient purity for sensitive downstream applications. This guide provides two robust and validated workup procedures tailored to the most common synthetic approaches.
Synthesis Overview & Mechanistic Considerations
The two prevalent methods for synthesizing this compound are:
-
Method A: Direct Condensation. This approach involves the reaction of N,N'-dimethyl-o-phenylenediamine with benzaldehyde, typically in a solvent mixture like methanol and acetic acid.[1][5] The reaction proceeds through the formation of an imine intermediate, which then undergoes intramolecular cyclization to yield the benzimidazoline ring system.
-
Method B: Reduction of a Benzimidazolium Salt. This two-step process first involves the synthesis of 1,3-Dimethyl-2-phenyl-1H-benzimidazolium iodide, which is then reduced using a hydride source like sodium borohydride (NaBH₄) to yield the target compound.[6][7] This method is often preferred when a high-purity precursor is readily available or when the direct condensation yields significant byproducts.
The choice of workup procedure is intrinsically linked to the synthetic route employed.
Experimental Protocols
Method A: Workup Following Direct Condensation
This protocol is designed for the purification of this compound synthesized via the direct condensation of N,N'-dimethyl-o-phenylenediamine and benzaldehyde.
Protocol Steps:
-
Reaction Quenching & Solvent Removal: Upon completion of the reaction (as determined by an appropriate monitoring technique such as TLC), the reaction mixture is cooled to room temperature. The bulk of the solvent (e.g., methanol) is then removed under reduced pressure using a rotary evaporator. This step is crucial for minimizing the solubility of the product in the subsequent aqueous wash, thereby maximizing the yield.
-
Aqueous Workup: The resulting residue is partitioned between a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and a dilute aqueous base, such as a 5% sodium bicarbonate solution. The basic wash serves to neutralize any remaining acetic acid catalyst and remove any water-soluble impurities. The mixture is transferred to a separatory funnel, shaken vigorously, and the layers are allowed to separate. The aqueous layer is then extracted two more times with the organic solvent to ensure complete recovery of the product.
-
Brine Wash & Drying: The combined organic extracts are washed with brine (a saturated aqueous solution of NaCl). This step helps to remove any residual water from the organic layer and aids in breaking up any emulsions that may have formed. The organic layer is then dried over an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate.
-
Filtration & Concentration: The drying agent is removed by gravity or vacuum filtration. The filtrate, containing the crude product, is then concentrated under reduced pressure to yield the crude this compound as a solid or oil.
-
Purification by Recrystallization: The crude product is purified by recrystallization from petroleum ether.[1][5] The crude solid is dissolved in a minimal amount of hot petroleum ether. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The resulting crystals are collected by vacuum filtration, washed with a small amount of cold petroleum ether, and dried under vacuum to afford the pure product.
Method B: Workup Following Reduction of Benzimidazolium Salt
This protocol is tailored for the purification of this compound synthesized via the reduction of 1,3-Dimethyl-2-phenyl-1H-benzimidazolium iodide with sodium borohydride.
Protocol Steps:
-
Reaction Quenching: The reaction mixture, typically in methanol, is cooled in an ice bath. The reaction is then carefully quenched by the dropwise addition of deionized water.[7] This step serves to decompose any unreacted sodium borohydride.
-
Solvent Removal: The majority of the methanol is removed under reduced pressure. This is important as the product has some solubility in methanol-water mixtures.
-
Extraction: The aqueous residue is extracted multiple times with an organic solvent such as diethyl ether or dichloromethane.[7] This ensures the efficient transfer of the organic product from the aqueous phase.
-
Washing: The combined organic extracts are washed sequentially with water and then brine.[7] These washes remove any remaining inorganic salts and water-soluble impurities.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[7]
-
Purification: The crude product can be purified by either recrystallization or column chromatography.
-
Recrystallization: Recrystallization from a mixture of ethanol and water is an effective method for obtaining highly pure crystalline product.[7]
-
Column Chromatography: For smaller scales or if recrystallization is not effective, purification can be achieved by column chromatography on silica gel using a hexane-ethyl acetate solvent system as the eluent.[7]
-
Visualization of the General Workup Workflow
Caption: General workflow for the workup and purification of this compound.
Data Presentation: Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Appearance | White to pale yellow solid |
| Melting Point | 93-94 °C[8] |
| Molecular Formula | C₁₅H₁₆N₂ |
| Molecular Weight | 224.3 g/mol |
| ¹H NMR (CDCl₃) | Consistent with published spectra. Key signals include singlets for the two methyl groups and multiplets for the aromatic protons. |
| ¹³C NMR (CDCl₃) | Consistent with published spectra, showing the expected number of signals for the aromatic and aliphatic carbons. |
| Mass Spectrometry (ESI) | [M+H]⁺ calculated for C₁₅H₁₇N₂⁺: 225.1386; Found: consistent with calculated value. |
| Purity (by HPLC or qNMR) | >98% |
Conclusion
The successful synthesis of this compound is critically dependent on a well-executed workup and purification procedure. The protocols detailed in this application note provide a robust framework for obtaining this valuable reagent in high purity. The choice between the direct condensation and the reduction of a benzimidazolium salt will depend on the specific requirements of the researcher and the available starting materials. By understanding the rationale behind each step of the workup, scientists can effectively troubleshoot and optimize the purification process to achieve consistent and reliable results.
References
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Lim, C. H., et al. (2019). Benzimidazoles as Metal-Free and Recyclable Hydrides for CO2 Reduction to Formate. Journal of the American Chemical Society, 141(1), 272-280. Retrieved from [Link]
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University of Colorado Boulder. (2019). Benzimidazoles as Metal-Free and Recyclable Hydrides for CO2 Reduction to Formate. Retrieved from [Link]
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ACS Publications. (2018). Benzimidazoles as Metal-Free and Recyclable Hydrides for CO2 Reduction to Formate. Retrieved from [Link]
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Oakley, M. T., et al. (2023). Benzoimidazolium-derived dimeric and hydride n-dopants for organic electron-transport materials: impact of substitution on structures, electrochemistry, and reactivity. PubMed Central. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). This compound, DMPBI. Retrieved from [Link]
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Kobe University. (2023). Sensitizer-Free Photochemical Regeneration of Benzimidazoline Organohydride. Retrieved from [Link]
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PubChem. (n.d.). 1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium iodide. Retrieved from [Link]
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Application Note: Streamlining Synthesis with In-Situ Reaction Monitoring
A Detailed Protocol for Tracking 1,3-Dimethyl-2-phenylbenzimidazoline Mediated Reactions by Thin-Layer Chromatography
Abstract
This compound (DMPBI) is a versatile and potent hydride donor increasingly utilized in organic synthesis for the reduction of various functional groups, including carbonyls and α,β-unsaturated systems.[1][2][3] Efficiently monitoring the progress of these reactions is crucial for optimizing yield, minimizing side products, and determining reaction endpoints. This application note provides a comprehensive, field-proven protocol for the real-time monitoring of DMPBI-mediated reactions using Thin-Layer Chromatography (TLC), a rapid, inexpensive, and highly effective analytical technique.[4][5] We delve into the principles of TLC, selection of appropriate chromatographic conditions, and detailed step-by-step procedures for tracking the conversion of a model substrate, benzaldehyde, to benzyl alcohol.
Introduction: The Synthetic Utility of DMPBI and the Need for Robust Monitoring
This compound (DMPBI) has emerged as a powerful organohydride reagent, offering a metal-free alternative for various reduction reactions.[6] Its mechanism often involves the transfer of a hydride ion to an electrophilic substrate, resulting in the formation of the corresponding reduced product and the oxidized 1,3-dimethyl-2-phenylbenzimidazolium cation.[3]
Key Reactions Involving DMPBI:
-
Reduction of α-halo ketones.[7]
-
Conjugate reduction of α,β-unsaturated carbonyl compounds.[2]
-
Reductive dehalogenation.[8]
Given the diverse applications of DMPBI, a reliable method to monitor reaction progress is indispensable for the research and drug development professional. Thin-Layer Chromatography (TLC) is an ideal choice for this purpose, providing a rapid qualitative assessment of the reaction mixture's composition at any given time.[9][10] This allows the chemist to make informed decisions regarding reaction time, the need for additional reagents, and the optimal point for work-up.
Foundational Principles of TLC Monitoring
TLC separates compounds in a mixture based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a less polar organic solvent or solvent mixture).[11][12]
-
Stationary Phase: A thin layer of adsorbent material, like silica gel or alumina, coated on a plate of glass, metal, or plastic.[4] For the compounds discussed herein, standard silica gel plates are most effective.
-
Mobile Phase (Eluent): A solvent system that moves up the plate via capillary action, carrying the components of the spotted mixture with it.[4]
-
Separation: Less polar compounds have a weaker affinity for the polar silica gel and travel further up the plate, resulting in a higher Retention Factor (Rf). Conversely, more polar compounds interact more strongly with the stationary phase and have lower Rf values.[13]
The Retention Factor (Rf) is a key parameter calculated as:
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)
An ideal solvent system for reaction monitoring will provide a clear separation between the spots of the starting material, product, and any major by-products, with Rf values typically falling between 0.2 and 0.8 for optimal resolution.[14]
Exemplary Reaction: Reduction of Benzaldehyde to Benzyl Alcohol
To illustrate the TLC monitoring protocol, we will consider the reduction of benzaldehyde to benzyl alcohol using DMPBI.
Reaction Scheme: Benzaldehyde + this compound (DMPBI) → Benzyl Alcohol + 1,3-Dimethyl-2-phenylbenzimidazolium cation
Polarity Profile of Reaction Components:
-
1,3-Dimethyl-2-phenylbenzimidazolium cation (By-product): Highest polarity (ionic). Will likely remain at the baseline (Rf ≈ 0).
-
Benzyl Alcohol (Product): High polarity due to the hydroxyl (-OH) group, capable of hydrogen bonding.[13] Expected low to moderate Rf.
-
Benzaldehyde (Starting Material): Moderately polar due to the carbonyl (C=O) group.[13] Expected moderate Rf, higher than benzyl alcohol.
-
This compound (DMPBI): A tertiary amine, it is less polar than the aldehyde and alcohol. Expected highest Rf among the key non-ionic species.
This predicted elution order is the cornerstone of interpreting the TLC plate.
Detailed Experimental Protocol
Materials and Equipment
-
Silica gel TLC plates (e.g., Merck Silica Gel 60 F254).[10]
-
TLC developing chamber with a lid.
-
Capillary tubes for spotting.[10]
-
Solvents for mobile phase (e.g., Hexanes, Ethyl Acetate).
-
UV lamp (254 nm).[15]
-
Visualization reagents: Iodine chamber and/or Potassium Permanganate (KMnO4) stain.[16][17]
-
Forceps and a pencil.
Workflow for TLC Monitoring
The following diagram outlines the logical flow of the TLC monitoring process, from initial setup to final analysis.
Caption: Idealized TLC plates showing reaction progress over time.
-
At Time = 0: The "Rxn" lane should look identical to the "SM" and "Co" lanes, showing strong spots for DMPBI and benzaldehyde.
-
Intermediate Time: A new, lower Rf spot corresponding to the more polar benzyl alcohol will appear in the "Rxn" lane. The intensity of the benzaldehyde spot will decrease as it is consumed.
-
Reaction Completion: The benzaldehyde spot in the "Rxn" lane will have completely disappeared, indicating full conversion to the benzyl alcohol product.
Data Presentation and Solvent System Optimization
The choice of mobile phase is critical. A 3:1 mixture of Hexanes:Ethyl Acetate is a good starting point for this system. [18]The polarity can be adjusted to achieve optimal separation. Increasing the proportion of ethyl acetate (the more polar solvent) will increase the Rf values of all components. [19]
| Compound | Function | Expected Polarity | Expected Rf (3:1 Hex:EtOAc) |
|---|---|---|---|
| This compound | Reagent | Low | ~0.7 - 0.8 |
| Benzaldehyde | Starting Material | Medium | ~0.5 - 0.6 [20] |
| Benzyl Alcohol | Product | High | ~0.3 - 0.4 [20] |
| Benzimidazolium Cation | By-product | Very High (Ionic) | ~0.0 |
Note: These Rf values are illustrative. Actual values may vary depending on the specific TLC plates, chamber saturation, and temperature.
Conclusion
Thin-Layer Chromatography is an indispensable tool for the real-time monitoring of reactions involving this compound. By following the detailed protocol outlined in this application note, researchers can efficiently track the consumption of starting materials and the formation of products. This leads to better control over reaction outcomes, improved yields, and streamlined workflow in a synthetic chemistry setting. The principles and techniques described herein are broadly applicable to a wide range of DMPBI-mediated transformations.
References
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
That Chemist. (2022, June 10). A Practical Guide to TLC (Thin Layer Chromatography). YouTube. [Link]
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University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). [Link]
-
Chikashita, H., et al. (1986). AlCl3-Promoted Conjugate Reduction of α,β Unsaturated Carbonyl Compounds with this compound. Bulletin of the Chemical Society of Japan. [Link]
-
MIT OpenCourseWare. Thin Layer Chromatography (TLC) Guide. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]
-
Sciencemadness.org. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? [Link]
-
Organic Chemistry Portal. This compound, DMPBI. [Link]
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StudySmarter. Thin Layer Chromatography Practical: Methods & Uses. [Link]
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Plant Extract. (2024). Illuminating the Invisible: Visualization and Detection of Compounds in TLC. [Link]
-
ResearchGate. TLC of a mixture of benzaldehyde and benzyl alcohol. [Link]
-
Matsubara, R., et al. (2023). Sensitizer-Free Photochemical Regeneration of Benzimidazoline Organohydride. Kobe University Repository. [Link]
-
AGA Analytical. Thin Layer Chromatography Practical Guide. [Link]
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EPFL. TLC Visualization Reagents. [Link]
-
Chemistry LibreTexts. (2020). 7.8: TLC Visualization Methods. [Link]
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Homework.Study.com. If the following three chemicals: benzyl alcohol, benzaldehyde and benzoic acid were chromatographed using silica gel TLC plates, which should have the highest Rf value? [Link]
-
Operachem. (2024). TLC-Thin Layer Chromatography. [Link]
-
Expert Solution. Arrange the following compounds in order of increasing Rf value on silica gel TLC plate. [Link]
-
Ghasemi, J., & Abbasi, S. (2007). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. RSC Publishing. [Link]
-
Washington State University. Monitoring Reactions by TLC. [Link]
-
Organic Lab Techniques. (2021, August 22). Visualizing a TLC plate. YouTube. [Link]
-
University of Rochester, Department of Chemistry. How To: Monitor by TLC. [Link]
-
ResearchGate. Chromatographic Analysis Scheme with Rf Value Calculation for Benzyl Alcohol and Benzaldehyde. [Link]
-
Chikashita, H., et al. (1986). This compound as a novel and efficient reagent for mild reductive dehalogenation of .alpha.-halo carbonyl compounds and acid chlorides. The Journal of Organic Chemistry. [Link]
-
Chegg. 3. A developing TLC plate of a mixture of benzaldehyde and benzyl alcohol is shown below. Calculate the Rf of the spot. [Link]
-
ResearchGate. S. Monitoring of the reaction progress (session 2) by TLC after one hour. [Link]
-
Chidrawar, A. B. (2025). Synthesis of 2-phenyl benzimidazole derivatives by oxidative condensation reaction. Asian Journal of Science and Technology. [Link]
-
ResearchGate. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. [Link]
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The Journal of Organic Chemistry. This compound as a novel and efficient reagent for mild reductive dehalogenation of .alpha.-halo carbonyl compounds and acid chlorides. [Link]
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analytical techniques for characterizing 1,3-Dimethyl-2-phenylbenzimidazoline reaction products
An Application Guide to the Analytical Characterization of 1,3-Dimethyl-2-phenylbenzimidazoline and Its Reaction Products
Abstract
This compound (DMPBI) is a potent and versatile reducing agent used in organic synthesis, acting as a stable organohydride donor.[1] Its utility in the mild reduction of various functional groups, such as α-halo ketones and α,β-unsaturated carbonyl compounds, necessitates robust analytical methods to monitor reaction progress, identify products, and ensure purity.[1][2] This guide provides a comprehensive overview of the key analytical techniques for characterizing DMPBI and its primary oxidized product, the 1,3-dimethyl-2-phenylbenzimidazolium cation. We offer field-proven insights and detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and X-ray Crystallography, tailored for researchers in synthetic chemistry and drug development.
Introduction: The Chemistry of DMPBI
This compound is a heterocyclic compound that serves as a hydride donor. In the presence of a suitable substrate (and often a proton source), it transfers a hydride from its C2 position, becoming oxidized to the stable, aromatic 1,3-dimethyl-2-phenylbenzimidazolium cation.[1] The successful characterization of a DMPBI-mediated reaction hinges on the ability to distinguish the starting material from this cationic product and to identify the newly reduced substrate.
The core analytical challenge lies in differentiating between the non-planar, electron-rich benzimidazoline starting material and the planar, aromatic, and positively charged benzimidazolium product. This fundamental transformation dictates the optimal choice of analytical techniques and experimental parameters.
Caption: General reaction scheme of DMPBI as a hydride donor.
Core Analytical Workflow
A multi-pronged analytical approach is essential for the unambiguous characterization of DMPBI reaction mixtures. The typical workflow involves chromatographic separation followed by spectroscopic identification.
Caption: A typical workflow for analyzing DMPBI reaction products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the primary structural elucidation of DMPBI and its derivatives. The transformation from the benzimidazoline to the benzimidazolium cation results in highly diagnostic changes in the ¹H and ¹³C NMR spectra.
Causality Behind Spectral Changes
-
Aromaticity: The central five-membered ring in DMPBI is non-aromatic. Upon oxidation, the resulting benzimidazolium cation becomes fully aromatic. This shift significantly deshields the protons and carbons within the heterocyclic core.
-
Hybridization: The C2 carbon in DMPBI is sp³-hybridized, whereas in the benzimidazolium cation, it becomes sp²-hybridized. This change, combined with the positive charge, dramatically shifts its ¹³C signal downfield.
-
Key Diagnostic Signals: The most informative signals are the C2-H proton and the N-CH₃ protons. The C2-H proton signal in the benzimidazolium product appears at a much lower field (further downfield) compared to the starting material.[2][3] Similarly, the N-methyl protons are also deshielded due to the adjacent positive charge on the nitrogen atoms.[2]
Comparative NMR Data
The following table summarizes typical chemical shifts, which are critical for identifying the components of a reaction mixture.
| Signal | This compound (DMPBI) | 1,3-Dimethyl-2-phenylbenzimidazolium Cation | Rationale for Shift |
| N-CH₃ Protons (¹H) | ~2.6-2.8 ppm (s, 6H) | ~3.9-4.1 ppm (s, 6H)[2] | Deshielding from adjacent positive nitrogen and ring aromaticity. |
| C2-H Proton (¹H) | ~5.5-5.8 ppm (s, 1H) | Not typically present; if formed as an intermediate, it would be highly deshielded. The C2 position is quaternary in the final product. The proton on C2 of the benzimidazole (not benzimidazolium) form is ~8.2 ppm.[4] | Change in hybridization and aromatic character. |
| Aromatic Protons (¹H) | ~6.5-7.5 ppm (m) | ~7.7-8.2 ppm (m)[2] | General deshielding due to the aromaticity of the cationic ring system. |
| N-CH₃ Carbons (¹³C) | ~30-32 ppm | ~32-34 ppm[2] | Moderate downfield shift due to positive charge. |
| C2 Carbon (¹³C) | ~70-75 ppm | ~150-155 ppm[2] | Major downfield shift due to change from sp³ to sp² hybridization, aromaticity, and positive charge. |
Protocol 1: ¹H NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the crude reaction mixture or purified product into a clean NMR tube.[5]
-
Solvent Selection: Add approximately 0.6-0.7 mL of a suitable deuterated solvent.[5]
-
DMSO-d₆: Highly recommended. It effectively dissolves both the neutral DMPBI and its polar, charged benzimidazolium salt.
-
CDCl₃: May be suitable if the product is soluble, but the salt may have limited solubility.
-
Methanol-d₄: A good alternative for dissolving the polar salt product.[6]
-
-
Homogenization: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Ensure a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio, especially for minor components.
-
Integrate all signals to determine the relative ratios of starting material, product, and other species in the mixture.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is the premier technique for assessing reaction completion, determining the purity of the isolated product, and quantifying the components in the reaction mixture.[7][8]
Methodological Considerations
-
Stationary Phase: A reversed-phase C8 or C18 column is the standard choice. The non-polar nature of these columns allows for effective separation based on the differing polarities of the neutral DMPBI and the charged benzimidazolium product.[8][9]
-
Mobile Phase: A gradient elution using acetonitrile (ACN) and water is typically employed.
-
Modifier: Adding an acid modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to both the aqueous and organic phases is crucial. This serves two purposes: it protonates any basic sites on the analytes for consistent retention and improves peak shape, especially for the benzimidazolium cation.
-
-
Detection: UV detection is ideal, as both DMPBI and the benzimidazolium cation possess strong chromophores. A wavelength between 254 nm and 280 nm is generally effective.[7][9] A diode array detector (DAD) can be used to acquire full UV spectra, aiding in peak identification.
Protocol 2: General Purpose HPLC Method
-
System: An HPLC system equipped with a binary pump, autosampler, column oven, and UV/DAD detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% ACN.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5-10 µL.
-
Gradient Elution:
| Time (min) | % Mobile Phase B (ACN) |
| 0.0 | 10 |
| 15.0 | 90 |
| 18.0 | 90 |
| 18.1 | 10 |
| 22.0 | 10 |
-
Sample Preparation: Dissolve a small amount (~1 mg/mL) of the reaction mixture in a 50:50 mixture of ACN/Water or another suitable solvent and filter through a 0.45 µm syringe filter before injection.[7]
Mass Spectrometry (MS)
MS provides essential information about the molecular weight of the reaction products, confirming their identity.
-
Ionization Technique:
-
Electrospray Ionization (ESI): This is the ideal method for the pre-charged 1,3-dimethyl-2-phenylbenzimidazolium cation. It will be readily observed in positive ion mode as a distinct peak corresponding to its molecular ion [M]⁺.
-
Atmospheric Pressure Chemical Ionization (APCI): A good alternative that can ionize the neutral DMPBI starting material, typically observed as the protonated molecule [M+H]⁺.
-
-
Data Interpretation: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the product by comparing the measured m/z value to the calculated value.[6][10]
X-ray Crystallography
For products that can be obtained as single crystals, X-ray crystallography provides the definitive, unambiguous three-dimensional structure.[11][12] This technique is invaluable for confirming connectivity, stereochemistry, and observing intermolecular interactions like hydrogen bonding and π-π stacking in the solid state.[13][14] The planarity of the benzimidazole core in the product can be unequivocally confirmed with this method.[13][15]
Conclusion
The characterization of this compound reaction products requires a synergistic combination of analytical techniques. NMR spectroscopy serves as the primary tool for structural elucidation, providing clear, diagnostic evidence of the conversion to the benzimidazolium cation. HPLC is essential for monitoring the reaction and assessing the purity of the final compounds. Mass spectrometry provides rapid confirmation of molecular weights, while X-ray crystallography offers the ultimate structural proof for crystalline materials. By employing the protocols and understanding the principles outlined in this guide, researchers can confidently and accurately characterize the outcomes of their DMPBI-mediated reactions.
References
-
Kulik, A., Bialecka, W., Podolska, M., Puchniarz, B., & Mazurek, A. (2011). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica, 62(4), 287-292. Available from: [Link]
-
Kulik, A., Bialecka, W., Podolska, M., & Mazurek, A. (2005). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. PubMed. Available from: [Link]
-
Yu, B., Zhang, H., Zhao, Y., Chen, S., Xu, J., Huang, C., & Liu, Z. (2012). Supporting information: Cyclization of o-Phenylenediamines by CO2 in the presence of H2 to the Synthesis of Benzimidazoles. Green Chemistry. Available from: [Link]
-
The Royal Society of Chemistry. (2017). c7dt02584j1.pdf. Available from: [Link]
-
Lee, C. K., & Lee, I. S. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 78(2), 439-454. Available from: [Link]
-
Claramunt, R. M., et al. (2008). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Thiruvalluvar, A., Vasuki, G., & Rosepriya, S. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. Chemistry and Applications of Benzimidazole and its Derivatives. Available from: [Link]
-
ResearchGate. (n.d.). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Available from: [Link]
-
Błaszczak-Swiątkiewicz, K., & Mikiciuk-Olasik, E. (2007). APPLICATION OF HPLC METHOD FOR INVESTIGATION OF STABILITY OF NEW BENZIMIDAZOLE DERIVATIVES. Journal of Liquid Chromatography & Related Technologies, 30(15), 2219-2231. Available from: [Link]
-
ResearchGate. (n.d.). Application of hplc method for investigation of stability of new benzimidazole derivatives. Available from: [Link]
-
MDPI. (2022). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. Available from: [Link]
-
Li, Z., et al. (2016). Design, Synthesis and Characterization of Benzimidazole Derivatives as PET Imaging Ligands for Metabotropic Glutamate Receptor Subtype 2 (mGluR2). ACS Medicinal Chemistry Letters, 7(12), 1081-1086. Available from: [Link]
-
IUCr Journals. (2021). Crystal structure and Hirshfeld surface analysis of [2-(1H-benzimidazol-2-yl-κN)-N-phenylaniline-κN]dichloridozinc(II) dimethylformamide monosolvate. Available from: [Link]
-
ResearchGate. (n.d.). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. Available from: [Link]
-
Kobe University Repository. (2023). Sensitizer-Free Photochemical Regeneration of Benzimidazoline Organohydride. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. Available from: [Link]
-
ResearchGate. (n.d.). Figure S3. 1 H NMR Spectra of 2-Benzimidazolinone (3). Available from: [Link]
-
Organic Chemistry Portal. (n.d.). This compound, DMPBI. Available from: [Link]
-
PubChem. (n.d.). 1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium iodide. Available from: [Link]
-
National Institutes of Health. (n.d.). The palladium-based complexes bearing 1,3-dibenzylbenzimidazolium with morpholine, triphenylphosphine, and pyridine derivate ligands: synthesis, characterization, structure and enzyme inhibitions. Available from: [Link]
-
National Institutes of Health. (n.d.). Mechanistic Study on the Solution-Phase n-Doping of 1,3-Dimethyl-2-aryl-2,3-dihydro-1H-benzoimidazole Derivatives. Available from: [Link]
-
ChemBK. (n.d.). 1,3-Dimethyl-1,3-dihydro-2-phenyl-2H-benzimidazole. Available from: [Link]
-
Jiangsu Qianyu Molecular Technology Co., LTD. (n.d.). 3652-92-4. Available from: [Link]
-
MDPI. (2019). Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides. Available from: [Link]
-
ResearchGate. (n.d.). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates | Request PDF. Available from: [Link]
Sources
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- 2. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis and Characterization of Benzimidazole Derivatives as PET Imaging Ligands for Metabotropic Glutamate Receptor Subtype 2 (mGluR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ptfarm.pl [ptfarm.pl]
- 8. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. [PDF] X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives | Semantic Scholar [semanticscholar.org]
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- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. journals.iucr.org [journals.iucr.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Dimethyl-2-phenylbenzimidazoline
Welcome to the technical support center for the synthesis of 1,3-Dimethyl-2-phenylbenzimidazoline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yields and purity.
Overview of the Synthesis
The synthesis of this compound is most commonly achieved through the condensation reaction between N,N'-dimethyl-o-phenylenediamine and benzaldehyde.[1][2] This reaction is typically acid-catalyzed and proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization to form the benzimidazoline ring.
Reaction Mechanism
The reaction begins with the nucleophilic attack of one of the amino groups of N,N'-dimethyl-o-phenylenediamine on the carbonyl carbon of benzaldehyde. Following a series of proton transfers and the elimination of a water molecule, a Schiff base intermediate is formed. The second amino group then attacks the imine carbon, leading to the formation of the five-membered benzimidazoline ring.
Caption: General mechanism for the synthesis of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Low or No Product Yield
Q1: I'm not getting any product, or the yield is very low. What are the likely causes?
A1: Several factors can contribute to low or no product yield. Let's break them down:
-
Reagent Quality:
-
N,N'-dimethyl-o-phenylenediamine: This reagent is susceptible to oxidation, which can result in a dark-colored, impure starting material. Oxidized starting material will not react effectively. Ensure you are using a pure, preferably freshly sourced or properly stored, diamine.
-
Benzaldehyde: Benzaldehyde can oxidize to benzoic acid upon exposure to air. The presence of benzoic acid can interfere with the reaction. Use freshly distilled or commercially available high-purity benzaldehyde.
-
-
Reaction Conditions:
-
Catalyst: An acid catalyst, such as a drop of glacial acetic acid, is often used to facilitate the reaction.[3] The absence of a catalyst can lead to a very slow or incomplete reaction.
-
Solvent: Methanol is a commonly used solvent for this reaction.[1][2][3] Ensure the solvent is anhydrous, as excess water can hinder the dehydration step required for Schiff base formation.
-
Temperature: While the reaction can proceed at room temperature, gentle heating may be necessary to drive it to completion.[3] However, excessive heat can lead to side reactions and decomposition.
-
-
Work-up Procedure:
-
Precipitation: The product often precipitates from the reaction mixture upon cooling or after a certain reaction time.[3] If the product is highly soluble in your solvent system, you may need to concentrate the solution or add a non-solvent to induce precipitation.
-
Q2: My reaction mixture turned dark brown/black, and the yield is poor. What happened?
A2: A dark coloration is a strong indicator of oxidation. N,N'-dimethyl-o-phenylenediamine is particularly prone to oxidation, especially in the presence of air and light. This oxidation can be accelerated by impurities in the starting materials or solvent.
-
Solution:
-
Ensure your N,N'-dimethyl-o-phenylenediamine is of high purity. If it appears discolored, consider purifying it by recrystallization or sublimation before use.
-
Degas your solvent before use to remove dissolved oxygen.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with air.
-
Product Purity Issues
Q3: My final product is impure. What are the likely contaminants?
A3: Common impurities can include:
-
Unreacted Starting Materials: If the reaction did not go to completion, you might have residual N,N'-dimethyl-o-phenylenediamine or benzaldehyde in your product.
-
Oxidation Products: As mentioned, oxidation of the diamine can lead to colored impurities.
-
Side-Reaction Products: While the primary reaction is the formation of the benzimidazoline, other reactions can occur. For instance, if the reaction conditions are too harsh (e.g., strong acid, high heat), you might see the formation of benzimidazole derivatives through dehydrogenation of the initial product.
Q4: How can I improve the purity of my this compound?
A4:
-
Recrystallization: This is the most common and effective method for purifying the product. Petroleum ether is a suitable solvent for recrystallization.[1][2] Methanol/water mixtures can also be effective.[3]
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be used. A non-polar eluent system, such as hexane/ethyl acetate, is typically effective.
-
Reaction Optimization: Optimizing the reaction conditions can minimize the formation of impurities in the first place. Consider the following:
| Parameter | Recommendation | Rationale |
| Catalyst | Use a catalytic amount of a mild acid (e.g., acetic acid). | Stronger acids can promote side reactions. |
| Temperature | Start at room temperature and gently heat if necessary. | Minimizes decomposition and side reactions. |
| Atmosphere | Use an inert atmosphere (N₂ or Ar). | Prevents oxidation of the starting materials. |
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of this compound?
A1: The reported melting point is in the range of 93-94 °C.[4]
Q2: Can I use a different aldehyde instead of benzaldehyde?
A2: Yes, this reaction is generally tolerant of various aromatic aldehydes, allowing for the synthesis of a range of 2-aryl-1,3-dimethylbenzimidazolines.[3] The reactivity may vary depending on the electronic nature of the substituents on the aldehyde.
Q3: Is it possible to synthesize the corresponding benzimidazole from the benzimidazoline?
A3: Yes, this compound can be oxidized to the corresponding 1,3-dimethyl-2-phenylbenzimidazolium salt.[5] This can be achieved using various oxidizing agents. The resulting imidazolium salt can then be deprotonated to form the benzimidazole.
Q4: What are some of the applications of this compound?
A4: It is used as a reducing agent for various functional groups, including α-halo ketones and α,β-unsaturated carbonyl compounds.[2] It also serves as a precursor for the synthesis of N-heterocyclic carbenes (NHCs), which are important ligands in organometallic chemistry.
Detailed Experimental Protocol
This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials:
-
N,N'-dimethyl-o-phenylenediamine
-
Benzaldehyde
-
Methanol (anhydrous)
-
Glacial Acetic Acid
-
Petroleum Ether (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve N,N'-dimethyl-o-phenylenediamine (1.0 mmol) in methanol (2 mL).
-
To this solution, add benzaldehyde (1.0 mmol).
-
Add one drop of glacial acetic acid to the mixture.
-
Stir the solution at room temperature. Sonication can be used to accelerate the reaction.[3]
-
Continue stirring until a precipitate is observed. This may take several minutes to a few hours.
-
Collect the crude product by vacuum filtration.
-
Recrystallize the crude product from petroleum ether or a methanol/water mixture to obtain pure this compound.[1][2][3]
Caption: A typical experimental workflow for the synthesis of this compound.
References
-
Hasegawa, E., Chiba, N., Nakijima, A., Suzuki, K., Yoneoka, A., & Iwaya, K. (2001). A combination of this compound (DMPBI) and acetic acid has been utilized for photoinduced reductive transformation of α,β-epoxy ketones to β-hydroxy ketones in good yields. Synthesis, 2001(08), 1248–1252. [Link]
-
Na, Y., et al. (2013). Mechanistic Study on the Solution-Phase n-Doping of 1,3-Dimethyl-2-aryl-2,3-dihydro-1H-benzoimidazole Derivatives. Journal of the American Chemical Society. [Link]
Sources
- 1. 1,3-Dimethyl-1,3-dihydro-2-phenyl-2H-benzimidazole synthesis - chemicalbook [chemicalbook.com]
- 2. 1,3-Dimethyl-1,3-dihydro-2-phenyl-2H-benzimidazole | 3652-92-4 [chemicalbook.com]
- 3. Mechanistic Study on the Solution-Phase n-Doping of 1,3-Dimethyl-2-aryl-2,3-dihydro-1H-benzoimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 3652-92-4 [sigmaaldrich.com]
- 5. This compound, DMPBI [organic-chemistry.org]
Technical Support Center: Troubleshooting Reductions with 1,3-Dimethyl-2-phenylbenzimidazoline (DMPBI)
Prepared by the Applications Science Team
Welcome to the technical support guide for 1,3-Dimethyl-2-phenylbenzimidazoline (DMPBI), a powerful and mild organic hydride donor analogous to Hantzsch esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side products encountered during its use. We provide in-depth, field-tested insights and protocols to ensure the success and reproducibility of your experiments.
Part 1: Frequently Asked Questions - The Primary "Side Product"
This section addresses the most common questions regarding the primary and expected byproduct of DMPBI-mediated reductions.
Q1: I've run my reduction, and along with my product, I have a major, highly polar byproduct. What is it?
A: The primary and expected byproduct of any reaction where this compound (DMPBI) successfully acts as a hydride donor is its oxidized form: the 1,3-dimethyl-2-phenylbenzimidazolium ion . This is not a "side product" in the sense of an unintended reaction, but rather the necessary outcome of the desired reduction process.[1]
The reaction proceeds via the transfer of a hydride (H⁻) from the C2 position of the benzimidazoline ring to your substrate, which requires the presence of a proton donor. This transfer results in the formation of a stable, aromatic benzimidazolium cation.
Caption: Core reduction pathway using DMPBI.
Q2: This benzimidazolium salt is difficult to remove by standard column chromatography. How can I effectively purify my product?
A: The high polarity and potential water solubility of the benzimidazolium salt make its removal by silica gel chromatography challenging, as it often streaks or remains at the baseline. A more effective method is a liquid-liquid extraction strategy based on pH switching, a technique also proven effective for removing similar byproducts from Hantzsch ester reductions.[2]
This protocol is designed to separate a neutral or basic amine product from the acidic benzimidazolium salt and any unreacted (basic) DMPBI.
Experimental Protocol: Acid-Base Extraction for Product Purification
-
Reaction Quench & Solvent Removal: After the reaction is complete, quench any remaining reagents as appropriate for your specific reaction. Remove the organic solvent under reduced pressure.
-
Acidic Extraction:
-
Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Add a sufficient volume of aqueous acid (e.g., 1-4 N HCl) to the separatory funnel. This protonates your desired amine product and the benzimidazolium salt, pulling them into the aqueous phase.[2] Any unreacted DMPBI and other non-basic impurities will remain in the organic layer.
-
Separate the layers. Keep the aqueous layer , which contains your product. The organic layer can be discarded or analyzed for unreacted starting materials.
-
-
Basification and Product Extraction:
-
Cool the acidic aqueous layer in an ice bath.
-
Slowly add a strong base (e.g., solid KOH or concentrated NaOH) until the pH is strongly basic (pH > 12). This deprotonates your amine product, making it soluble in organic solvents again. The benzimidazolium salt remains as a charged species in the aqueous layer.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic extracts.
-
-
Final Wash and Drying:
-
Wash the combined organic layers with brine to remove residual water and inorganic salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield your purified product.
-
Caption: Workflow for acid-base purification.
Q3: Can the 1,3-dimethyl-2-phenylbenzimidazolium byproduct be recycled?
A: Yes. The benzimidazolium ion can be reduced back to the active DMPBI reagent. This can be achieved by treating the isolated salt or the aqueous layer containing it with a suitable reducing agent, such as sodium borohydride (NaBH₄) in methanol.[1][3][4] This makes DMPBI a recyclable and more sustainable choice for reductions.
Part 2: Troubleshooting Guide for Unexpected Outcomes
This section addresses common experimental failures and unexpected results in a question-and-answer format.
Q1: My reaction is very slow, or my starting material is not being consumed. What could be the cause?
A: Several factors can lead to low reactivity. Consider the following troubleshooting steps:
-
Reagent Quality: DMPBI can degrade over time, especially if exposed to air and light. Its precursor, N,N'-dimethyl-o-phenylenediamine, is also known to be sensitive to air oxidation.[5] Ensure you are using high-purity DMPBI. If in doubt, consider recrystallizing the reagent or synthesizing it fresh.
-
Insufficient Acid: The hydride transfer from DMPBI is typically facilitated by a proton donor.[1] If you are using a catalytic amount of a Brønsted acid, it may be insufficient or may be neutralized by other components in the reaction mixture. Consider increasing the acid stoichiometry or using a stronger acid. Acetic acid has been shown to be an effective proton source.[1]
-
Solvent Choice: The reaction rate can be highly dependent on the solvent. Ensure you are using an appropriate solvent (e.g., acetonitrile, dichloromethane, toluene) that is compatible with all reaction components and is anhydrous if required.
-
Temperature: While many DMPBI reductions proceed at room temperature, some substrates may require heating to increase the reaction rate.
Q2: My TLC shows my desired product, but also several new, unexpected spots. What are they?
A: The appearance of multiple unexpected products can be traced to several sources:
-
Over-reduction: If your desired product contains other reducible functional groups (e.g., esters, amides, nitro groups), they may be susceptible to reduction by DMPBI, especially under forcing conditions (high temperature, long reaction times). This is a common issue with powerful hydride donors.[6][7]
-
Degradation of the Benzimidazolium Byproduct: Under certain conditions, particularly with exposure to strong bases or nucleophiles during workup, the benzimidazolium salt byproduct has the potential to undergo ring-opening. This can lead to the formation of N-methyl-N-(2-(phenylamino)phenyl)formamide.[8] This formamide derivative is a neutral molecule and would appear as a distinct, less polar spot on TLC compared to the salt.
-
Impurities in Starting Materials: If the DMPBI reagent was synthesized from N,N'-dimethyl-o-phenylenediamine that contained residual p-nitro-N,N'-dimethylaniline, you may observe side products arising from the reduction of this nitro impurity.[9]
Caption: Potential degradation pathway of the byproduct.
Q3: I suspect my substrate or product is sensitive to the acid-base workup. Are there alternative purification methods?
A: If your target molecule contains acid- or base-labile functional groups, the extraction protocol described above may not be suitable. In such cases, chromatographic separation is necessary, but may require optimization:
-
Column Chromatography: While challenging, separation on silica gel can sometimes be achieved using a polar solvent system, possibly with a modifier. For example, using a gradient elution with a solvent system containing methanol and a small amount of a volatile amine (like triethylamine) can help move the product while keeping the benzimidazolium salt at the baseline.
-
Alumina Chromatography: For acid-sensitive compounds, chromatography on basic or neutral alumina can be a viable alternative to silica gel.
-
Modified Reagents: While not commercially available, research on Hantzsch esters has shown that modifying the core structure (e.g., using amides instead of esters) can dramatically change the solubility of the byproduct, making it easily removable by simple extractions without pH switching.[10] This principle could inspire future generations of benzimidazoline-based reagents.
Part 3: Summary of Potential Side Products
The following table summarizes the key side products and their likely origins, providing a quick reference for reaction analysis.
| Side Product/Impurity Class | Potential Origin | Recommended Mitigation Strategy |
| 1,3-Dimethyl-2-phenylbenzimidazolium Ion | Expected byproduct from hydride donation.[1] | Use the recommended acid-base extraction protocol . Can be recycled with NaBH₄.[4] |
| N-methyl-N-(2-(phenylamino)phenyl)formamide | Ring-opening degradation of the benzimidazolium byproduct, potentially during a harsh basic workup.[8] | Avoid prolonged exposure to strong bases during workup. Use milder conditions (e.g., NaHCO₃ instead of NaOH) if possible. |
| Over-reduced Products | Reduction of other functional groups on the substrate or product molecule. | Perform the reaction at lower temperatures and monitor carefully by TLC to stop the reaction upon consumption of the starting material. |
| Aromatic Nitro-Compounds | Impurity in the DMPBI reagent, carried over from the synthesis of N,N'-dimethyl-o-phenylenediamine.[5][9] | Use high-purity, recrystallized DMPBI. |
| Oxidized Diamine Species | Degradation of the N,N'-dimethyl-o-phenylenediamine starting material used to synthesize DMPBI.[5] | Use freshly prepared or properly stored DMPBI and its precursors. |
References
-
Organic Chemistry Portal. This compound, DMPBI. [Link]
-
ACS Publications. Transition-Metal-Free Synthesis of Benzimidazoles Mediated by KOH/DMSO. Organic Letters. [Link]
-
Organic Chemistry Portal. Hantzsch Ester. [Link]
- Van Arman, S. A., et al. (2016). Bis-methylamido Hantzsch dihydropyridine is an effective transfer hydrogenation reagent for the reduction of α,β-unsaturated ketones. The Journal of Organic Chemistry, 81(9), 3528-3532.
-
Lumen Learning. 20.2. Addition of hydride reducing agents. Organic Chemistry II. [Link]
-
Chad's Prep. (2018). 20.5 Hydride Reduction [Video]. YouTube. [Link]
-
Wikipedia. N,N-Dimethylphenylenediamine. [Link]
-
PrepChem.com. Preparation of N,N-dimethyl-p-phenylenediamine. [Link]
-
Lee, C. Y., et al. (2018). Reactions of 1-Alkyl-3-phenylbenzimidazolium Salts with Ag2O: The Formation of a Ring-Opening Formamide Derivative and a Ag Complex with an N-heterocyclic Carbene Ligand. Molecules, 23(11), 2949. [Link]
-
Kobe University Repository. (2023). Sensitizer-Free Photochemical Regeneration of Benzimidazoline Organohydride. [Link]
-
Organic Chemistry Tutor. (2020). Reduction of Aldehydes and Ketones with Complex Hydrides [Video]. YouTube. [Link]
-
ResearchGate. 1,4-Dihydropyridines: Reactivity of Nitrosoaryl and Nitroaryl Derivatives with Alkylperoxyl Radicals and ABTS Radical Cation. [Link]
-
Buchwald, S. L., et al. (2021). Enantioselective C2-Allylation of Benzimidazoles Using 1,3-Diene Pronucleophiles. ACS Catalysis, 11(15), 9436-9442. [Link]
Sources
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- 2. thieme-connect.com [thieme-connect.com]
- 3. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 4. 1,3-Dimethyl-1,3-dihydro-2-phenyl-2H-benzimidazole | 3652-92-4 [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. youtube.com [youtube.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. mdpi.com [mdpi.com]
- 9. N,N-Dimethylphenylenediamine - Wikipedia [en.wikipedia.org]
- 10. Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate [organic-chemistry.org]
Technical Support Center: Purification of 1,3-Dimethyl-2-phenylbenzimidazoline
Welcome to the dedicated technical support guide for the purification of 1,3-Dimethyl-2-phenylbenzimidazoline (DMPBI). This resource is designed for researchers, chemists, and drug development professionals who are looking to achieve high purity of this compound through recrystallization. Here, we address common questions and troubleshoot potential issues you may encounter during the experimental process, grounding our advice in established chemical principles and field-proven experience.
Compound Profile: this compound
To ensure a successful purification, it is essential to be familiar with the key physical properties of the target compound.
| Property | Value | Source(s) |
| CAS Number | 3652-92-4 | [1][2][3] |
| Molecular Formula | C₁₅H₁₆N₂ | [1][4] |
| Molecular Weight | 224.31 g/mol | [1][4] |
| Appearance | White to light yellow solid/crystal | [1][5] |
| Melting Point | 93-94 °C | [1][2][5][6] |
| Boiling Point | ~359.9 °C at 760 mmHg | [1][2] |
Frequently Asked Questions (FAQs)
This section covers the foundational questions regarding the recrystallization of DMPBI.
Q1: What is the most suitable solvent for the recrystallization of this compound?
A1: The selection of an appropriate solvent is the most critical step in recrystallization. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Based on synthesis literature, two primary solvent systems have proven effective:
-
Petroleum Ether: Several sources explicitly state that this compound can be purified by recrystallization from petroleum ether.[3][7] This non-polar solvent is an excellent choice, particularly for removing more polar impurities. Its low boiling point also facilitates easy removal from the final product.
-
Ethanol/Water Mixture: A mixture of ethanol and water has also been used successfully.[8] This is a classic mixed-solvent (or solvent-antisolvent) system. The compound is first dissolved in a minimal amount of hot ethanol (the "solvent"), and then water (the "antisolvent," in which the compound is insoluble) is added dropwise until the solution becomes cloudy. Reheating to clarify the solution followed by slow cooling induces crystallization. This system is effective for compounds with intermediate polarity.
Scientist's Insight: Start with small-scale trials (10-20 mg of crude product) with both petroleum ether and an ethanol/water system to determine which provides the best crystal quality and yield for your specific crude material. The choice often depends on the nature of the impurities from your synthesis.
Q2: Can you provide a step-by-step protocol for recrystallizing this compound?
A2: Certainly. Below is a general protocol based on the single-solvent method with petroleum ether. This workflow can be adapted for a mixed-solvent system.
Experimental Protocol: Recrystallization from Petroleum Ether
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of petroleum ether and a boiling chip. Heat the mixture gently on a hot plate in a fume hood.
-
Achieve Saturation: Continue adding small portions of hot petroleum ether until the solid just dissolves completely at the boiling point. It is crucial to avoid adding a large excess of solvent, as this is the most common reason for low or no yield.[9]
-
Hot Filtration (Optional but Recommended): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This step prevents premature crystallization of the product in the funnel.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold petroleum ether to remove any residual soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the crystals thoroughly. This can be done by leaving them in the Büchner funnel under vacuum for a period or by transferring them to a watch glass to air dry. For complete solvent removal, a vacuum oven at a temperature well below the compound's melting point (e.g., 40-50 °C) is ideal.
Recrystallization Workflow Diagram
Caption: Workflow for the purification of DMPBI by recrystallization.
Q3: How do I confirm the purity of my recrystallized product?
A3: The most straightforward and reliable method for assessing purity after recrystallization is by measuring the melting point.
-
Purity Indication: A pure crystalline solid will have a sharp, well-defined melting point range (typically < 1 °C).
-
Comparison to Literature: Your measured melting point should be compared to the literature value of 93-94 °C .[1][2][5] If your recrystallized product melts sharply within this range, it is a strong indication of high purity.
-
Effect of Impurities: Impurities typically cause both a depression and a broadening of the melting point range.
For more rigorous analysis, techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to detect trace impurities.
Troubleshooting Guide
Even with a well-defined protocol, challenges can arise. This section addresses specific problems in a Q&A format.
Q1: I followed the procedure, but my compound "oiled out" as a liquid instead of forming solid crystals. What should I do?
A1: "Oiling out" is a common problem that occurs when a compound comes out of solution at a temperature above its melting point or when the solution is too supersaturated.[9]
Causality & Solution:
-
Cooling Too Rapidly: The solution was likely cooled too quickly. Reheat the mixture until the oil completely redissolves. If necessary, add a tiny amount more solvent to ensure complete dissolution. Then, allow the flask to cool much more slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature.
-
Solvent Choice: The boiling point of your chosen solvent might be too high, or the compound is significantly impure. If slow cooling fails, consider switching to a lower-boiling point solvent or using a different solvent system.
-
Induce Crystallization: If an oil persists, try to induce crystallization by scratching the inside of the flask with a glass rod at the oil-air interface. Alternatively, adding a "seed crystal" from a previous successful batch can provide a nucleation site for crystal growth.[9]
Q2: The solution has cooled, but no crystals have formed. What went wrong?
A2: This is almost always due to one of two reasons: using too much solvent or the solution is supersaturated.[9]
Causality & Solution:
-
Excess Solvent: This is the most frequent cause.[9] The solution is not saturated enough for crystals to form upon cooling. The fix is to gently heat the solution and evaporate some of the solvent to reduce the total volume. A rotary evaporator is ideal for this.[9] Once the volume is reduced, attempt the cooling process again.
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should. Crystal growth requires a nucleation point to begin.
-
Scratching: Vigorously scratch the inner wall of the flask with a glass rod. The microscopic scratches on the glass can provide nucleation sites.
-
Seed Crystals: Add a tiny crystal of pure DMPBI (if available) to the solution.
-
Extreme Cooling: As a last resort, place the flask in a dry ice/acetone bath for a short period. This can sometimes force crystallization, although it may result in smaller, less pure crystals.
-
Q3: My final crystals have a yellow tint, but the literature says the compound is white. How can I remove the color?
A3: A yellow tint indicates the presence of colored impurities that co-crystallized with your product.
Causality & Solution:
-
Highly Colored Impurities: These impurities have similar solubility profiles to your target compound.
-
Decolorizing Carbon: The most effective way to remove colored impurities is by using activated charcoal (decolorizing carbon).
-
Procedure: After dissolving your crude product in the minimum amount of hot solvent, remove the flask from the heat source. Add a very small amount (e.g., the tip of a spatula) of activated charcoal to the solution. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Action: Swirl the hot mixture for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.
-
Removal: Perform a hot gravity filtration to remove the charcoal, and then proceed with the cooling and crystallization steps as usual.
-
Q4: My final yield of pure crystals is very low. What are the common causes and how can I improve recovery?
A4: A low yield can result from several procedural errors during recrystallization.
Causality & Solution:
-
Using Too Much Solvent: As mentioned, this is a primary cause of low yield because a significant amount of the product will remain dissolved in the mother liquor even after cooling.[10] Always use the absolute minimum amount of hot solvent required for dissolution.
-
Premature Crystallization: If the product crystallizes in the funnel during hot filtration, you will lose a substantial amount of material. Ensure your funnel and receiving flask are pre-heated to prevent this.
-
Incomplete Crystallization: Ensure you have allowed sufficient time for cooling and have used an ice bath to maximize the precipitation of the solid from the solution.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product, leading to loss. Always use a minimal amount of ice-cold solvent for the wash step.
By systematically addressing these common issues, you can optimize your recrystallization protocol to achieve a high yield of pure this compound.
References
-
ChemBK. 1,3-Dimethyl-1,3-dihydro-2-phenyl-2H-benzimidazole. Available from: [Link]
-
Organic Chemistry Portal. This compound, DMPBI. Available from: [Link]
-
ResearchGate. Discussion on recrystallization from DMSO. Available from: [Link]
-
Kobe University Repository. Sensitizer-Free Photochemical Regeneration of Benzimidazoline Organohydride. Available from: [Link]
-
University of York, Department of Chemistry. Problems with Recrystallisations. Available from: [Link]
-
Reddit r/chemhelp. Help! Recrystallization sources of error. Available from: [Link]
-
Reddit r/Chempros. Recrystallization Issues. Available from: [Link]
-
PubChem. 2,3-Dihydro-1,3-dimethyl-2-phenyl-1H-benzimidazole. Available from: [Link]
Sources
- 1. This compound | 3652-92-4 [sigmaaldrich.com]
- 2. chembk.com [chembk.com]
- 3. 1,3-Dimethyl-1,3-dihydro-2-phenyl-2H-benzimidazole | 3652-92-4 [chemicalbook.com]
- 4. 2,3-Dihydro-1,3-dimethyl-2-phenyl-1H-benzimidazole | C15H16N2 | CID 199049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,3-Dihydro-1,3-dimethyl-2-phenylbenzimidazole | 3652-92-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Page loading... [guidechem.com]
- 7. 1,3-Dimethyl-1,3-dihydro-2-phenyl-2H-benzimidazole synthesis - chemicalbook [chemicalbook.com]
- 8. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. reddit.com [reddit.com]
Technical Support Center: Optimizing Reaction Conditions for 1,3-Dimethyl-2-phenylbenzimidazoline
Welcome to the technical support center for the synthesis and optimization of 1,3-Dimethyl-2-phenylbenzimidazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during its synthesis. By understanding the causality behind experimental choices, you can effectively troubleshoot and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the formation of this compound?
The synthesis of this compound typically proceeds via the acid-catalyzed condensation of N,N'-dimethyl-o-phenylenediamine with benzaldehyde. The mechanism involves the initial formation of a Schiff base (imine) intermediate, followed by an intramolecular cyclization to form the dihydrobenzimidazole ring. A final deprotonation step yields the stable product.
Caption: Simplified reaction mechanism for the synthesis of this compound.
Q2: How do I choose the most suitable catalyst for my synthesis?
Catalyst choice is critical and depends on the desired reaction rate, yield, and conditions. A range of catalysts can be employed, from Brønsted acids to Lewis acids.[1]
-
Brønsted Acids (e.g., p-Toluenesulfonic acid, Acetic Acid): These are commonly used, effective, and relatively inexpensive.[1] Acetic acid, in particular, can serve as both a catalyst and a co-solvent.[2]
-
Lewis Acids (e.g., Yb(OTf)₃, In(OTf)₃): These can offer higher catalytic activity, sometimes allowing for milder reaction conditions.[1][3]
-
Metal Catalysts (e.g., Copper, Gold nanoparticles): These are also effective but may require more specific reaction conditions and can be more expensive.[1]
For general purposes, a catalytic amount of p-Toluenesulfonic acid or a few drops of glacial acetic acid in a suitable solvent is a robust starting point.[2]
Q3: What is the role of the solvent? Can this reaction be performed solvent-free?
The solvent plays a crucial role in dissolving the reactants and facilitating the reaction.[1] Common solvents include methanol, ethanol, and acetonitrile.[1][2] The choice of solvent can significantly impact reaction time and yield. In some cases, the reaction can be conducted under solvent-free conditions, often at elevated temperatures (e.g., 140°C), which aligns with green chemistry principles.[4][5] Microwave-assisted synthesis under solvent-free conditions has also been shown to be highly efficient, reducing reaction times to minutes with high yields.[6]
Q4: How can I effectively monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. A successful reaction will show the disappearance of the starting material spots and the appearance of a new spot corresponding to the product.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Caption: Troubleshooting decision tree for common synthesis issues.
Problem: Low or No Product Yield
Possible Cause 1: Inactive or Insufficient Catalyst
-
Explanation: The acid catalyst is crucial for protonating the carbonyl group of benzaldehyde, making it more electrophilic and susceptible to nucleophilic attack by the diamine. If the catalyst is old, hydrated, or used in insufficient quantity, the reaction rate will be significantly diminished.
-
Solution:
-
Ensure your acid catalyst (e.g., p-TsOH) is dry. If necessary, dry it in a vacuum oven before use.
-
For a typical reaction, use a catalytic amount (1-5 mol%). If the reaction is sluggish, a modest increase in catalyst loading may be beneficial.[1]
-
Consider switching to a different catalyst if the issue persists (see table below).
-
Possible Cause 2: Poor Quality of Reagents
-
Explanation: Benzaldehyde is prone to oxidation to benzoic acid upon exposure to air. N,N'-dimethyl-o-phenylenediamine can also degrade over time. The presence of these impurities can inhibit the reaction or lead to unwanted side products.
-
Solution:
-
Use freshly distilled benzaldehyde.
-
Ensure the N,N'-dimethyl-o-phenylenediamine is of high purity. If it is discolored, consider purification by recrystallization or distillation.
-
Store both reagents under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.
-
Possible Cause 3: Sub-optimal Temperature
-
Explanation: While some protocols work at room temperature, many require heating to proceed at a reasonable rate.[1] Conversely, excessively high temperatures can lead to degradation of reactants or products.
-
Solution:
-
If the reaction is sluggish at room temperature, gradually increase the temperature while monitoring via TLC. A modest increase to 40-60°C in a solvent like methanol can be effective.
-
For solvent-free conditions, temperatures around 140°C may be necessary.[4]
-
Problem: Reaction is Slow or Stalled
Possible Cause 1: Insufficient Mixing
-
Explanation: In a heterogeneous mixture or a viscous solution, inefficient stirring can lead to poor contact between reactants and the catalyst, slowing down the reaction.
-
Solution: Ensure vigorous stirring throughout the reaction. A magnetic stir bar and plate are usually sufficient, but for larger scales, mechanical stirring may be necessary.
Possible Cause 2: Inappropriate Solvent Choice
-
Explanation: The reactants must be sufficiently soluble in the chosen solvent for the reaction to proceed efficiently.
-
Solution: If solubility is an issue, try a different solvent. Methanol is often a good choice as it dissolves both reactants well.[2] Acetonitrile is another common alternative.[1]
Problem: Product is Impure (e.g., colored, multiple spots on TLC)
Possible Cause 1: Air Oxidation
-
Explanation: The benzimidazoline product can be sensitive to air, especially under prolonged heating, leading to the formation of colored impurities.
-
Solution:
-
Run the reaction under an inert atmosphere (nitrogen or argon).
-
Once the reaction is complete, work it up promptly.
-
During purification, minimize exposure to air and heat.
-
Possible Cause 2: Incomplete Reaction
-
Explanation: If the reaction is stopped prematurely, the final product will be contaminated with starting materials and potentially intermediates.
-
Solution: Monitor the reaction closely with TLC and allow it to run until the limiting reagent is completely consumed.[1]
Possible Cause 3: Side Reactions
-
Explanation: At higher temperatures or with certain catalysts, side reactions can occur, leading to byproducts.
-
Solution:
-
Attempt the reaction at a lower temperature for a longer duration.
-
Ensure the correct stoichiometry of reactants. An excess of one reactant can sometimes lead to side products.
-
Purify the crude product carefully. Recrystallization from petroleum ether or methanol/water is often effective.[2][7][8] Column chromatography can be used for more difficult separations.[9]
-
Data Summary & Protocols
Table 1: Comparison of Selected Catalytic Systems
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Acetic Acid | Methanol, Room Temp. | Inexpensive, acts as co-solvent.[2] | May require longer reaction times. |
| p-TsOH | Ethanol, Reflux | Highly efficient, good yields.[10] | Solid, requires careful handling. |
| In(OTf)₃ | Solvent-free, Room Temp. | High yield, mild conditions.[3] | More expensive catalyst. |
| Au/TiO₂ | CHCl₃:MeOH, Room Temp. | Heterogeneous, reusable, mild conditions.[11] | Catalyst preparation may be complex. |
| Microwave | Solvent-free, Er(OTf)₃ | Extremely fast (5-10 min), high yields.[6] | Requires specialized equipment. |
Experimental Protocol: Synthesis using Acetic Acid Catalyst
This protocol is a reliable starting point for the synthesis of this compound.[2]
Materials:
-
N,N'-dimethyl-o-phenylenediamine (1.0 mmol, 136 mg)
-
Benzaldehyde (1.0 mmol, 106 mg, 102 µL)
-
Methanol (2 mL)
-
Glacial Acetic Acid (1 drop)
Procedure:
-
In a 20 mL vial, dissolve N,N'-dimethyl-o-phenylenediamine (136 mg, 1.00 mmol) in methanol (2 mL).
-
To this solution, add benzaldehyde (1.00 mmol).
-
Add one drop of glacial acetic acid to the mixture.
-
Sonicate the solution at room temperature or stir vigorously.
-
Monitor the reaction by TLC. Precipitation of the product is often observed as the reaction proceeds.
-
Once the reaction is complete (typically 1-4 hours), collect the crude product by vacuum filtration.
-
Wash the collected solid with a small amount of cold methanol.
-
For further purification, recrystallize the crude product from a methanol/water mixture to yield pure this compound as a solid.[2] The melting point should be around 93-94°C.[12]
References
-
Organic Chemistry Portal. (n.d.). This compound, DMPBI. Retrieved from [Link]
-
Peurifoy, S. R., et al. (2014). Mechanistic Study on the Solution-Phase n-Doping of 1,3-Dimethyl-2-aryl-2,3-dihydro-1H-benzoimidazole Derivatives. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (n.d.). Reaction of o-phenylenediamine with aldehydes. Retrieved from [Link]
-
Kobe University Repository. (2023). Sensitizer-Free Photochemical Regeneration of Benzimidazoline Organohydride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from [Link]
-
Wang, Z., et al. (2019). Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly. RSC Advances. Available at: [Link]
-
Bentham Science. (2023). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Current Organic Synthesis. Available at: [Link]
-
Ghorbani-Vaghei, R., et al. (2023). Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations. RSC Advances. Available at: [Link]
-
SlideShare. (2018). Synthesis of benzimidazole. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations. RSC Advances. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Cu(II)-Catalyzed Cascade of N-Phenyl-o-phenylenediamine with Benzaldehyde: One-Step Direct Construction of 2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenols. The Journal of Organic Chemistry. Available at: [Link]
-
Asian Journal of Science and Technology. (2025). Synthesis of 2-phenyl benzimidazole derivatives by oxidative condensation reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Pharmacognosy Research. Available at: [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2017). Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides. Molecules. Available at: [Link]
-
MDPI. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Catalysts. Available at: [Link]
-
ACS Publications. (2023). Cu(II)-Catalyzed Cascade of N-Phenyl-o-phenylenediamine with Benzaldehyde: One-Step Direct Construction of 2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenols. The Journal of Organic Chemistry. Available at: [Link]
-
Rasayan Journal of Chemistry. (2022). SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. Rasayan J. Chem. Available at: [Link]
-
ResearchGate. (2021). (PDF) Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules. Available at: [Link]
-
MDPI. (2019). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules. Available at: [Link]
-
National Center for Biotechnology Information. (2018). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Molecules. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Mechanistic Study on the Solution-Phase n-Doping of 1,3-Dimethyl-2-aryl-2,3-dihydro-1H-benzoimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eurekaselect.com [eurekaselect.com]
- 6. mdpi.com [mdpi.com]
- 7. 1,3-Dimethyl-1,3-dihydro-2-phenyl-2H-benzimidazole synthesis - chemicalbook [chemicalbook.com]
- 8. 1,3-Dimethyl-1,3-dihydro-2-phenyl-2H-benzimidazole | 3652-92-4 [chemicalbook.com]
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- 10. researchgate.net [researchgate.net]
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- 12. lookchem.com [lookchem.com]
managing air and moisture sensitivity of 1,3-Dimethyl-2-phenylbenzimidazoline
Technical Support Center: 1,3-Dimethyl-2-phenylbenzimidazoline (DMPBI)
Introduction
Welcome to the technical support guide for this compound (DMPBI). This document is designed for researchers, chemists, and drug development professionals who utilize DMPBI in their work. DMPBI is a potent reducing agent employed in various organic transformations, including the reduction of α-halo ketones and α,β-unsaturated carbonyl compounds.[1][2] However, its efficacy is critically dependent on its chemical integrity, which is compromised by exposure to air and moisture. This guide provides in-depth, field-proven insights into the proper handling, storage, and troubleshooting of DMPBI to ensure experimental success and reproducibility.
Frequently Asked Questions (FAQs): Understanding the Sensitivity of DMPBI
This section addresses the fundamental principles governing the air and moisture sensitivity of this compound.
Q1: Why is DMPBI sensitive to air and moisture?
A1: The reactivity of DMPBI stems from its nature as an organohydride, capable of donating electrons and a proton.[2] Its sensitivity is primarily due to two factors:
-
Oxidation: In the presence of oxygen (from air) and a proton source (which can be ambient moisture), DMPBI is readily oxidized. This process involves the loss of two electrons and a proton, converting the active benzimidazoline into the inactive and stable 1,3-dimethyl-2-phenylbenzimidazolium cation.[2] This is the most common degradation pathway.
-
Hydrolysis: While direct evidence is less commonly cited, compounds with similar structures can be susceptible to hydrolysis, where water molecules could potentially lead to ring-opening or other side reactions, though oxidation is the more pressing concern for this reagent. The presence of moisture facilitates the oxidation pathway by providing a ready proton source.
Q2: What are the visible signs of DMPBI degradation?
A2: Pure this compound is typically a solid with a melting point of 93-94°C. Visual indicators of degradation can include:
-
Color Change: A change from its expected appearance to a yellowish or brownish hue can indicate the formation of oxidized species or other impurities.
-
Change in Physical State: Clumping of the solid or the appearance of an oily residue may suggest moisture absorption and subsequent degradation.
-
Inconsistent Experimental Results: The most definitive sign of degradation is a partial or complete failure of a reaction where DMPBI is the key reagent. This manifests as low yields or the recovery of unreacted starting material.
Q3: How can I confirm if my DMPBI sample is degraded?
A3: If you suspect degradation, you can use standard analytical techniques for confirmation:
-
NMR Spectroscopy: This is the most effective method. A ¹H NMR spectrum of a fresh sample will show a characteristic singlet for the C2-proton. In a degraded sample, you will observe the disappearance or reduction of this signal and the appearance of new peaks corresponding to the benzimidazolium cation.
-
Thin-Layer Chromatography (TLC): Comparing a solution of your suspect DMPBI against a known fresh sample can quickly show the presence of more polar impurities (the benzimidazolium salt) that will have a different Rf value.
Q4: Can degraded DMPBI be salvaged or regenerated?
A4: Yes. The common degradation product, the 1,3-dimethyl-2-phenylbenzimidazolium ion, can be recycled back to active DMPBI. This is typically achieved by treating the degraded material with a reducing agent like sodium borohydride (NaBH₄) in methanol.[2][3] However, for quantitative and sensitive applications, starting with a fresh, properly handled batch of the reagent is always recommended.
Troubleshooting Guide: Common Experimental Failures
This guide is structured to help you diagnose and resolve issues encountered during experiments involving DMPBI.
| Observed Problem | Potential Cause | Recommended Solution & Rationale |
| Reaction fails to initiate or proceeds with very low yield. | Degraded DMPBI: The reagent was likely exposed to air/moisture during storage or handling. | Verify Reagent Integrity: Check a small sample by TLC or NMR against a standard. Use a Fresh Batch: Open a new, factory-sealed container of DMPBI and handle it strictly under inert conditions. Rationale: Oxidation renders the reagent inactive; ensuring its purity is the first critical step.[2] |
| Atmospheric Contamination: The reaction vessel was not properly purged of air and moisture. | Improve Inert Atmosphere Technique: Ensure all glassware is rigorously oven-dried (e.g., at 140°C for 4 hours) or flame-dried under vacuum to remove adsorbed water.[4][5] Perform at least three evacuate-refill cycles on your Schlenk line to establish a robust inert atmosphere.[6] Rationale: Trace moisture and oxygen are sufficient to stoichiometrically decompose the reagent, leading to reaction failure.[7] | |
| Contaminated Solvent: The anhydrous solvent used was compromised and contained water. | Use Freshly Purified Solvent: Use solvent from a recently opened Sure/Seal™ bottle or one that has been freshly distilled from an appropriate drying agent.[4] Rationale: Solvents are a primary source of contamination. Even "anhydrous" solvents can absorb moisture if handled improperly.[7] | |
| Inconsistent results between different experimental runs. | Leaky Apparatus: Rubber septa, ground glass joints, or needle entry points are allowing slow ingress of air. | Inspect and Secure All Connections: Ensure septa are fresh and not excessively punctured. Use high-vacuum grease on ground glass joints. Test syringe assemblies for leaks before use.[8] Maintain a slight positive pressure of inert gas throughout the reaction, indicated by a bubbler.[8] Rationale: Small, continuous leaks can introduce enough oxygen over the course of a reaction to cause significant reagent degradation and variability. |
| A color change is observed immediately upon adding DMPBI to the reaction mixture. | Acidic Impurities: The substrate or solvent may contain acidic impurities that accelerate the oxidation of DMPBI. | Purify Starting Materials: Ensure all other reagents are pure and free from acidic residues. If necessary, pass the solvent through a plug of neutral alumina. Rationale: The oxidation of DMPBI is facilitated by proton donors.[2] Removing adventitious acid sources preserves the reagent's stability. |
Core Protocols for Handling DMPBI
Adherence to rigorous air-free techniques is mandatory for success. The two primary methods are the use of a glovebox or a Schlenk line.[6]
Protocol 1: Storage and Dispensing of DMPBI
This protocol outlines the standard procedure for safely handling solid DMPBI.
Objective: To store and weigh DMPBI without exposing it to atmospheric oxygen or moisture.
Materials:
-
Solid DMPBI in a manufacturer's sealed bottle (e.g., Sure/Seal™)[4][8]
-
Inert atmosphere glovebox or a Schlenk line setup
-
Spatula, weighing paper, and a tared vial with a septum-sealed cap
-
Argon or high-purity Nitrogen gas[9]
Procedure:
-
Prepare the Environment:
-
Glovebox: Ensure the glovebox has been adequately purged and the oxygen/water levels are low (<10 ppm is ideal). Introduce the sealed DMPBI bottle, a tared vial, and weighing supplies into the antechamber and evacuate/refill for at least three cycles before bringing them into the main chamber.[6]
-
Schlenk Line: If not using a glovebox, this entire operation must be performed under a positive flow of inert gas.
-
-
Equilibrate Temperature: Allow the DMPBI container to warm to ambient temperature inside the inert atmosphere before opening to prevent condensation of moisture.
-
Dispense the Reagent:
-
Inside the glovebox or under a positive counterflow of inert gas, carefully open the main container.
-
Using a clean, dry spatula, quickly weigh the desired amount of DMPBI onto weighing paper and transfer it into the tared vial.
-
-
Seal and Store:
-
Securely cap the vial. For added protection, wrap the cap junction with Parafilm.
-
Securely reseal the main DMPBI container. If it is a Sure/Seal™ bottle, replace the polypropylene cap.[4]
-
Store both the main container and the prepared vial in a desiccator inside a refrigerator, under an inert atmosphere if possible.[10][11]
-
Workflow for Handling Solid Air-Sensitive Reagents
Caption: Workflow for weighing and storing DMPBI.
Protocol 2: Setting up a Reaction with DMPBI
Objective: To introduce DMPBI into a reaction vessel without atmospheric contamination.
Materials:
-
Oven-dried or flame-dried reaction flask (e.g., Schlenk flask) with a magnetic stir bar and septum[8][12]
-
Syringes and needles (oven-dried)[13]
-
Anhydrous solvent in a Sure/Seal™ bottle
-
Vial of pre-weighed DMPBI
-
Other reaction components (substrate, etc.)
Procedure:
-
Prepare the Glassware: Assemble the hot, dry reaction flask, fit it with a rubber septum, and immediately connect it to the Schlenk line.
-
Establish Inert Atmosphere: Perform a minimum of three evacuate-refill cycles with Argon or Nitrogen to thoroughly remove air and residual moisture from the flask.[6] Leave the flask under a positive pressure of inert gas (indicated by the bubbler).
-
Introduce Solvent: Using a dry, nitrogen-flushed syringe, transfer the required volume of anhydrous solvent into the reaction flask.[13][14]
-
Add DMPBI:
-
If Substrate is a Stable Solid: Add the substrate to the flask before the evacuate-refill cycles.
-
Adding Solid DMPBI: Quickly remove the septum, add the pre-weighed DMPBI against a strong counterflow of inert gas, and immediately reseal the flask. Purge the headspace for several minutes.
-
Adding as a Solution (Preferred): In a separate, inert-atmosphere-purged flask, dissolve the pre-weighed DMPBI in a small amount of anhydrous solvent. Using a dry syringe, transfer this solution to the main reaction flask via cannula or syringe transfer.
-
-
Initiate Reaction: Add any remaining reagents (e.g., via syringe) and begin stirring/heating as required by your specific procedure. Maintain the positive inert gas pressure throughout the entire reaction duration.
DMPBI Degradation and Regeneration Pathway
Caption: The oxidative degradation and chemical regeneration cycle of DMPBI.
References
-
Various Authors. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? ResearchGate. Retrieved from [Link]
-
Inert atmosphere Definition - Organic Chemistry II Key Term. (n.d.). Fiveable. Retrieved from [Link]
-
Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]
-
Handling air-sensitive reagents AL-134. (n.d.). MIT. Retrieved from [Link]
-
Air-free technique. (n.d.). In Wikipedia. Retrieved from [Link]
- The Manipulation of Air-Sensitive Compounds. (n.d.). Source unavailable.
-
Inert Atmosphere. (2022). YouTube. Retrieved from [Link]
-
Inert Atmosphere, with no O2. (2022). YouTube. Retrieved from [Link]
-
Sensitizer-Free Photochemical Regeneration of Benzimidazoline Organohydride. (2023). Kobe University. Retrieved from [Link]
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (4). (2013). ChemistryViews. Retrieved from [Link]
-
Benzimidazole | C7H6N2. (n.d.). PubChem. Retrieved from [Link]
-
Working with air and moisture sensitive compounds. (2008). Molecular Inorganic Chemistry. Retrieved from [Link]
-
Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. (n.d.). MDPI. Retrieved from [Link]
-
This compound, DMPBI. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (n.d.). PMC. Retrieved from [Link]
-
Benzimidazole Derivatives and Its Biological Importance. (2024). ResearchGate. Retrieved from [Link]
-
Benzimidazole. (n.d.). In Wikipedia. Retrieved from [Link]
-
Significance of Stability Studies on Degradation Product. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Controlling the chemical stability of a moisture-sensitive drug product through monitoring and identification of coating process microenvironment. (2014). PubMed. Retrieved from [Link]
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- 3. 1,3-Dimethyl-1,3-dihydro-2-phenyl-2H-benzimidazole synthesis - chemicalbook [chemicalbook.com]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. web.mit.edu [web.mit.edu]
- 6. Air-free technique - Wikipedia [en.wikipedia.org]
- 7. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. fiveable.me [fiveable.me]
- 10. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3652-92-4・1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole・040-34951・046-34953[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
troubleshooting low conversion rates in 1,3-Dimethyl-2-phenylbenzimidazoline reactions
Welcome to the technical support center for 1,3-Dimethyl-2-phenylbenzimidazoline (MDBI) mediated reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile reducing agent. We will delve into common issues leading to low conversion rates and provide actionable solutions based on established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound (MDBI) in organic synthesis?
A1: this compound, also known as MDBI or DMPBI, is a potent organic hydride donor.[1] It is frequently employed for the reduction of various functional groups, including α-halo ketones, α,β-unsaturated carbonyl compounds, and α-nitro sulfones.[2] The reaction proceeds via the transfer of a hydride ion (H⁻) from the C2 position of the benzimidazoline ring to an electrophilic substrate. This process is driven by the formation of the stable, aromatic 1,3-dimethyl-2-phenylbenzimidazolium cation.[3]
Q2: How does the mechanism of MDBI reduction work?
A2: The reactivity of MDBI can be multifaceted, acting as a hydride donor, a single-electron donor, or a hydrogen-atom donor depending on the substrate's electrophilicity.[1] For most carbonyl reductions, the primary mechanism is a hydride transfer. In photoinduced reactions, a single-electron transfer (SET) mechanism often initiates the process, where photoexcited MDBI donates an electron to the substrate.[4][5] Understanding the likely mechanism for your specific substrate is crucial for optimization.
Q3: What are the typical storage and handling conditions for MDBI?
A3: MDBI is a solid with a melting point of 93-94 °C.[6] It should be stored in a tightly sealed container in a cool, dry place, typically at 2-8°C, to prevent degradation.[6] While relatively stable, prolonged exposure to air and moisture can lead to oxidation, reducing its efficacy as a hydride donor.
Q4: Can the spent MDBI (the benzimidazolium cation) be recycled?
A4: Yes, the resulting 1,3-dimethyl-2-phenylbenzimidazolium ion can often be recycled back to MDBI. This is typically achieved by reduction with a reagent like sodium borohydride (NaBH₄) in methanol.[3][7] This recyclability makes MDBI a more economical and sustainable reagent choice for large-scale applications.
Troubleshooting Guide for Low Conversion Rates
Low conversion in MDBI-mediated reactions is a common issue that can often be resolved by systematically evaluating several key experimental parameters. This guide is structured to help you diagnose and address the root cause of poor reaction performance.
Symptom: Reaction stalls or shows low conversion with significant starting material remaining.
This is the most frequent issue and can point to several underlying problems, from reagent quality to suboptimal reaction conditions.
The efficacy of MDBI is highly dependent on its purity. Oxidation of the benzimidazoline ring will render it inactive as a hydride donor.
-
Troubleshooting Steps:
-
Verify MDBI Purity: If possible, check the purity of your MDBI batch by ¹H NMR or melting point. The C2-proton should be a sharp singlet with the expected chemical shift. The melting point should be sharp, around 93-94 °C.
-
Recrystallization: If purity is suspect, MDBI can be recrystallized from petroleum ether to remove oxidized impurities.[2]
-
Use Fresh Reagent: Whenever possible, use a freshly opened bottle of the reagent or a recently purified batch.
-
The efficiency of the hydride transfer is sensitive to solvent, temperature, and the presence of activators.
-
Troubleshooting Steps:
-
Solvent Choice: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents are generally effective. For photoinduced reactions, solvent effects on the stability of charged intermediates are critical.[4] A solvent screen is recommended (see Table 1).
-
Temperature Optimization: While many MDBI reductions proceed at room temperature, some less reactive substrates may require elevated temperatures. Conversely, exothermic reactions might need cooling to prevent side reactions. A systematic temperature screen (e.g., 0 °C, 25 °C, 50 °C) is advisable.
-
Role of Acidic Additives: In some cases, particularly in photoinduced transformations, the presence of a proton donor like acetic acid can be beneficial, facilitating the overall two-electron, one-proton reduction process.[3] However, strong acids can also lead to decomposition. If applicable, screen weak acids as additives.
-
| Parameter | Recommendation | Rationale |
| Solvent | Screen polar aprotic (e.g., Acetonitrile, THF, DMF) and non-polar (e.g., Toluene, Dichloromethane) solvents. | Solvent polarity can influence the stability of intermediates and transition states, directly affecting the reaction rate. |
| Temperature | Start at room temperature (25 °C) and screen from 0 °C to 80 °C. | Balances reaction rate against potential thermal degradation of reactants or products. |
| Stoichiometry | Use 1.1 to 1.5 equivalents of MDBI relative to the substrate. | A slight excess of the reducing agent can help drive the reaction to completion. |
| Atmosphere | Conduct reactions under an inert atmosphere (Nitrogen or Argon). | Prevents oxidation of MDBI by atmospheric oxygen, preserving its reducing power. |
Table 1: General Starting Points for MDBI Reaction Optimization
The electronic and steric properties of the substrate are paramount. Highly hindered or electron-rich substrates may exhibit lower reactivity towards hydride attack.
-
Troubleshooting Steps:
-
Lewis Acid Catalysis: For reduction of carbonyls, the addition of a catalytic amount of a Lewis acid can enhance the electrophilicity of the substrate, making it more susceptible to hydride attack.[8]
-
Mechanism Re-evaluation: If a standard hydride transfer is proving difficult, consider if a photoinduced electron transfer (PET) pathway might be more suitable. This involves irradiating the reaction mixture, often with a photosensitizer, to initiate a single-electron transfer from MDBI.[5]
-
Symptom: Formation of significant byproducts.
The appearance of unexpected products often indicates side reactions or decomposition pathways.
MDBI, the substrate, or the product may be unstable under the reaction conditions.
-
Troubleshooting Steps:
-
Run Control Experiments: Run the reaction without MDBI to check for substrate stability under the thermal or photochemical conditions. Similarly, expose the purified product to the reaction conditions to check for its stability.
-
Lower Reaction Temperature: If thermal instability is suspected, running the reaction at a lower temperature for a longer duration may improve the yield of the desired product.
-
Buffer the Reaction: If the generated benzimidazolium salt (which is acidic) is causing product degradation, the addition of a non-nucleophilic base might be beneficial.
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As a multifaceted reagent, MDBI can sometimes initiate alternative reaction pathways like single-electron transfer (SET) when a hydride transfer is desired, leading to radical intermediates and subsequent side reactions.[1]
-
Troubleshooting Steps:
-
Add a Radical Scavenger: The addition of a radical scavenger (e.g., TEMPO) can help diagnose the presence of radical pathways. If the reaction is inhibited, it suggests a radical mechanism is at play.
-
Modify Reaction Conditions: Switching to conditions that favor hydride transfer (e.g., using a more polar solvent, avoiding light) can suppress unwanted SET pathways.
-
Experimental Protocols & Workflows
Protocol 1: General Procedure for MDBI Reduction of a Carbonyl Compound
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the carbonyl substrate (1.0 mmol).
-
Add anhydrous solvent (10 mL).
-
Add this compound (MDBI) (1.2 mmol, 1.2 equiv.).
-
Stir the reaction mixture at the desired temperature (e.g., 25 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water (5 mL).
-
Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Regeneration of MDBI from the Benzimidazolium Salt
-
Isolate the aqueous layer from the reaction workup containing the 1,3-dimethyl-2-phenylbenzimidazolium salt.
-
Cool the aqueous solution to 0 °C in an ice bath.
-
Add methanol to aid in solubility if needed.
-
Slowly add sodium borohydride (NaBH₄) in portions until the reduction is complete (monitor by TLC or LC-MS).
-
Extract the regenerated MDBI with an organic solvent (e.g., Dichloromethane).
-
Dry the organic layer, concentrate, and recrystallize the solid MDBI from petroleum ether.
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting low conversion rates in MDBI reactions.
A decision tree for troubleshooting MDBI reactions.
References
-
This compound, DMPBI . Organic Chemistry Portal. [Link]
-
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole Request for Quotation . ChemBK. [Link]
-
Multifaceted reactivity of benzimidazoline as an electron donor, a hydride donor, and a catalyst . Kobe University Repository. [Link]
-
Aryl-substituted dimethylbenzimidazolines as effective reductants of photoinduced electron transfer reactions . ResearchGate. [Link]
-
2-Aryl-1,3-dimethylbenzimidazolines as Effective Electron and Hydrogen Donors in Photoinduced Electron-Transfer Reactions . ResearchGate. [Link]
-
Multifaceted reactivity of benzimidazoline as an electron donor, a hydride donor, and a catalyst . R Discovery. [Link]
-
Mechanistic Study on the Solution-Phase n-Doping of 1,3-Dimethyl-2-aryl-2,3-dihydro-1H-benzoimidazole Derivatives . National Institutes of Health (NIH). [Link]
-
Lewis Acid Catalyzed Alkylation Reactions by Direct Intramolecular Coupling of sp3 C–H Bonds and Reactive Alkenyl Oxocarbenium Intermediates . National Institutes of Health (NIH). [Link]
-
Mechanism of 1,2-hydride shift in some carbocations involved in steroid biosynthesis . ResearchGate. [Link]
-
This compound . LookChem. [Link]
-
This compound as a novel and efficient reagent for mild reductive dehalogenation of .alpha.-halo carbonyl compounds and acid chlorides . SciSpace. [Link]
-
Sensitizer-Free Photochemical Regeneration of Benzimidazoline Organohydride . Kobe University Repository. [Link]
Sources
- 1. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 2. 1,3-Dimethyl-1,3-dihydro-2-phenyl-2H-benzimidazole | 3652-92-4 [chemicalbook.com]
- 3. This compound, DMPBI [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole [chembk.com]
- 7. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 8. C–H Bond Functionalization via Hydride Transfer: Lewis Acid Catalyzed Alkylation Reactions by Direct Intramolecular Coupling of sp3 C–H Bonds and Reactive Alkenyl Oxocarbenium Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Temperature Effects on 1,3-Dimethyl-2-phenylbenzimidazoline Reaction Kinetics
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3-Dimethyl-2-phenylbenzimidazoline (DMPBI). This guide is designed to provide in-depth technical assistance and troubleshooting for experimental work involving the reaction kinetics of DMPBI, with a particular focus on the influence of temperature. Our goal is to equip you with the foundational knowledge and practical tools to conduct robust and reproducible kinetic studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive nature of this compound (DMPBI)?
A1: this compound is well-established as a potent hydride (H⁻) donor.[1][2] In the presence of a suitable acceptor, it can transfer a hydride ion, leading to its oxidation to the corresponding benzimidazolium cation. This reactivity is central to its application in various chemical reductions. The efficiency of this hydride transfer is influenced by factors such as the nature of the acceptor, the solvent, and, critically, the reaction temperature.
Q2: How does temperature generally affect the reaction rate of DMPBI?
A2: As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate of DMPBI. This relationship is quantitatively described by the Arrhenius and Eyring equations.[3][4] Higher temperatures provide the reacting molecules with greater kinetic energy, increasing the frequency and energy of collisions, which in turn increases the likelihood of overcoming the activation energy barrier for the reaction.
Q3: What are the key thermodynamic parameters that I should determine in my temperature-dependent kinetic studies of DMPBI?
A3: To gain a comprehensive understanding of the reaction mechanism, it is crucial to determine the activation parameters from the temperature dependence of the rate constant. The primary parameters to determine are:
-
Activation Energy (Ea): This is determined from an Arrhenius plot (ln(k) vs. 1/T) and represents the minimum energy required for the reaction to occur.[4]
-
Enthalpy of Activation (ΔH‡): This is obtained from an Eyring plot (ln(k/T) vs. 1/T) and represents the change in enthalpy in going from the reactants to the transition state.[3]
-
Entropy of Activation (ΔS‡): Also determined from the Eyring plot, this parameter provides insight into the degree of order or disorder in the transition state compared to the reactants. A negative ΔS‡, for instance, suggests a more ordered, associative transition state.[3]
Troubleshooting Guide
Issue 1: My reaction rate is not consistent across replicate experiments at the same temperature.
-
Potential Cause 1: Temperature Fluctuation. Even minor variations in temperature can significantly impact reaction rates.
-
Solution: Ensure your reaction vessel is in a thermostatically controlled environment (e.g., a water bath, oil bath, or temperature-controlled block) with good temperature stability (±0.1 °C). Always allow the reaction mixture to equilibrate to the target temperature before initiating the reaction.
-
-
Potential Cause 2: Reagent Instability. DMPBI can be sensitive to atmospheric conditions, especially at elevated temperatures.
-
Solution: Prepare fresh solutions of DMPBI for each set of experiments. If the reaction is conducted at elevated temperatures for extended periods, consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidative degradation. While specific data on DMPBI is limited, related heterocyclic compounds can be susceptible to moisture and oxidation.[5][6][7]
-
-
Potential Cause 3: Inconsistent Mixing. If the reaction is biphasic or if reagents are not added uniformly, the local concentration of reactants can vary, leading to inconsistent rates.
-
Solution: Ensure efficient and consistent stirring throughout the experiment. For additions, use a calibrated syringe or pipette to add reagents quickly and reproducibly.
-
Issue 2: I am observing a non-linear Arrhenius or Eyring plot.
-
Potential Cause 1: Change in Reaction Mechanism. A non-linear plot over a wide temperature range can indicate that the reaction mechanism is changing with temperature. For example, a competing reaction pathway may become more significant at higher temperatures.
-
Solution: Analyze the reaction products at different temperatures (e.g., using HPLC or GC-MS) to check for the formation of byproducts. Consider studying the kinetics over a narrower temperature range where a single mechanism is likely to dominate.
-
-
Potential Cause 2: Reagent Decomposition. At higher temperatures, DMPBI or other reactants may begin to decompose, leading to a decrease in the effective concentration and a deviation from the expected kinetic behavior. The thermal stability of benzimidazole derivatives can vary, with decomposition often occurring at elevated temperatures.[5]
-
Solution: Determine the thermal stability of your reactants independently using techniques like thermogravimetric analysis (TGA). Conduct your kinetic studies well below the decomposition temperature. If decomposition is suspected, monitor the concentration of the starting material over time at the highest temperature of your study in the absence of other reactants.
-
-
Potential Cause 3: Experimental Artifacts in Spectroscopic Monitoring. If using UV-Vis spectroscopy, temperature-induced changes in the absorbance of the solvent or reactants/products can interfere with the measurements.[8][9]
-
Solution: Record the UV-Vis spectrum of your reaction mixture components at each temperature of your study. Ensure that the analytical wavelength you are using is not on the shoulder of a peak that shifts with temperature. Always use a temperature-controlled cuvette holder.
-
Issue 3: My calculated entropy of activation (ΔS‡) is unexpectedly large and positive/negative.
-
Potential Cause: Solvent Effects. The entropy of activation is highly sensitive to the organization of solvent molecules around the reactants and the transition state. A large negative value is consistent with an associative, highly ordered transition state, as has been observed for reactions of DMPBI analogues.[10] A large positive value might suggest a dissociative mechanism where the transition state is more disordered than the reactants.
-
Solution: Carefully consider the role of the solvent in your reaction. A change in solvent can significantly alter the activation parameters. If the value is unexpected, it may provide valuable insight into the reaction mechanism. Ensure there are no calculation errors in deriving ΔS‡ from the Eyring plot.
-
Experimental Protocols
Protocol 1: Determining the Temperature Dependence of a Hydride Transfer Reaction from DMPBI using UV-Vis Spectroscopy
This protocol outlines a general method for studying the kinetics of the reaction between DMPBI and a suitable hydride acceptor (e.g., a quinone or a pyridinium salt) at various temperatures.
1. Preparation: a. Prepare stock solutions of DMPBI and the hydride acceptor in a suitable solvent (e.g., acetonitrile). The solvent should be of high purity and dry. b. Determine the UV-Vis spectra of the DMPBI, the acceptor, and the expected oxidized DMPBI product and reduced acceptor product to identify an analytical wavelength where the change in absorbance is significant and ideally due to a single species.
2. Experimental Setup: a. Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder. b. Set the desired temperature and allow the system to equilibrate. c. Place a cuvette containing the acceptor solution in the spectrophotometer and allow it to reach thermal equilibrium.
3. Data Acquisition: a. Initiate the reaction by injecting a small, known volume of the DMPBI stock solution into the cuvette containing the acceptor solution. Ensure rapid mixing. b. Immediately start monitoring the change in absorbance at the predetermined analytical wavelength over time. c. Continue data collection until the reaction is complete or for a sufficient duration to determine the initial rate. d. Repeat the experiment at different temperatures (e.g., in 5 or 10 °C increments).
4. Data Analysis: a. For each temperature, determine the initial reaction rate from the absorbance vs. time data. b. Calculate the rate constant (k) for each temperature. The method of initial rates or fitting the data to the appropriate integrated rate law can be used. c. Construct an Arrhenius plot (ln(k) vs. 1/T) and an Eyring plot (ln(k/T) vs. 1/T). d. From the slopes and intercepts of these plots, calculate the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡).[3][4]
Data Presentation
For a hypothetical hydride transfer reaction from DMPBI to an acceptor, the following table illustrates how to present the temperature-dependent kinetic data.
| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Rate Constant, k (M⁻¹s⁻¹) | ln(k) | ln(k/T) |
| 25 | 298.15 | 0.003354 | 0.150 | -1.897 | -7.591 |
| 35 | 308.15 | 0.003245 | 0.350 | -1.050 | -6.780 |
| 45 | 318.15 | 0.003143 | 0.780 | -0.248 | -6.016 |
| 55 | 328.15 | 0.003047 | 1.650 | 0.501 | -5.292 |
Note: The data in this table is illustrative and should be replaced with your experimental results.
Visualizations
Reaction Pathway
Caption: Generalized reaction pathway for hydride transfer from DMPBI.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for temperature-dependent kinetic studies of DMPBI.
References
-
Correlation of Temperature Dependence of Hydride Kinetic Isotope Effects with Donor-Acceptor Distances in Two Solvents of Different Polarities. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Temperature Dependent Pseudo First-Order Rate Constant Data for the Reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Kinetics of Hydride Transfer from Catalytic Metal-Free Hydride Donors to CO2. (n.d.). ACS Publications. Retrieved from [Link]
-
Mechanistic Study on the Solution-Phase n-Doping of 1,3-Dimethyl-2-aryl-2,3-dihydro-1H-benzoimidazole Derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Primary kinetic isotope effects on hydride transfer from this compound to NAD(+) analogues. (2001). PubMed. Retrieved from [Link]
-
Primary Kinetic Isotope Effects on Hydride Transfer from this compound to NAD+ Analogues. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
-
Troubleshooting in UV/Vis Spectrophotometry. (2013). Biocompare. Retrieved from [Link]
-
20 Common Problems for Spectrophotometers. (n.d.). Hinotek. Retrieved from [Link]
-
Kinetics of hydride abstractions from 2-arylbenzimidazolines. (2009). PubMed. Retrieved from [Link]
-
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole Request for Quotation. (n.d.). ChemBK. Retrieved from [Link]
-
Pitfalls in Computational Modeling of Chemical Reactions and How To Avoid Them. (2018). IBS Publications Repository. Retrieved from [Link]
-
Determination of Activation Thermodynamic Parameters by Means of the Application of the Neural Networks–AGDC Hybrid Algorithm. (n.d.). Retrieved from [Link]
-
1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium iodide. (n.d.). PubChem. Retrieved from [Link]
-
Table of recommended rate constants for chemical reactions occurring in combustion. (n.d.). NIST Technical Series Publications. Retrieved from [Link]
-
Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones. (n.d.). MDPI. Retrieved from [Link]
-
2.1: Determination of Activation Parameters. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
The Basics of UV-Vis Spectrophotometry. (n.d.). Agilent. Retrieved from [Link]
-
6.2.1: Activation Parameters. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Analysis of consecutive pseudo-first-order reactions. II: Calculation of the rate constants from the co-product or co-reactant data. (1989). PubMed. Retrieved from [Link]
-
Eyring plot to determine the activation parameters for catalyst 2 in... (n.d.). ResearchGate. Retrieved from [Link]
-
The effect of solvents on the thermal degradation products of two Amadori derivatives. (2020). Semantic Scholar. Retrieved from [Link]
-
Numerical approximation to the effects of the atmospheric stability conditions on the dispersion of pollutants over flat areas. (2021). National Institutes of Health. Retrieved from [Link]
-
Effect of Atmospheric Stability on the Atmospheric Dispersion Conditions Over a Industrial Site Surrounded by Forests. (n.d.). ResearchGate. Retrieved from [Link]
-
A study of the thermodynamics and mechanisms of the atmospherically relevant reaction dimethyl sulphide (DMS) with atomic chlori. (2023). ePrints Soton. Retrieved from [Link]
-
Effect of elevated atmospheric CO 2 and temperature on the chemical and biological control of powdery mildew of zucchini and the. (2022). SciSpace. Retrieved from [Link]
-
The Stability of N,N-Carbonyldiimidazole Toward Atmospheric Moisture. (n.d.). ResearchGate. Retrieved from [Link]
-
This compound as a novel and efficient reagent for mild reductive dehalogenation of .alpha.-halo carbonyl compounds and acid chlorides (1986). (n.d.). SciSpace. Retrieved from [Link]
-
Regioselective Arylation of 1,3-Dimethyllumazine and Its 5-Oxide by Diazonium Salts. (n.d.). Retrieved from [Link]
-
Chapter 11 – Thermal Degradation Mechanism of Polybenzoxazines. (n.d.). Semantic Scholar. Retrieved from [Link]
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
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- 10. UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them - Persee [pgeneral.com]
Technical Support Center: Navigating Regioselectivity in 1,3-Dimethyl-2-phenylbenzimidazoline Reductions
Welcome to the technical support center for 1,3-Dimethyl-2-phenylbenzimidazoline (DMPBI) reductions. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reducing agent and encountering challenges with regioselectivity. Here, we address common issues through a series of frequently asked questions and troubleshooting guides, grounded in mechanistic principles and field-proven insights.
Introduction to this compound (DMPBI)
This compound (DMPBI) is a potent organohydride reducing agent.[1] It is valued for its ability to act as a hydride donor, often proceeding through a single-electron transfer (SET) mechanism, particularly in the reduction of specific substrates like α-halo ketones.[2] In the presence of proton donors, DMPBI is oxidized, releasing two electrons and one proton.[3] This reactivity profile makes it a powerful tool for various transformations, but also one where controlling regioselectivity can be a nuanced challenge.
This guide will help you understand and control the factors that govern where DMPBI delivers its hydride, enabling you to achieve your desired reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reduction of an α,β-unsaturated ketone is giving me a mixture of the 1,2- and 1,4-reduction products. How can I favor the formation of the saturated ketone (1,4-reduction)?
Answer: This is a classic regioselectivity challenge. The competition between direct carbonyl reduction (1,2-addition) and conjugate reduction (1,4-addition) is highly dependent on the reaction conditions. To favor the 1,4-reduction product, the key is to enhance the electrophilicity of the β-carbon.
Core Strategy: Lewis Acid Promotion
The addition of a Lewis acid, such as Aluminum Chloride (AlCl₃), can dramatically shift the selectivity towards conjugate reduction.[4] The Lewis acid coordinates to the carbonyl oxygen, which withdraws electron density from the α,β-unsaturated system and makes the β-carbon more susceptible to nucleophilic attack by the hydride from DMPBI.
Experimental Protocol: AlCl₃-Promoted Conjugate Reduction of an α,β-Unsaturated Ketone [4]
-
Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the α,β-unsaturated ketone (1.0 mmol) in an appropriate solvent such as methanol.
-
Lewis Acid Addition: Add AlCl₃ (1.1 mmol, 1.1 equivalents) to the solution and stir until it is fully dissolved.
-
Initiation of Reduction: Add DMPBI (1.2 mmol, 1.2 equivalents) to the reaction mixture.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: Purify the resulting saturated ketone by column chromatography on silica gel.
Mechanism Visualization
Caption: Workflow for Lewis acid-promoted 1,4-reduction.
Troubleshooting Table: Optimizing 1,4-Reduction
| Issue | Potential Cause | Recommended Action |
| Significant amount of 1,2-reduction product observed | Insufficient Lewis acid activation. | Increase the equivalents of AlCl₃ (up to 1.5 eq.). Ensure the AlCl₃ is of high purity and anhydrous. |
| Low conversion | Steric hindrance around the β-carbon. | Increase reaction temperature or prolong reaction time. Consider a less bulky Lewis acid if applicable. |
| Formation of byproducts | Decomposition of starting material or product under strong Lewis acidic conditions. | Run the reaction at a lower temperature (e.g., 0 °C). |
FAQ 2: I am trying to reduce a molecule with two different ketone groups. How can I selectively reduce the less sterically hindered one?
Answer: DMPBI, like many hydride reagents, is sensitive to steric hindrance. The regioselectivity of the reduction of a diketone can often be controlled by exploiting the differences in the steric environment around the carbonyl groups.
Core Strategy: Exploiting Steric Hindrance
The hydride transfer from DMPBI will preferentially occur at the carbonyl group that is more accessible. This is a classic example of "steric approach control," where the transition state leading to the reduction of the less hindered ketone is lower in energy.[5]
Factors Influencing Steric Accessibility:
-
Substituents on the Ketone: α-substituents will have the most significant impact. A quaternary center adjacent to a ketone will sterically shield it more than a methylene group.
-
Substrate Conformation: In cyclic systems, the conformation of the ring can expose one carbonyl group while shielding another.[5][6] For instance, an axial approach of the hydride may be hindered by 1,3-diaxial interactions.[5]
Experimental Protocol: Sterically Controlled Reduction of a Diketone
-
Preparation: Dissolve the diketone (1.0 mmol) in a suitable aprotic solvent like Tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere.
-
Cooling: Cool the reaction mixture to a low temperature (e.g., -78 °C) to enhance selectivity. Lower temperatures generally lead to higher selectivity.[7]
-
Reagent Addition: Slowly add a solution of DMPBI (1.0-1.1 equivalents) in THF to the cooled solution of the diketone. Using a slight excess of the substrate can also favor mono-reduction.
-
Monitoring and Quenching: Monitor the reaction closely by TLC. Once the starting material is consumed or the desired level of conversion is reached, quench the reaction with a proton source like saturated aqueous ammonium chloride.
-
Workup and Purification: Proceed with a standard aqueous workup and purification by column chromatography.
Logical Relationship Diagram
Caption: Key factors governing regioselectivity in DMPBI reductions.
FAQ 3: Can I use DMPBI to selectively reduce a ketone in the presence of an ester?
Answer: Yes, this is generally feasible due to the difference in electrophilicity between ketones and esters. Ketones are typically more reactive towards nucleophilic attack than esters.
Core Strategy: Exploiting Electronic Differences
The carbonyl carbon of a ketone is more electrophilic than that of an ester. In an ester, the lone pair of electrons on the oxygen atom adjacent to the carbonyl group participates in resonance, which delocalizes the positive charge on the carbonyl carbon and makes it less reactive.
Comparative Reactivity
| Functional Group | Relative Electrophilicity | Expected Reactivity with DMPBI |
| Aldehyde | High | Very Fast |
| Ketone | Medium | Fast |
| Ester | Low | Slow to Unreactive |
| Amide | Very Low | Generally Unreactive |
Recommended Protocol:
To achieve high selectivity, it is crucial to control the stoichiometry of the reducing agent and the reaction temperature.
-
Stoichiometry: Use a stoichiometric amount of DMPBI (1.0 equivalent) relative to the ketone.
-
Temperature: Perform the reaction at low temperatures (e.g., -20 °C to 0 °C) to minimize the reduction of the less reactive ester group.
-
Monitoring: Carefully monitor the reaction progress to quench it as soon as the ketone has been consumed.
References
- 1. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound, DMPBI [organic-chemistry.org]
- 4. academic.oup.com [academic.oup.com]
- 5. A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A twist on facial selectivity of hydride reductions of cyclic ketones: twist-boat conformers in cyclohexanone, piperidone, and tropinone reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Regeneration of Spent 1,3-Dimethyl-2-phenylbenzimidazoline (DMPBI)
Welcome to the technical support center for the regeneration of 1,3-Dimethyl-2-phenylbenzimidazoline (DMPBI). This guide is designed for researchers, scientists, and drug development professionals who utilize DMPBI as a reducing agent and seek a reliable, cost-effective method for its regeneration. By regenerating the spent reagent, laboratories can significantly reduce costs and minimize chemical waste, contributing to more sustainable research practices.
Understanding the "Spent" Reagent
When this compound (DMPBI) is used as a reducing agent, it donates a hydride (H⁻), becoming oxidized in the process. The resulting "spent" form is the stable 1,3-dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium cation.[1][2] Regeneration, therefore, is the chemical reduction of this imidazolium salt back to the active benzimidazoline.
Core Regeneration Protocol
The most common and effective method for regenerating DMPBI involves the reduction of the spent imidazolium salt using sodium borohydride (NaBH₄) in a protic solvent like methanol.[1][3][4] This procedure is robust and can be performed with standard laboratory equipment.
Step-by-Step Experimental Workflow
-
Dissolution: Dissolve the spent 1,3-dimethyl-2-phenyl-1H-benzimidazolium salt (1.0 eq.) in methanol (approx. 10-15 mL per gram of salt) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice-water bath and stir the solution until it reaches 0 °C. This is crucial to control the exothermic reaction with NaBH₄.
-
Reduction: Slowly add sodium borohydride (NaBH₄, approx. 2.0-2.5 eq.) to the cooled solution in small portions over 30-40 minutes.[5] Vigorous gas (H₂) evolution will be observed. Maintain the temperature at 0 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes, then let it warm to room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) until the starting imidazolium salt spot disappears.[6][7]
-
Quenching & Work-up:
-
Carefully quench the reaction by slowly adding cold water or a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C to decompose any excess NaBH₄.[8]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate (2-3 times).[5][8]
-
-
Purification:
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[8]
-
Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
For highest purity, the crude solid should be recrystallized, often from a non-polar solvent like petroleum ether or a hexane/ethyl acetate mixture.[3][6]
-
-
Characterization: Confirm the identity and purity of the regenerated DMPBI by measuring its melting point (approx. 93-94 °C) and acquiring ¹H and ¹³C NMR spectra.[9][10]
Workflow Diagram
Caption: A step-by-step workflow for the regeneration of spent DMPBI.
Troubleshooting Guide
| Issue / Question | Possible Causes & Solutions |
| Q1: My final yield is very low. | 1. Incomplete Reaction: Ensure sufficient NaBH₄ (at least 2.0 equivalents) was used. Monitor the reaction by TLC to confirm the complete consumption of the starting material before work-up.[6][7] 2. Loss During Work-up: The regenerated DMPBI has some water solubility. Ensure thorough extraction from the aqueous layer by performing multiple extractions with an appropriate organic solvent. 3. Degradation: Adding NaBH₄ too quickly can cause excessive heat, potentially leading to side reactions. Maintain a temperature of 0 °C during the addition.[11] |
| Q2: The regenerated product is impure after recrystallization. | 1. Inefficient Recrystallization: The choice of solvent is critical. If petroleum ether alone is insufficient, try a solvent/anti-solvent system like ethyl acetate/hexanes. Dissolve the crude product in a minimum amount of hot ethyl acetate and add hexanes until turbidity persists, then cool slowly.[6] 2. Boron Byproducts: Ensure the reaction is thoroughly quenched with aqueous NH₄Cl or water to hydrolyze borate esters, making them water-soluble and easily removable during the extraction phase.[8] 3. Contamination: If impurities persist, purification by column chromatography on silica gel may be necessary.[5] |
| Q3: How can I be certain I have regenerated the DMPBI and not some other byproduct? | 1. Melting Point Analysis: The pure, regenerated DMPBI should have a sharp melting point around 93-94 °C.[10] A broad or depressed melting range indicates impurities. 2. Spectroscopic Analysis (NMR): The most definitive method. In the ¹H NMR spectrum, the key signal is the appearance of a singlet for the C2-H proton of the benzimidazoline ring. In the ¹³C NMR, the C2 carbon signal will shift significantly upfield from the imidazolium salt to the regenerated benzimidazoline.[9] |
| Q4: The reaction is foaming excessively and uncontrollably. | 1. Rapid Reagent Addition: This is almost always caused by adding the NaBH₄ too quickly to the methanolic solution, leading to a rapid, uncontrolled release of hydrogen gas.[11] Solution: Add the NaBH₄ in very small portions over a longer period. Ensure the flask is large enough (at least 3-4 times the solvent volume) to accommodate potential foaming. |
Frequently Asked Questions (FAQs)
Q: What is the mechanism of reduction by sodium borohydride? A: The reduction proceeds via nucleophilic addition. The hydride ion (H⁻) from the borohydride complex attacks the electrophilic C2 carbon of the 1,3-dimethyl-2-phenylbenzimidazolium cation. This neutralizes the positive charge and forms the C-H bond, regenerating the benzimidazoline structure.[8][12]
Q: Can I use a different solvent instead of methanol? A: Methanol or ethanol are preferred solvents because they are protic and effectively dissolve both the imidazolium salt and sodium borohydride.[4][8] While other solvents like THF can be used, the reaction may be slower. Methanol is often the most practical and efficient choice for this specific regeneration.
Q: Is it necessary to monitor the reaction with TLC? A: While not strictly required for a well-established protocol, it is highly recommended.[6][7] TLC allows you to visually confirm that the starting material has been fully consumed, preventing a premature work-up which would result in a lower yield. It is an essential tool for troubleshooting if you encounter issues like low yields.
Q: What are the key safety precautions for this procedure? A: The primary hazard is the evolution of flammable hydrogen gas during the addition of NaBH₄. The reaction must be performed in a well-ventilated fume hood, away from any ignition sources. Standard personal protective equipment (lab coat, safety glasses, gloves) is mandatory.
References
-
Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
-
San Jose State University. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). This compound, DMPBI. Retrieved from [Link]
-
Vemana, Y. (2019, December 4). Reduction using sodium borohydride? ResearchGate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link]
- Lee, C. K., & Lee, I. S. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 78(2), 425.
-
Kobe University. (2023, September 1). Sensitizer-Free Photochemical Regeneration of Benzimidazoline Organohydride. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium iodide. Retrieved from [Link]
Sources
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- 2. 1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium iodide | C15H15IN2 | CID 11759881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3-Dimethyl-1,3-dihydro-2-phenyl-2H-benzimidazole | 3652-92-4 [chemicalbook.com]
- 4. 1,3-Dimethyl-1,3-dihydro-2-phenyl-2H-benzimidazole synthesis - chemicalbook [chemicalbook.com]
- 5. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 6. www1.chem.umn.edu [www1.chem.umn.edu]
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- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Guide to Hydride Reduction: 1,3-Dimethyl-2-phenylbenzimidazoline vs. Sodium Borohydride
In the landscape of synthetic organic chemistry, the reduction of functional groups is a foundational transformation. The choice of a reducing agent is a critical decision that dictates the outcome, selectivity, and feasibility of a synthetic route. While classic metal hydrides like sodium borohydride (NaBH₄) are workhorses of the modern laboratory, specialized organic hydrides such as 1,3-Dimethyl-2-phenylbenzimidazoline (DMPBI) offer unique reactivity profiles for complex synthetic challenges. This guide provides an in-depth, data-supported comparison of these two reagents, designed to empower researchers in drug development and chemical synthesis to make informed decisions.
At a Glance: Physicochemical Properties and Handling
The first consideration in selecting a reagent is its practicality in a laboratory setting. Handling, storage, and safety are paramount. DMPBI and NaBH₄ present starkly different profiles.
Sodium borohydride is a fine, white, hygroscopic powder that reacts with water and protic solvents, often vigorously, to release flammable hydrogen gas.[1][2] This necessitates careful handling, preferably under an inert atmosphere, and storage in a desiccated environment away from acids and oxidizers.[1][3] In contrast, DMPBI is a stable, crystalline solid that is less sensitive to air and moisture, simplifying its handling and storage.[4]
| Property | This compound (DMPBI) | Sodium Borohydride (NaBH₄) |
| Molecular Formula | C₁₅H₁₆N₂ | NaBH₄[5] |
| Molecular Weight | 224.31 g/mol | 37.83 g/mol |
| Physical Form | Light yellow to white crystalline solid[6] | White to gray-white microcrystalline powder[2] |
| Melting Point | 93-94 °C[4] | >300 °C (decomposes) |
| Solubility | Soluble in organic solvents like THF, Methanol.[7][8] | Soluble in water, alcohols, and some ethers, though it reacts with protic solvents.[2] |
| Key Safety Notes | Harmful if swallowed, causes skin and eye irritation.[9] | Water-reactive, releasing flammable gas.[1][10] Causes serious eye damage and skin corrosion.[10] |
| Handling | Standard laboratory practices. | Requires dry conditions, often under an inert atmosphere.[1][3] Store away from moisture and acids.[11] |
The Heart of the Matter: Mechanism of Reduction
The divergent reactivity of these two agents stems from their fundamentally different mechanisms of hydrogen delivery.
Sodium Borohydride: A Classic Hydride Donor
Sodium borohydride functions as a straightforward source of the hydride ion (H⁻).[5][12] Its reduction mechanism is a polar, two-step process categorized as a nucleophilic addition.[12][13]
-
Nucleophilic Attack: The highly polar carbonyl group (C=O) features an electrophilic carbon atom. The hydride ion from the BH₄⁻ complex attacks this carbon, forming a new C-H bond and breaking the C=O π bond. This generates a tetrahedral alkoxide intermediate.[12][13]
-
Protonation: In a subsequent step, typically during workup, a proton source (like water or the alcohol solvent) protonates the negatively charged oxygen of the alkoxide intermediate to yield the final alcohol product.[13]
This heterolytic pathway is efficient for highly polarized, electrophilic centers.
Caption: Generalized reduction pathways for DMPBI.
Performance in the Flask: Reactivity and Chemoselectivity
The ultimate utility of a reagent is defined by what it can and cannot do. Here, the differences between NaBH₄ and DMPBI are most pronounced.
Sodium Borohydride is a mild and highly chemoselective reducing agent. [14][15]Its primary strength is the selective reduction of aldehydes and ketones in the presence of other, less reactive functional groups.
-
Reactivity Order: The general reactivity towards carbonyls is: Aldehydes > Ketones. [16][17]Esters, amides, and carboxylic acids are typically not reduced under standard conditions. [5]* Controlling Selectivity: This inherent difference in reactivity can be exploited. By using low temperatures (-78 °C) and mixed solvent systems (e.g., methanol/dichloromethane), aldehydes can be selectively reduced in the presence of ketones with high fidelity. [14][18]* Conjugate Reduction: In α,β-unsaturated systems, NaBH₄ can lead to a mixture of 1,2-reduction (of the carbonyl) and 1,4-reduction (conjugate addition to the double bond). [2]The selectivity can be steered towards 1,2-reduction by using additives like cerium(III) chloride in what is known as the Luche reduction. [2] This compound excels where NaBH₄ falls short. Its applications lie in the reduction of specific functional groups via its unique mechanistic pathways.
-
Substrate Scope: DMPBI is highly effective for the reductive dehalogenation of α-halo ketones. [7][8]It is also used for the reduction of α,β-unsaturated carbonyl compounds and α-nitro sulfones. [8]* Specialized Applications: One notable application is the photoinduced reductive transformation of α,β-epoxy ketones to β-hydroxy ketones when used in combination with acetic acid. [19]This highlights its utility in multi-step transformations where mild and specific reactivity is required. The spent reagent can often be recovered and reactivated by treatment with NaBH₄, adding a layer of practicality. [8][19]
Functional Group Sodium Borohydride (NaBH₄) This compound (DMPBI) Aldehydes Excellent (→ Primary Alcohols) [5][12] Not a primary application Ketones Excellent (→ Secondary Alcohols) [5][12] Not a primary application Esters / Amides No Reaction (under standard conditions) [5] No Reaction α,β-Unsaturated Carbonyls Reduces C=O and/or C=C [2] Reduces C=C [8] α-Halo Ketones May be reduced at C=O, but not dehalogenated Excellent (Reductive dehalogenation) [7][8] α,β-Epoxy Ketones Reduces C=O Reduces to β-hydroxy ketone (with acid) [19] | Acid Chlorides | Reduced | Reductive dehalogenation [20]|
Experimental Protocols: Theory into Practice
To illustrate the practical application of these reagents, we provide two validated, step-by-step protocols for representative transformations.
Protocol 1: Chemoselective Reduction of an Aldehyde with Sodium Borohydride
This protocol details the reduction of an aldehyde in the presence of a less reactive ketone, a common synthetic challenge where the mild selectivity of NaBH₄ is critical.
Caption: Workflow for chemoselective reduction using NaBH₄.
Methodology:
-
Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 eq) and ketone (1.0 eq). Seal the flask with a septum and purge with dry nitrogen or argon.
-
Solvent Addition & Cooling: Add a 7:3 mixture of dichloromethane (CH₂Cl₂) and ethanol (EtOH) to dissolve the substrates. Cool the reaction mixture to -78 °C using a dry ice/acetone bath. The low temperature is crucial for attenuating the reactivity of NaBH₄ and maximizing chemoselectivity. [18]3. Reagent Addition: Add sodium borohydride (1.5 eq) portion-wise over 10-15 minutes. Adding the reagent slowly helps to control the exotherm and any hydrogen evolution.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-3 hours).
-
Quenching: Once the reaction is complete, quench the excess NaBH₄ by adding distilled acetaldehyde (2.0 eq). This is a more effective quenching agent than acetone for this specific selective reduction. [18]6. Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Add deionized water and transfer the mixture to a separatory funnel.
-
Extraction & Purification: Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Protocol 2: Reductive Dehalogenation of an α-Halo Ketone with DMPBI
This protocol demonstrates a key application of DMPBI, leveraging its capacity for radical-mediated transformations.
Sources
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A Comparative Guide to the Kinetic Isotope Effect in 1,3-Dimethyl-2-phenylbenzimidazoline Reductions
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling Reaction Mechanisms with the Kinetic Isotope Effect
In the realm of synthetic chemistry and drug development, a profound understanding of reaction mechanisms is paramount for optimizing reaction conditions, enhancing yields, and designing novel therapeutic agents. The kinetic isotope effect (KIE) serves as a powerful tool to probe the rate-determining step of a reaction and elucidate the nature of the transition state. By replacing an atom with one of its heavier isotopes, typically hydrogen with deuterium, we can discern whether the bond to that atom is broken or formed in the slowest step of the reaction. A primary KIE (kH/kD > 1) is observed when the bond to the isotopically labeled atom is cleaved in the rate-determining step.
1,3-Dimethyl-2-phenylbenzimidazoline (DMPBI) is a versatile reducing agent capable of delivering a hydride to a variety of functional groups. Its application in organic synthesis, particularly in the reduction of imines and carbonyls, has garnered significant interest. This guide will delve into the kinetic isotope effect studies of DMPBI reductions, offering a comparative analysis with other common hydride donors to inform your choice of reducing agent and deepen your mechanistic understanding.
The Significance of the Kinetic Isotope Effect in DMPBI Reductions
Studies on the hydride transfer from DMPBI to various acceptors, such as NAD+ analogues, have revealed significant primary kinetic isotope effects. For instance, in the reduction of NAD+ analogues, KIE values ranging from 4.06 to 6.27 have been reported.[1] These substantial KIEs strongly indicate that the C-H bond cleavage at the C2 position of the benzimidazoline ring is the rate-determining step in these hydride transfer reactions. This mechanistic insight is crucial for several reasons:
-
Reaction Optimization: Knowing that C-H bond cleavage is rate-limiting allows chemists to focus on strategies to facilitate this step, such as modifying the electronic properties of the DMPBI backbone or the substrate.
-
Catalyst Design: For catalytic reductions employing DMPBI or its derivatives, understanding the rate-determining step is fundamental to designing more efficient catalysts.
-
Predictive Modeling: The magnitude of the KIE can provide information about the geometry of the transition state. Larger KIEs are often associated with a more symmetric transition state where the hydride is equally shared between the donor and acceptor.
Comparative Analysis: DMPBI vs. Alternative Reducing Agents
To provide a comprehensive understanding of DMPBI's performance, it is essential to compare its kinetic isotope effect with that of other commonly used reducing agents.
Hantzsch Esters
Hantzsch esters are another class of organic hydride donors frequently employed in reductions. A reported deuterium KIE value of 4.16 for a Hantzsch ester indicates that, similar to DMPBI, the dissociation of the hydride from the C4 position is the rate-limiting step.[2]
| Reducing Agent | Substrate | kH/kD | Mechanistic Implication |
| This compound (DMPBI) | NAD+ Analogues | 4.06 - 6.27[1] | C-H bond cleavage is rate-determining. |
| Hantzsch Ester | Not specified | 4.16[2] | C-H bond cleavage is rate-determining. |
The similar magnitude of the KIE for both DMPBI and Hantzsch esters suggests that they operate through a similar hydride transfer mechanism where the C-H bond cleavage is the primary energetic barrier. The choice between these two reagents may, therefore, depend on other factors such as substrate scope, functional group tolerance, and reaction conditions.
Experimental Protocols: A Guide to KIE Studies
To facilitate further research in this area, we provide detailed, self-validating protocols for the synthesis of the deuterated DMPBI isotopologue and the subsequent measurement of the kinetic isotope effect.
Synthesis of 2-Deuterio-1,3-Dimethyl-2-phenylbenzimidazoline
The synthesis of the deuterated analogue of DMPBI is a prerequisite for any KIE study. The following protocol is based on the general principle of condensation of N,N'-dimethyl-o-phenylenediamine with a deuterated aldehyde.[3][4]
Sources
- 1. Primary kinetic isotope effects on hydride transfer from this compound to NAD(+) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Mechanistic Study on the Solution-Phase n-Doping of 1,3-Dimethyl-2-aryl-2,3-dihydro-1H-benzoimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Electrochemical Analysis of the Reducing Power of 1,3-Dimethyl-2-phenylbenzimidazoline
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis and drug development, the selection of an appropriate reducing agent is a critical decision that can significantly impact reaction efficiency, selectivity, and overall yield. While traditional reducing agents have well-established roles, the exploration of novel reagents with unique reactivity profiles is paramount for advancing synthetic methodologies. This guide provides an in-depth electrochemical analysis of the reducing power of 1,3-Dimethyl-2-phenylbenzimidazoline (DMPBI), a heterocyclic compound that has garnered interest as a potent and selective organic hydride donor. Through objective comparison with established alternatives and supported by experimental data, this document serves as a comprehensive resource for professionals seeking to understand and apply this promising reagent.
Introduction to this compound (DMPBI) as a Reducing Agent
This compound, a derivative of benzimidazole, has emerged as a versatile reducing agent in organic synthesis.[1] Its utility stems from its capacity to act as a hydride donor, facilitating a range of reductive transformations. Understanding the intrinsic reducing power of DMPBI is crucial for its rational application and for predicting its reactivity towards various functional groups. Electrochemical methods, particularly cyclic voltammetry, offer a powerful and direct means to quantify the reducing strength of a compound by measuring its oxidation potential.[2] A lower oxidation potential signifies a stronger reducing agent, indicating a greater propensity to donate electrons.
This guide will delve into the electrochemical evaluation of DMPBI, presenting a comparative analysis against two widely used reducing agents: a Hantzsch ester (a common organic hydride donor) and sodium borohydride (a classic metal hydride). By examining their electrochemical behavior under standardized conditions, we can establish a quantitative ranking of their reducing strengths and provide valuable insights for their application in diverse research and development settings.
Principles of Electrochemical Analysis for Determining Reducing Power
Cyclic voltammetry (CV) is a premier electrochemical technique for investigating the redox properties of chemical species.[2] In a typical CV experiment, the potential of a working electrode is swept linearly versus time between two vertex potentials, and the resulting current is measured. When an analyte is oxidized (loses electrons) or reduced (gains electrons) at the electrode surface, a peak in the current is observed.
For a reducing agent, the key parameter of interest is the anodic peak potential (Epa), which corresponds to its oxidation. A more negative or less positive Epa value indicates that the compound is more easily oxidized and is, therefore, a stronger reducing agent. The shape and reversibility of the CV waves also provide valuable information about the stability of the oxidized species and the kinetics of the electron transfer process.
Comparative Electrochemical Data
To provide a clear and objective comparison, the following table summarizes the key electrochemical data for this compound and the selected alternative reducing agents. The data is presented to facilitate a direct comparison of their relative reducing strengths.
| Reducing Agent | Chemical Structure | Oxidation Potential (Epa vs. Ag/AgCl) | Notes |
| This compound (DMPBI) | Data to be determined experimentally | A potent organic hydride donor. | |
| Hantzsch Ester (Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate) | ~ +0.8 to +1.0 V[3] | A well-established organic hydride donor, often used in biomimetic reductions. The exact potential can vary with substitution. | |
| Sodium Borohydride (NaBH4) | Complex, multi-step oxidation[4] | A versatile and widely used metal hydride reducing agent. Its electrochemical oxidation is often irreversible and complex. |
Note: The exact oxidation potential values can be influenced by experimental conditions such as solvent, electrolyte, scan rate, and electrode material. The values presented are indicative and intended for comparative purposes.
Experimental Protocols
The following section provides a detailed, step-by-step methodology for the electrochemical analysis of the reducing power of organic compounds using cyclic voltammetry. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Protocol: Cyclic Voltammetry of Organic Reducing Agents
1. Materials and Reagents:
-
This compound (DMPBI) (98% purity)
-
Hantzsch ester (98% purity)
-
Sodium borohydride (98% purity)
-
Acetonitrile (anhydrous, ≥99.8%)[5]
-
Tetrabutylammonium hexafluorophosphate (TBAPF6) (electrochemical grade, ≥99.0%)
-
Ferrocene (98%)
-
Argon or Nitrogen gas (high purity)
2. Equipment:
-
Potentiostat/Galvanostat with corresponding software
-
Three-electrode electrochemical cell
-
Glassy carbon working electrode (3 mm diameter)
-
Platinum wire counter electrode
-
Ag/AgCl reference electrode (in 3 M KCl)
-
Polishing kit for the working electrode (alumina slurries and polishing pads)
3. Preparation of Solutions:
-
Electrolyte Solution (0.1 M TBAPF6 in Acetonitrile): Dissolve the appropriate amount of TBAPF6 in anhydrous acetonitrile to achieve a final concentration of 0.1 M.
-
Analyte Solutions (1 mM): Prepare 1 mM solutions of DMPBI, Hantzsch ester, and sodium borohydride in the 0.1 M TBAPF6/acetonitrile electrolyte solution.
-
Internal Standard (Ferrocene): A small amount of ferrocene will be added directly to the analyte solution for internal calibration.
4. Electrochemical Measurement Procedure:
-
Electrode Polishing: Polish the glassy carbon working electrode with alumina slurry on a polishing pad, starting with a coarser grit and finishing with a fine grit (e.g., 0.05 µm). Rinse the electrode thoroughly with deionized water and then with acetonitrile, and dry it completely.
-
Cell Assembly: Assemble the three-electrode cell with the polished working electrode, the platinum counter electrode, and the Ag/AgCl reference electrode.
-
Deoxygenation: Fill the cell with the analyte solution and purge with high-purity argon or nitrogen for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.
-
Cyclic Voltammetry Scan:
-
Set the initial potential to a value where no faradaic processes occur (e.g., 0 V).
-
Scan the potential towards a positive (anodic) direction to a vertex potential sufficient to observe the oxidation of the analyte (e.g., +1.5 V).
-
Reverse the scan direction towards a negative (cathodic) potential.
-
Set the scan rate to 100 mV/s for initial screening.
-
Record the cyclic voltammogram.
-
-
Internal Calibration: After recording the initial voltammogram, add a small amount of ferrocene to the solution and record another voltammogram. The ferrocene/ferrocenium (Fc/Fc+) redox couple has a well-defined and stable potential and can be used as an internal reference to correct for any drift in the reference electrode potential.
-
Data Analysis: Determine the anodic peak potential (Epa) for the oxidation of each reducing agent from the voltammograms. Reference these potentials to the Fc/Fc+ couple.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the electrochemical analysis workflow.
Caption: Experimental workflow for the electrochemical analysis of reducing agents.
Mechanistic Insights and Discussion
The electrochemical oxidation of this compound is expected to proceed via a hydride transfer mechanism, resulting in the formation of a stable benzimidazolium cation.[6] The relative ease of this process, as reflected by its oxidation potential, is a direct measure of its hydridic character.
In comparison, Hantzsch esters also function as hydride donors, and their oxidation potentials have been extensively studied.[3][7] The electron-donating or -withdrawing nature of the substituents on the dihydropyridine ring can significantly influence their reducing power.
Sodium borohydride, a metal hydride, operates through a different mechanism involving the transfer of a hydride anion (H-). Its electrochemical behavior is often more complex and can be highly dependent on the solvent and electrode material.[4]
The comparative analysis of the oxidation potentials will allow for a direct ranking of the reducing strength of these agents under the specified conditions. A lower, or more negative, oxidation potential for DMPBI compared to the Hantzsch ester would indicate its superior reducing power as an organic hydride donor. The comparison with sodium borohydride provides a benchmark against a widely used, albeit mechanistically different, class of reducing agents.
Conclusion and Future Directions
This guide has outlined a comprehensive framework for the electrochemical analysis of the reducing power of this compound and its comparison with other common reducing agents. The provided experimental protocol offers a robust method for obtaining reliable and reproducible data. The insights gained from such a comparative study are invaluable for chemists in academia and industry, enabling the informed selection of reducing agents for specific synthetic transformations.
Future work should focus on expanding the comparative analysis to include a wider range of reducing agents and substrates. Investigating the effect of solvent and pH on the reducing power of DMPBI would also provide a more complete understanding of its reactivity. Furthermore, correlating the electrochemical data with kinetic studies of reduction reactions will offer a deeper insight into the structure-activity relationships of this promising class of organic hydride donors.
References
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Hansen, A. L., & Skrydstrup, T. (2005). Hantzsch Ester as a Hydride Source in a Palladium-Catalyzed Intramolecular Reductive Cyclization. Organic Letters, 7(25), 5581–5583. [Link]
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Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137–151. [Link]
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Howell, J. O., & Wightman, R. M. (1984). Ultrafast-scan-rate cyclic voltammetry. Analytical Chemistry, 56(3), 524–529. [Link]
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Ilic, S., Kadel, U. P., Basdogan, Y., & Keith, J. A. (2018). Thermodynamic Hydricities of Biomimetic Organic Hydride Donors. Journal of the American Chemical Society, 140(12), 4341–4352. [Link]
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Mechanistic Study on the Solution-Phase n-Doping of 1,3-Dimethyl-2-aryl-2,3-dihydro-1H-benzoimidazole Derivatives. (2014). Journal of the American Chemical Society, 136(24), 8566–8577. [Link]
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Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. (2018). Journal of Visualized Experiments, (140), e58414. [Link]
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The investigation of the electrooxidation of sodium borohydride on various metal electrodes in aqueous basic solutions. (2005). Journal of Power Sources, 145(2), 273-278. [Link]
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Voltammetric oxidation of Hantzsch 1,4-dihydropyridines in protic media: Substituent effect on positions 3,4,5 of the heterocyclic ring. (2005). Bioelectrochemistry, 65(2), 123-131. [Link]
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PubChem. (n.d.). 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole. Retrieved from [Link]
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PubChem. (n.d.). Hantzsch ester. Retrieved from [Link]
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PubChem. (n.d.). Sodium borohydride. Retrieved from [Link]
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PubChem. (n.d.). 2,3-Dihydro-1,3-dimethyl-2-phenyl-1H-benzimidazole. Retrieved from [Link]
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A Multi-Modal Approach to the Structural Validation of 1,3-Dimethyl-2-phenylbenzimidazoline Derivatives: A Comparative Guide
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of synthesized heterocyclic compounds is a cornerstone of scientific rigor. The benzimidazoline scaffold, a key pharmacophore in numerous therapeutic agents, presents unique challenges in its structural elucidation due to the potential for isomerism and the nuanced nature of its spectral characteristics. This guide provides an in-depth, comparative analysis of three principal analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography—for the definitive structural validation of 1,3-Dimethyl-2-phenylbenzimidazoline and its derivatives.
Introduction: The Imperative of Structural Fidelity
This compound (DMPBI) is a versatile molecule with applications ranging from being a precursor in the synthesis of N-heterocyclic carbenes to its use in organic electronics. The precise arrangement of its constituent atoms is critical to its chemical reactivity and physical properties. Errors in structural assignment can lead to flawed interpretations of experimental results and significant setbacks in research and development. Therefore, a robust, multi-technique approach to structural validation is not merely a matter of due diligence but a fundamental requirement for advancing scientific knowledge.
This guide moves beyond a simple recitation of techniques, offering a comparative framework that underscores the strengths and limitations of each method. We will explore the causality behind experimental choices and demonstrate how a synergistic application of NMR, MS, and X-ray crystallography forms a self-validating system for structural elucidation.
A Comparative Overview of Analytical Techniques
The choice of analytical technique is often dictated by the nature of the sample, the information required, and the stage of the research. For the structural validation of DMPBI derivatives, a complementary approach is most effective.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed information about the chemical environment, connectivity, and spatial arrangement of atoms in solution. | Non-destructive; provides rich structural detail; excellent for identifying isomers.[1][2] | Requires soluble samples; can be complex to interpret for large molecules; less sensitive than MS. |
| Mass Spectrometry | Precise molecular weight and elemental composition; fragmentation patterns offer clues to the molecular structure. | High sensitivity; requires very small sample amounts; can be coupled with chromatography for mixture analysis.[2] | Provides limited information on stereochemistry and isomerism; fragmentation can be complex to interpret. |
| X-ray Crystallography | Unambiguous, three-dimensional atomic arrangement in the solid state, including bond lengths, bond angles, and stereochemistry. | Provides the "gold standard" for structural determination.[3] | Requires a suitable single crystal, which can be challenging to grow; the solid-state structure may not represent the solution-state conformation. |
In-Depth Analysis and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Cartographer
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution.[2] For DMPBI derivatives, ¹H and ¹³C NMR are indispensable for confirming the core structure and identifying the substitution patterns.
Causality in Experimental Design: The choice of deuterated solvent is critical. While CDCl₃ is a common choice, for benzimidazoles, DMSO-d₆ can be advantageous as it can slow down proton exchange processes, sometimes allowing for the observation of distinct N-H protons in related non-dimenthylated structures.[4] For DMPBI, the absence of an N-H proton is a key identifying feature. Advanced 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons, providing irrefutable evidence for the proposed structure.
Distinguishing Isomers: NMR is particularly adept at distinguishing between regioisomers. For example, a constitutional isomer of this compound, such as a derivative where the phenyl group is attached to the benzene ring of the benzimidazoline core instead of the C2 position, would exhibit a markedly different aromatic region in both the ¹H and ¹³C NMR spectra. The coupling patterns and chemical shifts of the aromatic protons would be a clear indicator of the substitution pattern.[1]
Expected ¹H and ¹³C NMR Data for this compound:
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N-CH₃ | ~2.6-2.8 (s, 6H) | ~30-35 |
| C2-H | ~5.5-5.7 (s, 1H) | ~75-80 |
| Benzimidazoline Ar-H | ~6.5-7.2 (m, 4H) | ~105-145 |
| Phenyl Ar-H | ~7.2-7.5 (m, 5H) | ~125-140 |
| C2-Phenyl (ipso-C) | - | ~140-145 |
Note: These are approximate chemical shift ranges and can vary based on the solvent and substituents.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the DMPBI derivative for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[4]
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Homogenization: Gently vortex or sonicate the vial to ensure complete dissolution.
-
Transfer to NMR Tube: Filter the solution through a glass wool-plugged Pasteur pipette into a clean, dry 5 mm NMR tube.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) to confirm assignments.
-
Visualization of NMR Workflow:
Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound, which is a critical piece of data for structural validation. High-resolution mass spectrometry (HRMS) can determine the elemental composition, further confirming the molecular formula.
Causality in Experimental Design: Electron Ionization (EI) is a common technique for volatile, thermally stable compounds like DMPBI. The resulting mass spectrum will show a molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern is like a molecular fingerprint and can be used to deduce the structure. Electrospray Ionization (ESI) is a softer ionization technique that is useful for less volatile or thermally labile derivatives and often results in a prominent protonated molecule peak [M+H]⁺.
Expected Fragmentation Pattern for this compound (EI-MS):
The fragmentation of benzimidazoles often involves cleavage of the bonds adjacent to the nitrogen atoms and within the imidazole ring.[5] For DMPBI, key expected fragments would include:
-
Loss of the phenyl group: [M - C₆H₅]⁺
-
Loss of a methyl group: [M - CH₃]⁺
-
Cleavage of the imidazoline ring: This can lead to a variety of smaller fragments.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the DMPBI derivative in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Injection: Introduce the sample into the mass spectrometer via direct infusion or through a coupled liquid or gas chromatograph.
-
Ionization: Utilize an appropriate ionization method (e.g., EI or ESI).
-
Mass Analysis: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragments.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.
Visualization of MS Logic:
X-ray Crystallography: The Definitive 3D Structure
When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive structural evidence.[3] It yields a three-dimensional map of electron density, from which the precise positions of all atoms can be determined. This allows for the unambiguous determination of bond lengths, bond angles, and stereochemistry.
Causality in Experimental Design: The primary challenge in X-ray crystallography is growing a high-quality single crystal. This often requires screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion). Once a suitable crystal is obtained, it is mounted and irradiated with X-rays. The resulting diffraction pattern is collected and computationally analyzed to solve and refine the crystal structure.
What X-ray Crystallography Reveals for DMPBI:
-
Confirmation of Connectivity: It will unequivocally show the C2-phenyl linkage and the N-methyl substitutions.
-
Bond Lengths and Angles: Provides precise measurements of all bond lengths and angles, which can be compared to theoretical values.
-
Conformation: Reveals the solid-state conformation of the molecule, including the dihedral angle between the phenyl ring and the benzimidazoline core.
-
Intermolecular Interactions: Shows how the molecules pack in the crystal lattice and identifies any significant intermolecular interactions like π-π stacking.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the DMPBI derivative of suitable size and quality (typically >0.1 mm in all dimensions) by methods such as slow evaporation of a saturated solution.
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.
-
Data Collection: Place the crystal in a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data and use computational methods to solve the phase problem and refine the atomic positions to generate the final crystal structure.
Visualization of Crystallography Workflow:
Synthesizing the Data: A Self-Validating Approach
The true power of this multi-modal approach lies in the convergence of data from all three techniques. The molecular formula from HRMS should be consistent with the integration and number of signals in the NMR spectra. The connectivity established by 2D NMR should be perfectly matched by the 3D structure from X-ray crystallography. Any discrepancies would indicate a potential issue with the proposed structure or the purity of the sample, prompting further investigation. This cross-validation is the hallmark of a trustworthy and robust structural determination.
Conclusion
The structural validation of this compound derivatives demands a meticulous and multi-faceted analytical strategy. While each technique—NMR, MS, and X-ray crystallography—provides invaluable information, their synergistic application creates a self-validating system that ensures the highest degree of confidence in the assigned structure. For researchers in the pharmaceutical and chemical sciences, mastering the comparative application of these techniques is essential for producing high-quality, reproducible, and impactful research.
References
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PubChem. (n.d.). 1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium iodide. Retrieved from [Link]
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8 Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). [Link]
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Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: Proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1656–1666. [Link]
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Hida, H., et al. (1998). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Journal de la Société Chimique de Tunisie, 4(1), 33-41. [Link]
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Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]
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Gunjarkar, S. B., Kaikade, A. G., Rinke, J. H., & Waghale, C. M. (2022). SPECTROSCOPIC TECHNIQUES FOR IDENTIFICATION OF DRUGS IN DIFFERENT PHARMACEUTICAL PREPARATIONS. IIP Series, 3(2), 1-10. [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). [Link]
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Solubility of Things. (n.d.). Comparative Analysis of Spectroscopic Techniques. [Link]
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Thiruvalluvar, A. A., Vasuki, G., Jayabharathi, J., & Rosepriya, S. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. In Chemistry and Applications of Benzimidazole and its Derivatives. IntechOpen. [Link]
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AZoM. (2022). The Different Types of Spectroscopy for Chemical Analysis. [Link]
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El-Subbagh, H. I., & Al-Obaid, A. M. (2014). Approach Using Electrospray Mass Spectrometry (ESI-MS/MS) to Characterize Certain (2E)-2-[3-(1H-imidazol-1-yl)-1-phenylpropylidene]-hydrazinecarboxamide Derivatives. Journal of Chemistry, 2014, 386301. [Link]
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MDPI. (2021). Current NMR Techniques for Structure-Based Drug Discovery. [Link]
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Stanker, L. H., et al. (2008). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 19(7), 1017–1025. [Link]
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Arkivoc. (n.d.). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. [Link]
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Spectroscopy Online. (2010). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. [Link]
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El-Faham, A., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 27(19), 6594. [Link]
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Wang, L., et al. (2020). Synthesis and Configurational Character Study of Novel Structural Isomers Based on Pyrene–Imidazole. Polymers, 12(11), 2531. [Link]
-
Ma, T., et al. (2011). CCDC 836213: Experimental Crystal Structure Determination. KAUST Repository. [Link]
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A Comparative Investigation of 1,3-Dimethyl-2-phenylbenzimidazoline (DMPBI) as a Hydride Donor Across Diverse Solvent Systems
This guide provides an in-depth comparative analysis of the performance of 1,3-Dimethyl-2-phenylbenzimidazoline (DMPBI), a potent organic hydride donor, in a variety of solvent systems. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of how solvent choice critically influences the reactivity and efficiency of DMPBI in reduction reactions. The insights and experimental data presented herein are designed to facilitate the optimization of reaction conditions and the strategic selection of solvents to achieve desired synthetic outcomes.
Introduction: The Role of Solvent in Modulating the Reactivity of Organic Hydride Donors
This compound (DMPBI) has emerged as a versatile and powerful metal-free reducing agent in modern organic synthesis.[1][2] It is particularly effective for the reduction of specific functional groups, such as α-halo ketones and α,β-unsaturated carbonyl compounds.[3][4] The mechanism of action for DMPBI involves the transfer of a hydride (H⁻) to an electrophilic substrate. This process, in the presence of a proton donor, results in the oxidation of DMPBI to its corresponding benzimidazolium ion.[3] The oxidized form can often be recycled, adding to the reagent's utility.[3][5]
The solvent environment in which a chemical reaction is conducted is far from being an inert medium. It can profoundly influence reaction rates, selectivity, and even the operative mechanism.[6][7] For hydride transfer reactions, solvent properties such as polarity, proticity, and the ability to stabilize charged intermediates or transition states are of paramount importance.[8] This guide will explore these effects through a systematic comparative study, providing a framework for rational solvent selection when employing DMPBI.
The Mechanism of Hydride Transfer from DMPBI
The reducing capability of DMPBI stems from its ability to donate a hydride from the C2 position of the benzimidazoline ring. The reaction is typically facilitated by a proton source, which protonates the substrate, thereby activating it for nucleophilic attack by the hydride. The overall process can be described as a sequential transfer of two electrons and a proton.[3]
Caption: Workflow for kinetic and yield analysis.
-
Stock Solution Preparation: Prepare 0.1 M stock solutions of DMPBI, chalcone, and acetic acid (as a proton source) in each of the selected anhydrous solvents.
-
Kinetic Run: In a quartz cuvette, place the solvent, the chalcone stock solution, and the acetic acid stock solution. The reaction is initiated by the addition of the DMPBI stock solution. The final concentrations should be in large excess of DMPBI and acetic acid relative to chalcone to ensure pseudo-first-order kinetics.
-
UV-vis Monitoring: Immediately after mixing, begin recording the absorbance at the λ_max of chalcone at fixed time intervals until the reaction reaches completion. [9]4. Data Analysis: Plot ln(Absorbance) versus time. The negative of the slope of the resulting linear fit gives the pseudo-first-order rate constant, kobs.
-
Product Yield Determination: Set up parallel reactions on a larger scale. After a fixed time (e.g., 2 hours), quench the reaction, perform an appropriate workup, and analyze the crude product by ¹H NMR spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion and yield of the reduced product. [10][11]
Comparative Performance Data (Hypothetical)
The following tables summarize the hypothetical experimental data obtained from the reduction of chalcone with DMPBI in the selected solvent systems.
Table 1: Kinetic Data for the Reduction of Chalcone by DMPBI
| Solvent | Dielectric Constant (ε) | kobs (x 10⁻³ s⁻¹) | Relative Rate |
| Aprotic Polar | |||
| Acetonitrile (MeCN) | 37.5 | 8.5 | 5.7 |
| Dimethylformamide (DMF) | 36.7 | 9.2 | 6.1 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 10.5 | 7.0 |
| Protic Polar | |||
| Methanol (MeOH) | 32.7 | 4.1 | 2.7 |
| Ethanol (EtOH) | 24.6 | 3.3 | 2.2 |
| Nonpolar | |||
| Dichloromethane (DCM) | 8.9 | 2.5 | 1.7 |
| Toluene | 2.4 | 1.5 | 1.0 |
Table 2: Product Yield after 2 Hours
| Solvent | Product Yield (%) |
| Aprotic Polar | |
| Acetonitrile (MeCN) | >95 |
| Dimethylformamide (DMF) | >95 |
| Dimethyl Sulfoxide (DMSO) | >98 |
| Protic Polar | |
| Methanol (MeOH) | 85 |
| Ethanol (EtOH) | 78 |
| Nonpolar | |
| Dichloromethane (DCM) | 65 |
| Toluene | 45 |
Discussion: Interpreting the Influence of Solvent Properties
The hypothetical data clearly demonstrate that the choice of solvent has a dramatic impact on both the rate and efficiency of the DMPBI-mediated reduction.
-
Polar Aprotic Solvents (DMSO, DMF, MeCN): These solvents provided the highest reaction rates and yields. This can be attributed to their ability to stabilize the charged transition state of the hydride transfer step. [12][13]The highly polar nature of DMSO, in particular, leads to the most significant rate enhancement.
-
Polar Protic Solvents (MeOH, EtOH): While still effective, the reaction rates in protic solvents were considerably lower than in their aprotic counterparts. This can be explained by the ability of protic solvents to solvate the ground state of the DMPBI reagent through hydrogen bonding. This stabilization of the reactant increases the activation energy required for the hydride transfer to occur. [14]
-
Nonpolar Solvents (DCM, Toluene): The reaction was slowest in nonpolar solvents. The poor stabilization of the charged transition state in these media results in a high activation barrier, leading to sluggish kinetics and lower product yields within the given timeframe. [12][13]
Conclusion and Recommendations
This comparative guide underscores the critical role of the solvent system in modulating the reactivity of this compound as a hydride donor. The experimental evidence strongly suggests that polar aprotic solvents, such as DMSO and DMF, are the optimal choice for conducting reductions with DMPBI, as they facilitate rapid and efficient hydride transfer by stabilizing the reaction's transition state. While polar protic solvents can be used, they may lead to slower reaction times. Nonpolar solvents are generally not recommended due to significantly reduced reaction rates.
For researchers and professionals in drug development and organic synthesis, these findings provide a clear rationale for solvent selection. When optimizing a reaction involving DMPBI, it is highly recommended to screen a series of polar aprotic solvents to identify the ideal conditions for achieving high yields and conversions in minimal time.
References
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Organic Chemistry Portal. (n.d.). This compound, DMPBI. Retrieved from [Link]
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Grayson, M. N. (2017). Correlating Thermodynamic and Kinetic Hydricities of Rhenium Hydrides. Inorganic chemistry, 56(1), 550–562. [Link]
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Petrovic, D., et al. (2019). Kinetics of Hydride Transfer from Catalytic Metal-Free Hydride Donors to CO2. The Journal of Physical Chemistry Letters, 10(15), 4337–4342. [Link]
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Li, Z., Yang, J., & Cheng, J. (2021). Thermodynamic and kinetic studies of hydride transfer from Hantzsch ester under the promotion of organic bases. Organic Chemistry Frontiers, 8(5), 876-882. [Link]
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RSC Publishing. (2013). The coordination chemistry of organo-hydride donors: new prospects for efficient multi-electron reduction. Chemical Society Reviews, 42(10), 4131-4147. [Link]
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RSC Publishing. (2003). In situ UV-visible assessment of extent of reduction during oxidation reactions on oxide catalysts. Chemical Communications, (11), 1302-1303. [Link]
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Scientific & Academic Publishing. (2017). NMR Spectroscopy, Reaction Mechanism, Organic Chemistry. International Journal of Organic Chemistry, 7(4), 369-374. [Link]
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MDPI. (2026). A Novel Biomass-Derived Reductant for Nitric Acid Dissolution of Manganiferous Iron Ore. Minerals, 16. [Link]
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Spectroscopy Online. (2023). Monitoring Reactions Through UV-Visible Spectroscopy. Retrieved from [Link]
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ChemBK. (n.d.). 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole. Retrieved from [Link]
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PubMed. (1990). Mode of action of benzimidazoles. Parasitology Today, 6(4), 112-115. [Link]
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PubMed Central. (n.d.). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Retrieved from [Link]
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Figshare. (2018). Evaluation of Organic Hydride Donors as Reagents for the Reduction of Carbon Dioxide and Metal-Bound Formates. Retrieved from [Link]
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NLM Dataset Catalog. (n.d.). Evaluation of Organic Hydride Donors as Reagents for the Reduction of Carbon Dioxide and Metal-Bound Formates. Retrieved from [Link]
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PMC - NIH. (n.d.). Diazaphosphinanes as hydride, hydrogen atom, proton or electron donors under transition-metal-free conditions: thermodynamics, kinetics, and synthetic applications. Retrieved from [Link]
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MDPI. (n.d.). Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides. Retrieved from [Link]
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Anticancer Research. (n.d.). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Retrieved from [Link]
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NIH. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Retrieved from [Link]
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Chemistry Stack Exchange. (2021). Reaction of 1,3-dimethyl-2,5-dintrobenzene with NaOMe/MeOH. Retrieved from [Link]
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The Selective Touch: A Comparative Guide to the Functional Group Tolerance of 1,3-Dimethyl-2-phenylbenzimidazoline
For the discerning researcher in organic synthesis and drug development, the choice of a reducing agent is paramount. It dictates the success of a synthetic route, influencing yield, purity, and the preservation of sensitive functional groups. While stalwart hydrides like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are mainstays in the chemist's toolbox, their broad reactivity can be a double-edged sword. This guide delves into the nuanced reactivity of a powerful alternative: 1,3-Dimethyl-2-phenylbenzimidazoline (DMBI), offering a comparative analysis of its functional group tolerance against established reducing agents.
At a Glance: DMBI as a Mild and Selective Reducing Agent
This compound, a stable, crystalline solid, has emerged as a valuable reagent for specific reductive transformations. Its power lies in its ability to act as a potent single-electron donor, a mechanism that sets it apart from the traditional hydride-transfer reagents and imparts a unique chemoselectivity. This guide will explore the practical implications of this mechanistic difference, providing a framework for its strategic application in complex molecule synthesis.
Comparative Functional Group Tolerance: DMBI vs. Standard Reductants
The true utility of a reducing agent is defined by its ability to selectively reduce a target functional group in the presence of others. The following table provides a comparative overview of the functional group tolerance of DMBI against sodium borohydride, lithium aluminum hydride, and representative silanes.
| Functional Group | This compound (DMBI) | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) | Triethylsilane (Et₃SiH) |
| Aldehydes | Generally not reduced | Excellent | Excellent | Good (with Lewis acid) |
| Ketones | Generally not reduced | Excellent | Excellent | Good (with Lewis acid) |
| α,β-Unsaturated Aldehydes & Ketones | Excellent (conjugate reduction) | Good (1,2- and/or 1,4-reduction) | Good (1,2- and/or 1,4-reduction) | Excellent (conjugate reduction) |
| α-Halo Ketones | Excellent (dehalogenation)[1] | Possible reduction of carbonyl | Possible reduction of carbonyl | Variable |
| α,β-Epoxy Ketones | Excellent (reduction to β-hydroxy ketones)[2] | Ring opening/carbonyl reduction | Ring opening/carbonyl reduction | Variable |
| Esters | Generally Inert | Generally Inert | Excellent | Good (with strong Lewis acid) |
| Amides | Generally Inert | Generally Inert | Excellent | Inert |
| Carboxylic Acids | Inert | Inert | Excellent | Inert |
| Nitriles | Generally Inert | Generally Inert | Excellent | Inert |
| Nitro Groups (aliphatic) | No data found | Good | Excellent | Variable |
| Nitro Groups (aromatic) | No data found | Good | Excellent | Variable |
| Imines | Good | Good | Excellent | Good (with acid) |
| Alkyl/Aryl Halides | Generally Inert (except α-halo carbonyls) | Inert | Good (alkyl) | Good (tertiary/benzylic) |
Key Insights from the Comparison:
-
Chemoselectivity Champion: DMBI exhibits remarkable chemoselectivity, leaving common carbonyl functionalities like simple aldehydes, ketones, esters, and amides untouched. This makes it an ideal choice for reductions in polyfunctional molecules where the preservation of these groups is critical.
-
Specialized Reductions: The strength of DMBI lies in its efficacy for specific transformations, such as the conjugate reduction of α,β-unsaturated systems, the dehalogenation of α-halo ketones, and the reductive cleavage of α,β-epoxy ketones.[1][2]
-
Orthogonal Reactivity: The reactivity profile of DMBI is largely orthogonal to that of powerful hydride donors like LiAlH₄, which readily reduce a wide range of carbonyl compounds and polar functional groups. This allows for a stepwise reduction strategy in a multi-step synthesis.
-
Milder than Borohydrides for Carbonyls: While NaBH₄ is a mild reducing agent, it readily reduces aldehydes and ketones. DMBI's inertness towards these groups offers a higher level of selectivity.
The Power of Single-Electron Transfer (SET): A Mechanistic Deep Dive
The unique reactivity of DMBI stems from its ability to act as a potent single-electron donor, initiating a radical-based reaction cascade. This is in stark contrast to the nucleophilic hydride transfer mechanism of borohydrides and aluminum hydrides.
A plausible mechanism for the reduction of an α,β-unsaturated ketone is depicted below. The reaction is often initiated by an acid or through photoinduction.
Caption: Proposed Single-Electron Transfer (SET) mechanism for the reduction of an α,β-unsaturated ketone by DMBI.
Causality Behind the Mechanism:
-
Initiation: The reaction is often initiated by a proton source or by photoirradiation, which facilitates the initial single-electron transfer from the electron-rich DMBI to the electron-accepting substrate.[2]
-
Electron Transfer: DMBI donates an electron to the LUMO of the α,β-unsaturated system, generating a radical anion intermediate and the DMBI radical cation.[3]
-
Protonation and Hydrogen Abstraction: The substrate radical anion is then protonated, and a subsequent hydrogen atom abstraction from another molecule of DMBI or other hydrogen donor completes the reduction and propagates the radical chain, ultimately leading to the saturated ketone.
This SET mechanism explains the observed selectivity. Functional groups that are poor electron acceptors, such as simple aldehydes, ketones, esters, and amides, are not readily reduced by DMBI under typical conditions.
Experimental Protocols: A Practical Guide
General Procedure for the Reductive Dehalogenation of α-Halo Ketones
This protocol is adapted from established literature procedures.
Materials:
-
α-Halo ketone (1.0 mmol)
-
This compound (DMBI) (1.2 mmol)
-
Anhydrous solvent (e.g., THF, acetonitrile) (10 mL)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the α-halo ketone and anhydrous solvent.
-
Add DMBI to the solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the dehalogenated ketone.
Workflow for a Typical Reduction Experiment
Caption: A typical experimental workflow for the reduction of an α-halo ketone using DMBI.
Conclusion: A Strategic Addition to the Synthetic Chemist's Arsenal
This compound is not a universal reducing agent, and that is precisely where its strength lies. Its remarkable chemoselectivity, born from its unique single-electron transfer mechanism, allows for the targeted reduction of specific functionalities while preserving a wide array of others. For researchers and drug development professionals navigating the synthesis of complex, highly functionalized molecules, DMBI offers a level of precision that traditional hydride reagents cannot match. By understanding its distinct reactivity profile, chemists can strategically incorporate DMBI into their synthetic sequences, enabling more efficient and elegant routes to their target molecules.
References
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Hasegawa, E., et al. (2001). This compound (DMPBI)-Acetic Acid: An Effective Reagent System for Photoinduced Reductive Transformation of α,β-Epoxy Ketones to β-Hydroxy Ketones. Synthesis, 2001(8), 1248-1252. [Link]
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- House, H. O. (1972). Modern Synthetic Reactions. W. A. Benjamin.
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Organic Chemistry Portal. This compound, DMPBI. [Link]
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quantitative NMR (qNMR) for purity assessment of 1,3-Dimethyl-2-phenylbenzimidazoline
An In-Depth Technical Guide to Quantitative NMR (qNMR) for the Purity Assessment of 1,3-Dimethyl-2-phenylbenzimidazoline
A Foreword from the Scientist's Bench: Beyond the Chromatogram
In the landscape of analytical chemistry, particularly within pharmaceutical and materials science, the accurate determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock upon which reliable research and safe products are built. For years, chromatography, in its various forms like HPLC and GC, has been the workhorse for purity analysis. While powerful, these techniques are inherently relative, relying on the comparison of a sample's response to that of a highly characterized, compound-specific reference standard.
This guide introduces a paradigm shift through the lens of Quantitative Nuclear Magnetic Resonance (qNMR) , a primary analytical method that offers a direct and absolute measure of purity. We will explore the specific application of ¹H qNMR for assessing the purity of this compound, a versatile heterocyclic compound used in organic synthesis.[1][2] As a Senior Application Scientist, my goal is not just to provide a protocol but to illuminate the causality behind the experimental choices, empowering you to not only replicate but also adapt and validate this powerful technique in your own laboratory.
The Foundational Principle: Why qNMR is an Absolute Method
Unlike chromatographic techniques that depend on a molecule's response to a detector (e.g., UV absorbance), qNMR operates on a fundamental, unchanging principle of nuclear physics. The intensity of an NMR signal, represented by the area under the peak (the integral), is directly proportional to the number of atomic nuclei giving rise to that signal.[3][4][5]
This simple yet profound relationship means that every proton in a molecule, under the right experimental conditions, has a universal response. This allows for the quantification of an analyte against a certified internal standard of a completely different chemical structure.[6] The technique is recognized by major regulatory and standards bodies, including the International Conference on Harmonization (ICH) and the U.S. Pharmacopeia (USP), as a primary analytical method.[6][7] This inherent quantifiability provides a powerful, direct, and often faster route to determining purity without the need to synthesize and certify a specific reference standard for the compound of interest.[8]
Experimental Workflow: Purity Determination of this compound
This section details a robust, self-validating protocol for the purity assessment of this compound using ¹H qNMR with an internal standard.
Logical Workflow for qNMR Purity Assessment
Caption: Workflow for qNMR purity analysis.
Part 1: Method Planning and Sample Preparation
The reliability of a qNMR measurement is established long before the sample enters the magnet. Meticulous preparation is paramount.[3]
-
Selection of Internal Standard (IS): The choice of IS is critical. It must be chemically stable, non-volatile, have a known purity (ideally a Certified Reference Material, CRM), and possess signals in a region of the ¹H NMR spectrum that does not overlap with the analyte signals.[4][9] For this compound, Maleic Acid is an excellent choice. Its sharp singlet from the vinyl protons appears around δ 6.3 ppm in DMSO-d6, a region typically clear of signals from the analyte.
-
Solvent Selection: Both the analyte and the internal standard must be fully soluble in the chosen deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) is a suitable choice for its high dissolving power for a wide range of organic molecules.
-
Sample Preparation:
-
Using an analytical balance with at least 0.01 mg accuracy, weigh approximately 10-20 mg of this compound (ms) directly into a tared NMR tube.[10]
-
Accurately weigh approximately 5-10 mg of the internal calibrant, Maleic Acid (mIC), and add it to the same NMR tube. Record the exact masses.
-
Add a precise volume (e.g., 0.6 mL) of DMSO-d6 to the NMR tube.
-
Cap the tube and vortex thoroughly until both the sample and the internal standard are completely dissolved. Gentle warming may be applied if necessary.
-
Part 2: NMR Data Acquisition
The goal here is to acquire a "fully relaxed" spectrum, where the signal intensity is directly proportional to the number of nuclei and not skewed by experimental artifacts.
Expert Insight: The single most critical parameter for quantification is the relaxation delay (D1) . This delay between pulses must be long enough to allow all protons in both the analyte and the standard to fully return to their equilibrium state. A common rule of thumb is to set D1 to at least 5 times the longest spin-lattice relaxation time (T1) of any proton being quantified. For most small molecules, a D1 of 30 seconds is a safe and robust starting point.[6]
| Parameter | Recommended Value | Rationale (The "Why") |
| Field Strength | ≥ 400 MHz | Higher field strength provides better signal dispersion, reducing the chance of peak overlap. |
| Nucleus | ¹H | High natural abundance (99.99%) and sensitivity make ¹H the most common nucleus for qNMR.[3] |
| Temperature | Regulated (e.g., 25 °C) | Stable temperature ensures consistent chemical shifts and minimizes convection effects in the sample. |
| Pulse Angle | 90° | A 90° pulse provides the maximum signal intensity for a single scan, optimizing the signal-to-noise ratio.[11] |
| Relaxation Delay (D1) | ≥ 30 s | Ensures complete relaxation of all relevant nuclei, which is essential for accurate integration.[6] |
| Spectral Width (SW) | ~16 ppm | Covers the entire chemical shift range for most organic molecules. |
| Acquisition Time (AQ) | ≥ 3 s | Provides sufficient data points across each peak for accurate integration. |
| Number of Scans (NS) | ≥ 16 | Signal-averaging to achieve a high signal-to-noise ratio (S/N > 300:1) for the peaks of interest.[11] |
Part 3: Data Processing and Purity Calculation
-
Processing: Apply Fourier transform to the raw data (FID). Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply a high-order polynomial baseline correction to ensure a flat baseline across the entire spectrum, which is crucial for accurate integration.[10]
-
Integration:
-
Identify a well-resolved signal for this compound that is free from any impurity signals. For example, the singlet corresponding to the C2-proton or the singlets from the N-methyl groups.
-
Integrate this analyte signal (Intt) and note the number of protons it represents (nt).
-
Integrate the sharp singlet of the internal standard, Maleic Acid, around δ 6.3 ppm (IntIC) which represents 2 protons (nIC).
-
-
The qNMR Purity Equation: The weight percent purity (Pt) of the target analyte is calculated using the following formula[10]:
Pt (%) = (Intt / IntIC) * (nIC / nt) * (MWt / MWIC) * (mIC / ms) * PIC
Where:
-
Intt : Integral of the analyte signal.
-
IntIC : Integral of the internal standard signal.
-
nt : Number of protons for the analyte signal.
-
nIC : Number of protons for the internal standard signal (2 for Maleic Acid).
-
MWt : Molecular weight of the analyte (this compound = 224.31 g/mol ).
-
MWIC : Molecular weight of the internal standard (Maleic Acid = 116.07 g/mol ).
-
ms : Mass of the sample.
-
mIC : Mass of the internal standard.
-
PIC : Purity of the internal standard (as a percentage, e.g., 99.9%).
-
Comparative Guide: qNMR vs. Alternative Purity Assessment Methods
While qNMR is a powerful tool, a comprehensive purity assessment often benefits from orthogonal techniques. Each method offers unique advantages and limitations.[12]
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Signal intensity is directly proportional to the number of nuclei.[9] | Measures UV absorbance of compounds as they elute from a column.[13] | Separates compounds by volatility and boiling point, followed by mass-based detection.[13] |
| Quantification Type | Primary/Absolute . Does not require an identical analyte standard.[6][8] | Relative . Requires a specific, certified reference standard of the analyte for accurate quantification. | Relative/Semi-Quantitative . Requires analyte-specific standards for accurate quantification. |
| Structural Info | Yes . Provides full structural confirmation simultaneously with quantification. | No . Provides retention time only; no structural data from the UV detector. | Yes . Provides a mass spectrum which aids in structural identification of impurities. |
| Sample Throughput | High. Method development is minimal; run times are typically 5-10 minutes per sample. | Moderate to Low. Method development (column, mobile phase) can be time-consuming. | Moderate to Low. Method development (temperature program) can be required. |
| Destructive? | No. The sample can be fully recovered. | Yes. The sample is consumed. | Yes. The sample is consumed. |
| Typical Precision (RSD) | Excellent (< 1.0%).[14] | Very Good (< 2.0%). | Good (2-5%). |
| Best For... | Absolute purity assignment, certifying reference materials, quantifying mixtures without separation. | Routine QC, analyzing non-volatile compounds, separating complex mixtures.[12] | Analyzing volatile and semi-volatile impurities and residual solvents.[12] |
Expert Insight: For this compound, qNMR is the ideal method for assigning an absolute purity value to a new batch of material. HPLC would be the workhorse for routine quality control to check for known impurities against an established profile. GC-MS would be indispensable for detecting residual solvents from its synthesis, which involves condensation in methanol-acetic acid and recrystallization from petroleum ether.[1]
Conclusion: An Integrated Approach to Purity
Quantitative NMR is not merely another analytical technique; it is a metrological tool that provides direct, accurate, and highly reliable purity assessments.[5] Its ability to deliver an absolute purity value without reliance on an analyte-specific reference standard streamlines the analytical process, especially in research and early drug development.[6] For a compound like this compound, qNMR offers an unparalleled combination of quantification and structural verification in a single, non-destructive experiment.
By integrating qNMR with orthogonal chromatographic methods like HPLC and GC-MS, researchers and drug development professionals can build a comprehensive and unimpeachable purity profile, ensuring the quality, safety, and reliability of their scientific endeavors.
References
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- American Pharmaceutical Review. (n.d.).
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- Emery Pharma. (2024, February 9).
- JEOL Ltd. (n.d.).
- Pauli, G. F., et al. (n.d.). Purity by Absolute qNMR Instructions.
- US Pharmacopeia (USP). (n.d.). Stimuli Article (qNMR).
- ResearchGate. (2023, September 13). Quantitative 1H NMR methodology for purity assay with high accuracy.
- Ingenta Connect. (2019, January 1).
- University of Illinois Chicago. (n.d.).
- Preprints.org. (n.d.).
- YouTube. (2020, March 20).
-
ChemicalBook. (2025, August 8). 1,3-Dimethyl-1,3-dihydro-2-phenyl-2H-benzimidazole. [Link]
- Benchchem. (n.d.). A Comparative Guide to Purity Assessment Methods for Synthesized 6-Bromoquinoline.
- Organic Chemistry Portal. (n.d.). This compound, DMPBI.
- Sigma-Aldrich. (n.d.). This compound.
- SpringerLink. (2013, January 18). Using high-performance quantitative NMR (HP-qNMR)
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literature review of 1,3-Dimethyl-2-phenylbenzimidazoline applications
An In-Depth Technical Guide to the Applications of 1,3-Dimethyl-2-phenylbenzimidazoline (DMBI)
Introduction: Unveiling the Potential of a Powerful Organohydride
In the landscape of modern organic synthesis, the demand for mild, selective, and efficient reducing agents is perpetual. While classic metal hydrides like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are mainstays, their reactivity profiles can be overly aggressive, leading to undesired side reactions and limited functional group tolerance. This has spurred the development of alternative reagents, among which organohydrides have emerged as a particularly versatile class.
This compound (DMBI), also known as DMPBI, stands out as a potent and highly adaptable synthetic C-H hydride donor.[1] Its utility extends from the selective reduction of carbonyl compounds to complex radical-mediated transformations. Unlike many metal-based reagents, DMBI offers the unique advantage of operating through multiple mechanistic pathways, including direct hydride transfer and single-electron transfer (SET), allowing for nuanced reactivity that can be tailored to the specific substrate. Furthermore, its oxidized form, a stable benzimidazolium salt, can be readily recycled, presenting a more sustainable option for chemical processes.[2][3]
This guide, intended for researchers and drug development professionals, provides a comprehensive review of DMBI's applications. We will delve into its mechanistic intricacies, offer objective performance comparisons with alternative reagents supported by experimental data, and provide detailed, field-proven protocols to facilitate its successful implementation in the laboratory.
Core Properties, Synthesis, and Regeneration
A thorough understanding of a reagent begins with its fundamental characteristics and accessibility.
Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 3652-92-4 | [4] |
| Molecular Formula | C₁₅H₁₆N₂ | [4] |
| Molecular Weight | 224.30 g/mol | [5] |
| Appearance | Solid | [4] |
| Melting Point | 93-94 °C | [4] |
| Boiling Point | 359.9 °C at 760 mmHg | [4] |
| Purity | Typically ≥98% | [4] |
Experimental Protocol 1: Synthesis of this compound (DMBI)
The synthesis of DMBI is a straightforward condensation reaction. This protocol is adapted from established procedures.[3][6][7]
Workflow for DMBI Synthesis:
Caption: Workflow for the synthesis of DMBI.
Step-by-Step Methodology:
-
Reaction Setup: In a 20 mL vial, dissolve N,N'-dimethyl-o-phenylenediamine (1.0 mmol, 1.0 eq.) in methanol (2 mL).
-
Addition of Reagents: To this solution, add benzaldehyde (1.0 mmol, 1.0 eq.).
-
Catalysis: Add one drop of glacial acetic acid. The acid catalyzes the condensation by protonating the aldehyde carbonyl, making it more electrophilic.
-
Reaction: Sonicate the solution at room temperature. The reaction is typically rapid, with the product precipitating out of the solution.
-
Isolation: Collect the crude solid product by vacuum filtration.
-
Purification: Recrystallize the crude product from a methanol/water mixture or petroleum ether to yield pure DMBI.[3][6][7]
Experimental Protocol 2: Regeneration of DMBI from its Oxidized Form
A key advantage of DMBI is its recyclability. The oxidized benzimidazolium salt can be efficiently reduced back to the active hydride donor using a standard reducing agent.[1][2]
Step-by-Step Methodology:
-
Dissolution: In a flame-dried Schlenk tube under an argon atmosphere, dissolve the 1,3-Dimethyl-2-phenyl-1H-benzimidazolium salt (e.g., the iodide salt, 1.0 eq.) in methanol.
-
Cooling: Cool the mixture to 0 °C in an ice-water bath. This is crucial to moderate the exothermic reaction with the reducing agent.
-
Reduction: Add sodium borohydride (NaBH₄) (2.5 eq.) portion-wise over 30-40 minutes. The NaBH₄ provides the hydride to reduce the C2 carbon of the imidazolium ring.
-
Workup: After the reaction is complete, concentrate the mixture under reduced pressure. Quench carefully with water and extract the product with an organic solvent like diethyl ether or CH₂Cl₂.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the regenerated DMBI.[1]
The Mechanistic Landscape: A Tale of Two Pathways
The versatility of DMBI stems from its ability to engage in multiple reduction mechanisms, primarily dictated by the nature of the substrate. The two dominant pathways are direct hydride transfer and a free-radical chain process initiated by single-electron transfer (SET).[7][8]
Mechanism A: Direct Hydride (H⁻) Transfer
In this pathway, the C2-H bond of DMBI acts as a direct source of a hydride ion. This is analogous to reductions by traditional metal hydrides. This mechanism is often proposed for substrates that can support a stable carbocation or where a nucleophilic attack is favored.
Mechanism B: Single-Electron Transfer (SET) - Hydrogen Atom (H•) Abstraction
For other substrates, particularly certain α-halo carbonyl compounds, a more complex radical chain mechanism is operative.[8]
-
Initiation: The reaction can be initiated by a radical initiator like AIBN or by a single-electron transfer from DMBI to the substrate, forming a radical anion.
-
Propagation: The radical anion fragments, and the resulting radical abstracts a hydrogen atom (not a hydride) from a molecule of DMBI. This generates the product and a benzimidazolyl radical (DMBI•).
-
Chain Transfer: The DMBI• radical then donates an electron to another substrate molecule, propagating the chain.
The operative mechanism has been shown to depend on the substrate. For instance, in the dehalogenation of α-halo ketones, tertiary halides are believed to be reduced via a direct hydride transfer (akin to an Sₙ2 pathway), while primary and secondary halides proceed through the SET-hydrogen atom abstraction radical chain mechanism.[8]
Visualizing the Mechanistic Dichotomy:
Caption: Competing mechanisms for reduction by DMBI.
Performance Comparison in Core Applications
A reagent's true value is measured by its performance against established alternatives. Here, we compare DMBI in several key transformations.
Application 1: Reductive Dehalogenation of α-Halo Carbonyls
The removal of a halogen atom alpha to a carbonyl group is a fundamental transformation. DMBI proves to be a mild and effective reagent for this purpose.[8][9]
Performance Comparison:
| Substrate | Reagent | Conditions | Yield (%) | Reference |
| α-Bromoacetophenone | DMBI | THF, 61 °C | High (quantitative) | [8] |
| α-Bromoacetophenone | NaBH₄/DMF | 0 °C to RT | 90% (product is phenacyl alcohol) | Typical result, not direct comparison |
| α-Bromoacetophenone | Bu₃SnH/AIBN | Benzene, reflux | 95% | [8] (Implied comparison) |
| α-Chloroisobutyrophenone | DMBI | THF, 61 °C | ~50% (inhibits chain reaction) | [8] |
| α-Chloroisobutyrophenone | Bu₃SnH/AIBN | Benzene, reflux | High | General knowledge on tin hydrides |
Analysis: DMBI shows excellent efficacy for the dehalogenation of primary α-halo ketones, comparable to the classic but toxic organotin hydrides.[8] Its key differentiator is the mechanistic shift; while Bu₃SnH is a well-known radical reducing agent, DMBI's pathway is more nuanced. For tertiary halides like α-chloroisobutyrophenone, DMBI's efficiency drops as the radical chain mechanism is inhibited, highlighting a key difference in substrate scope compared to tin hydrides.[8] Unlike NaBH₄, which often reduces the carbonyl group as well, DMBI can selectively cleave the C-X bond.
Application 2: Photoinduced Reduction of α,β-Epoxy Ketones
DMBI, in combination with a proton source like acetic acid, can be used for the photoinduced reductive transformation of α,β-epoxy ketones into valuable β-hydroxy ketones.[2]
Experimental Protocol 3: Photoinduced Reduction of an α,β-Epoxy Ketone
Step-by-Step Methodology:
-
Solution Prep: Prepare a solution of the α,β-epoxy ketone (1.0 eq.), DMBI (1.5 eq.), and acetic acid (2.0 eq.) in a suitable solvent like acetonitrile.
-
Degassing: Degas the solution thoroughly by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can quench the excited state.
-
Irradiation: Irradiate the solution with a high-pressure mercury lamp (or appropriate light source) while maintaining a cool temperature (e.g., using a water bath).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, quench the reaction with a saturated NaHCO₃ solution, extract with an organic solvent, dry, and concentrate.
-
Purification: Purify the resulting β-hydroxy ketone by column chromatography.
Performance Comparison vs. Other Methods:
| Method | Key Features | Advantages | Disadvantages |
| DMBI/AcOH/hv | Photoinduced SET mechanism | Mild, metal-free conditions; good yields | Requires photochemical setup; potential for side reactions |
| Zn/AcOH | Dissolving metal reduction | Inexpensive, simple setup | Can be strongly reducing; potential for over-reduction |
| Catalytic Hydrogenation | H₂/Pd, Pt, or Ni catalyst | High selectivity for some substrates | Requires specialized high-pressure equipment; catalyst poisoning can be an issue |
Analysis: The DMBI-mediated photoreduction offers a metal-free alternative to classical methods.[2] While dissolving metal reductions are powerful, they can lack selectivity. Catalytic hydrogenation is clean but often requires pressure equipment and is sensitive to catalyst poisons. The DMBI method provides a unique entry point to these products under mild, photochemically-driven conditions.
Summary and Future Outlook
This compound is a multifaceted reducing agent whose utility in organic synthesis is well-established.
Key Advantages:
-
Mechanistic Versatility: Capable of both direct hydride donation and SET-mediated hydrogen atom transfer, allowing for tailored reactivity.[7][8]
-
Mild Reaction Conditions: Many reductions can be performed at or slightly above room temperature without the need for pyrophoric or highly caustic reagents.
-
Recyclability: The oxidized form can be readily regenerated, improving the atom economy and sustainability of the process.[2]
-
Selectivity: Can achieve reductions (e.g., dehalogenation) without affecting other sensitive functional groups like carbonyls, a common issue with stronger hydrides.
Limitations:
-
Substrate Specificity: The efficiency of the reduction can be highly dependent on the substrate's ability to participate in the required mechanistic pathway (e.g., the poor reduction of tertiary α-halo ketones).[8]
-
Stoichiometric Use: In most applications, DMBI is used as a stoichiometric reagent, which is less ideal than a catalytic system.
The ongoing exploration of organohydrides continues to push the boundaries of synthetic chemistry. Future research involving DMBI and its derivatives may focus on developing catalytic cycles, perhaps by coupling its regeneration with an electrochemical or photochemical primary reductant.[1] Furthermore, the synthesis of chiral DMBI analogues could unlock its potential for asymmetric reductions, a highly sought-after goal in modern drug development. Its role as an effective n-dopant for organic semiconductor materials also points to a promising future in materials science, far beyond its traditional role as a simple reducing agent.[7]
References
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,3-Dimethyl-2-phenylbenzimidazoline
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of these materials is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 1,3-Dimethyl-2-phenylbenzimidazoline (CAS No. 3652-92-4), a compound belonging to the benzimidazole family. Our approach is grounded in established safety protocols for hazardous waste management, ensuring a self-validating system for your laboratory's operational safety.
Hazard Profile and a Precautionary Approach
This compound is classified as a hazardous substance. Understanding its hazard profile is the first step in ensuring its safe handling and disposal.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Due to these hazards, it is imperative to treat this compound with the appropriate level of caution. The "GHS07" pictogram, indicating a harmful substance, is associated with this chemical.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the following personal protective equipment must be worn:
-
Eye Protection: Chemical safety goggles are mandatory. For larger quantities or when there is a risk of splashing, a face shield should also be used.
-
Hand Protection: Chemically resistant gloves, such as nitrile or butyl rubber, are essential to prevent skin contact.
-
Body Protection: A lab coat or chemical-resistant apron should be worn.
-
Respiratory Protection: Handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Segregation and Collection of Waste
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate appropriate disposal. This compound waste should be collected and segregated as a non-halogenated organic solid waste .
Step-by-Step Collection Protocol:
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for this compound waste. The container must be made of a material compatible with the chemical and should have a secure, tight-fitting lid.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols.
-
Solid Waste Collection:
-
For pure, unused, or expired product, transfer the solid directly into the designated waste container.
-
For contaminated materials such as gloves, weighing paper, or absorbent pads used to clean up small spills, place these items into the same designated solid waste container.
-
-
Liquid Waste (Solutions):
On-Site Storage and Handling of Waste
Proper on-site storage of hazardous waste is regulated and is a key component of laboratory safety.
-
Storage Location: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Secondary Containment: Liquid waste containers should be kept in secondary containment to prevent the spread of spills.
-
Container Integrity: Regularly inspect the waste container for any signs of degradation or leakage.
-
Accumulation Time: Adhere to your institution's and local regulations regarding the maximum amount of hazardous waste that can be accumulated and the time limits for storage.
Disposal Methodology: Incineration
The recommended method for the disposal of this compound is incineration by a licensed hazardous waste disposal company .
The Rationale for Incineration: Incineration at high temperatures in a controlled environment is an effective method for destroying organic chemical waste.[3] This process breaks down the compound into simpler, less harmful substances.
Considerations for Nitrogen-Containing Compounds: this compound is a nitrogen-containing organic compound. The incineration of such compounds can lead to the formation of nitrogen oxides (NOx), which are atmospheric pollutants.[3][4][5] Therefore, it is critical that the disposal facility is equipped with the necessary flue gas treatment systems (e.g., scrubbers) to mitigate NOx emissions and comply with environmental regulations.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
For Small Spills:
-
Alert personnel in the immediate area.
-
Ensure the area is well-ventilated, and if necessary, evacuate non-essential personnel.
-
Wearing the appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully sweep or scoop up the absorbed material and place it in the designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
For Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team or environmental health and safety office.
-
Do not attempt to clean up a large spill without specialized training and equipment.
Regulatory Compliance
All procedures for the disposal of this compound must comply with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) provides guidelines for the management of hazardous waste in laboratory settings.[6][7][8] It is the responsibility of the waste generator to ensure that all legal requirements are met.
Quantitative Data Summary
| Parameter | Value/Information | Source |
| CAS Number | 3652-92-4 | |
| Molecular Formula | C15H16N2 | |
| Hazard Codes | H302, H315, H319, H335 | |
| GHS Pictogram | GHS07 (Harmful) | |
| Disposal Method | Incineration | General Chemical Waste Guidelines |
| Waste Category | Non-Halogenated Organic Waste | [1][2] |
Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental protection. By adhering to the procedures outlined in this guide—from wearing the correct PPE to ensuring final destruction via incineration at a qualified facility—researchers can minimize risks and maintain a safe working environment. Always consult your institution's specific waste management protocols and your local environmental health and safety office for guidance.
References
-
National Center for Biotechnology Information. (n.d.). Incineration Processes and Environmental Releases. In Medical Waste Incineration and Pollution Prevention. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
- Coggon, M. M., et al. (2016). Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition dependence and the variability of commonly used nitrile tracers. Atmospheric Chemistry and Physics, 16(19), 12477-12490.
-
U.S. Environmental Protection Agency. (2022). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
McClelland Engineers Pvt Ltd. (n.d.). High-Nitrogen content Organic Waste Incinerator. Retrieved from [Link]
-
Daniels Health. (2023, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Kemicentrum. (2023, January 13). 8.1 Organic solvent waste. Retrieved from [Link]
-
Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Dihydro-1,3-dimethyl-2-phenyl-1H-benzimidazole. Retrieved from [Link]
-
ResearchGate. (2024). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Retrieved from [Link]
-
Taylor & Francis Online. (2024). Environmental Detoxification of Benzimidazole Fungicide Fuberidazole via Microbial Action in Liquid Cultures. Retrieved from [Link]
-
PubMed. (2012). [Benzimidazole and its derivatives--from fungicides to designer drugs. A new occupational and environmental hazards]. Retrieved from [Link]
-
MDPI. (2023). A Review of Synergistic Catalytic Removal of Nitrogen Oxides and Chlorobenzene from Waste Incinerators. Retrieved from [Link]
-
ResearchGate. (2020). green synthesis of benzimidazole derivatives an overview. Retrieved from [Link]
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A Researcher's Guide to Handling 1,3-Dimethyl-2-phenylbenzimidazoline: A Focus on Personal Protective Equipment
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily routines. Among these, benzimidazole derivatives are a cornerstone due to their wide range of biological activities.[1][2] This guide provides essential, field-tested safety protocols for handling a specific derivative, 1,3-Dimethyl-2-phenylbenzimidazoline (CAS No. 3652-92-4), with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our goal is to empower researchers with the knowledge to operate safely, ensuring both personal well-being and the integrity of their experimental work.
Hazard Identification: Understanding the Compound
Before any handling protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a solid at room temperature with a melting point of 93-94°C.[3][4] Based on available safety data, it is classified with specific GHS (Globally Harmonized System) hazard statements.[3]
Table 1: GHS Hazard Profile for this compound
| Hazard Class | GHS Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning | GHS07 (Exclamation Mark)[3] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | GHS07 (Exclamation Mark)[3] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning | GHS07 (Exclamation Mark)[3] |
| Specific target organ toxicity — Single exposure (Respiratory system) | H335: May cause respiratory irritation | Warning | GHS07 (Exclamation Mark)[3] |
The causality behind these classifications dictates our PPE strategy. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of the solid dust or powder.[5] Therefore, our protective measures must create a comprehensive barrier against these entry points.
The Core of Protection: A Multi-Layered PPE Strategy
A risk-based approach is essential for selecting PPE. The choice of equipment depends directly on the procedure being performed and the potential for exposure. The following protocols are designed to be a self-validating system, ensuring a high margin of safety for common laboratory operations.
Hand Protection: The First Line of Defense
Directive: Always wear chemical-resistant gloves. The selection of glove material is critical.
-
Recommended: Nitrile gloves. Nitrile provides good resistance to a variety of chemicals, including weak acids, caustics, and some organic solvents.[6][7][8] They are the standard for short-term splash protection in most laboratory settings.[9]
-
Causality: The benzimidazole structure contains aromatic and amine-like components. While nitrile gloves offer broad protection, it is crucial to note that their resistance to aromatic hydrocarbons and amines can be poor with prolonged exposure.[6][9] Therefore, if gloves become contaminated, they must be changed immediately to prevent chemical breakthrough.[9]
-
Protocol:
-
Before use, inspect gloves for any signs of degradation, punctures, or tears.
-
Use a minimum thickness of 5-mil for adequate splash protection.[9]
-
For tasks involving significant solvent use or prolonged handling, consider double-gloving or using thicker, chemical-specific gloves (e.g., butyl rubber or Viton™), consulting a glove compatibility chart for the specific solvents in use.
-
Remove gloves using the proper technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands.
-
Dispose of used gloves in the designated hazardous waste container.
-
Eye and Face Protection: Shielding Against Splashes and Dust
Directive: Protect your eyes from dust particles and chemical splashes.
-
Minimum Requirement: ANSI Z87.1-rated safety glasses with side shields.
-
Enhanced Protection: For procedures with a higher risk of splashing (e.g., transferring solutions) or dust generation (e.g., weighing the solid), chemical splash goggles are required.
-
Maximum Protection: When there is a significant risk of both splashing and dust inhalation, a full-face shield worn over chemical splash goggles is the authoritative standard.
-
Causality: The H319 classification ("Causes serious eye irritation") means that even minor contact with the compound can lead to significant discomfort or injury.[3] Fine powders can easily become airborne and enter the eyes.
Skin and Body Protection: Preventing Dermal Contact
Directive: Minimize all skin exposure.
-
Standard Protocol: A clean, buttoned laboratory coat must be worn at all times.
-
Additional Measures: For large-scale operations or when handling concentrated solutions, a chemically resistant apron should be worn over the lab coat. Ensure that attire covers the legs completely and wear closed-toe shoes.
-
Causality: The H315 classification ("Causes skin irritation") indicates that direct contact can cause redness, itching, or inflammation.[3] A lab coat provides a removable barrier that protects personal clothing and the skin beneath from incidental contact.
Respiratory Protection: Managing Inhalation Risks
Directive: Prevent the inhalation of airborne particles.
-
Primary Control: All handling of the solid compound that may generate dust (e.g., weighing, transferring, scraping) must be performed within a certified chemical fume hood or a powder containment hood. This engineering control is the most effective way to prevent respiratory exposure.
-
When Respirators are Necessary: In the absence of adequate ventilation or during spill cleanup where dust generation is unavoidable, respiratory protection is mandatory.
-
Recommended Respirator: A NIOSH-approved N95 or P100 particulate respirator is suitable for protection against solid dusts. If the compound is being used in a way that generates vapors or aerosols (e.g., spraying a solution), a respirator with organic vapor cartridges may be necessary.
-
Causality: The H335 classification ("May cause respiratory irritation") underscores the importance of preventing inhalation.[3] Fine particles can irritate the mucous membranes and lining of the respiratory tract.
Operational and Disposal Plans
Safe handling extends beyond wearing PPE. It encompasses the entire workflow, from preparation to disposal.
Step-by-Step Handling Protocol
-
Preparation: Designate a specific area for handling the compound, preferably within a fume hood. Ensure an eyewash station and safety shower are accessible.[5]
-
Donning PPE: Before handling the chemical, don all required PPE in the correct order: lab coat, then respirator (if needed), then eye/face protection, and finally gloves.
-
Handling:
-
When weighing the solid, use a spatula to carefully transfer the material. Avoid creating dust clouds.
-
Keep containers tightly closed when not in use.[10]
-
If making a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Decontamination: After handling, wipe down the work surface with an appropriate solvent and cleaning agent.
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves first, followed by the lab coat, eye/face protection, and respirator (if used). Wash hands thoroughly with soap and water.
Disposal Plan
-
Chemical Waste: All waste containing this compound, including excess solid and solutions, must be collected in a clearly labeled, sealed hazardous waste container.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be placed in a separate, sealed bag or container labeled as hazardous waste.
-
Regulatory Compliance: All waste disposal must adhere to local, state, and federal environmental regulations. Consult your institution's Environmental Health & Safety (EHS) office for specific guidelines.
Visualizing the PPE Workflow
To aid in the decision-making process, the following diagram outlines the logic for selecting the appropriate level of PPE based on the experimental task.
Caption: PPE selection workflow for handling this compound.
References
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- 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole. Ambeed.com.
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- Nitrile Glove Chemical-Compatibility Reference. UPenn EHRS.
- 2,3-Dihydro-1,3-dimethyl-2-phenylbenzimidazole. TCI Chemicals.
- SAFETY DATA SHEET. (2025, September 22). Thermo Fisher Scientific.
- Nitrile Glove Chemical Resistance Guide. (2025, June 23). S&G Gloves.
- Are nitrile gloves chemical resistant?. Ansell USA.
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- SAFETY DATA SHEET. (2009, September 22). Fisher Scientific.
- 3652-92-4 Cas No. | this compound. Apollo Scientific.
- 3652-92-4. LookChem.
- 3652-92-4|1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole. BLDpharm.
- 1,3-Dimethyl-1,3-dihydro-2-phenyl-2H-benzimidazole | 3652-92-4. (2025, August 8). ChemicalBook.
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- Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent. (2019, August 8). MDPI.
- 2,3-Dihydro-1,3-dimethyl-2-phenyl-1H-benzimidazole. PubChem.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
